Isomalt
Description
Structure
2D Structure
Properties
IUPAC Name |
(3R,4R,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O11/c13-1-4(15)7(17)8(18)5(16)3-22-12-11(21)10(20)9(19)6(2-14)23-12/h4-21H,1-3H2/t4?,5-,6-,7-,8-,9-,10+,11-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SERLAGPUMNYUCK-BLEZHGCXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC(C(C(C(CO)O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@H]([C@H]([C@@H](C(CO)O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8020753 | |
| Record name | Isomalt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8020753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Odourless, white, slightly hygroscopic, crystalline mass. | |
| Record name | ISOMALT | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Solubility |
Soluble in water, very slightly soluble in ethanol. | |
| Record name | ISOMALT | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
CAS No. |
64519-82-0 | |
| Record name | Isomalt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64519-82-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isomalt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8020753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-arabino-Hexitol, 6-O-α-D-glucopyranosyl-, (2.xi.) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.870 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Isomalt | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7969 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Isomalt: A Comprehensive Technical Guide for Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isomalt, a sugar alcohol (polyol), has emerged as a versatile excipient in the pharmaceutical industry, offering a range of desirable properties for the formulation of various dosage forms.[1][2] It is an equimolar mixture of two disaccharide alcohols: 1-O-α-D-glucopyranosyl-D-mannitol dihydrate (GPM) and 6-O-α-D-glucopyranosyl-D-sorbitol (GPS).[1][3] This unique composition provides a favorable taste profile, low hygroscopicity, and excellent stability, making it a suitable alternative to traditional sugars in formulations such as tablets, lozenges, and syrups.[1][4] This technical guide provides an in-depth overview of the physicochemical properties of this compound, detailing its performance characteristics, experimental evaluation protocols, and applications in pharmaceutical development.
Chemical Structure and Manufacturing Process
This compound is synthetically produced from sucrose (B13894) in a two-stage process.[5][6] Initially, sucrose undergoes enzymatic transglucosidation to form isomaltulose. Subsequently, isomaltulose is hydrogenated to yield the final mixture of GPM and GPS.[5][6]
Caption: Manufacturing process of this compound from Sucrose.
The ratio of GPM to GPS can be varied during manufacturing to produce different grades of this compound with distinct properties, particularly solubility.[7][8]
Physicochemical Properties
The pharmaceutical performance of this compound is dictated by its unique physicochemical characteristics. A summary of these properties is presented below, followed by detailed discussions.
Data Summary
| Property | Value | References |
| Molecular Formula | C12H24O11 | [1] |
| Molecular Weight | 344.31 g/mol | [2] |
| Appearance | White, odorless, crystalline powder or granules | [1][9] |
| Taste | Pleasant, sugar-like, mild sweetness (approx. 45-65% of sucrose) | [1][9] |
| Melting Point | 145-150 °C | [1] |
| Decomposition Temperature | > 160 °C | [1] |
| Solubility in Water | ~24.5% (w/w) at room temperature; increases with temperature | [1] |
| 25 g/100g of solution at 25 °C | [1] | |
| 38 g/100mL at 20 °C | [9] | |
| 150 g/100mL at 100 °C | [9] | |
| Solubility in Ethanol | Sparingly soluble to practically insoluble | [1][10] |
| Hygroscopicity | Low; does not significantly absorb water up to 85% RH at 25 °C | [1][6] |
| Bulk Density | 0.45 ± 0.007 g/mL | [11] |
| Tapped Density | 0.50 ± 0.0093 g/mL | [11] |
| Carr's Index | 9.43 ± 2.17 | [11] |
| Hausner Ratio | 1.10 ± 0.026 | [11] |
Solubility
The aqueous solubility of this compound is temperature-dependent, increasing significantly with a rise in temperature.[1][9] Different grades of this compound exhibit varying solubilities, which can be leveraged to modulate tablet disintegration times.[12][13] For instance, this compound with a 3:1 GPS to GPM ratio has a higher aqueous solubility (42 g in 100 g at 20 °C) compared to a 1:1 ratio (25 g in 100 g at 20 °C).[8]
Thermal Stability
This compound demonstrates excellent thermal and chemical stability.[1][6] It can withstand high temperatures without decomposition or discoloration, a crucial attribute for processes like high-temperature granulation or candy manufacturing.[9] When melted, no changes in its molecular structure are observed.[2][6]
Hygroscopicity
A key advantage of this compound is its low hygroscopicity.[1][14] It remains stable and does not readily absorb moisture from the environment, even at a relative humidity of 85% at 25°C.[1][6] This property contributes to the excellent physical stability of final dosage forms, preventing issues such as sticking and clumping during storage.[14][15]
Powder Properties and Compressibility
Directly compressible grades of this compound exhibit good flowability and compressibility, making them suitable for direct compression tableting.[12][15] The sponge-like structure of certain grades provides a large surface area for drug loading and facilitates the production of tablets with high mechanical strength.[3][16] Heckel analysis has shown that this compound undergoes plastic deformation during compression.[15]
Experimental Protocols
Determination of Powder Flow Properties
The flow properties of this compound powder can be characterized using standard pharmacopeial methods.
Caption: Workflow for the analysis of powder flow properties.
-
Bulk and Tapped Density: Determined by measuring the volume of a known mass of powder before and after tapping in a graduated cylinder.[11][17]
-
Carr's Index and Hausner Ratio: Calculated from the bulk and tapped densities to predict the flowability and compressibility of the powder.[11][17]
-
Angle of Repose: Measured by allowing the powder to flow through a funnel onto a flat surface and measuring the angle of the resulting cone.[11]
Evaluation of Tablet Properties
The performance of this compound in tablet formulations is assessed by evaluating the following parameters:
-
Hardness (Crushing Strength): Measured using a tablet hardness tester to determine the mechanical strength of the tablets.[12]
-
Friability: Assessed by tumbling a known weight of tablets in a friabilator and measuring the weight loss to determine their resistance to abrasion.[18]
-
Disintegration Time: Determined using a disintegration tester to measure the time it takes for tablets to break up in a liquid medium.[12]
-
Dissolution Rate: Evaluated using a dissolution apparatus to measure the rate and extent of drug release from the tablet.[15]
Pharmaceutical Applications
This compound's favorable properties make it a valuable excipient in a wide range of pharmaceutical dosage forms.[1][2][7]
Tablets
This compound is extensively used as a filler and binder in direct compression tableting.[12] Its good compressibility allows for the production of hard, low-friability tablets.[16][18] Different grades of this compound can be selected to achieve desired disintegration times, making it suitable for both conventional and orally disintegrating tablets (ODTs).[12][13] In ODTs, the pleasant taste and negative heat of solution of this compound contribute to a positive patient experience.[7][19]
Lozenges and Medicated Confectionery
Due to its high thermal stability, low hygroscopicity, and pleasant taste, this compound is an ideal excipient for the manufacture of lozenges and other medicated confectionery.[1][4] It helps in producing sugar-free formulations with a smooth mouthfeel.
Syrups and Suspensions
This compound can be used as a sugar substitute in liquid formulations like syrups and suspensions to provide sweetness without contributing to dental caries.[2][20] Its chemical stability is an advantage in these aqueous-based systems.[1]
Carrier for Liquid APIs
The porous, sponge-like structure of certain this compound grades makes them effective carriers for liquid active pharmaceutical ingredients (APIs), enabling the formulation of solid dosage forms from liquids.[3][16][18]
Stability and Compatibility
This compound exhibits excellent chemical and physical stability.[1][6] It is resistant to acids and microbial degradation.[2][6] Being a non-reducing sugar, it does not participate in Maillard browning reactions with amines, which enhances the stability of formulations containing amine-functionalized APIs.[2][6] Studies have shown that tablets formulated with this compound maintain their physical characteristics even after prolonged storage at high humidity.[15]
Regulatory Status
This compound is widely approved for use in pharmaceutical products and food in numerous countries, including the United States and the European Union.[4][5][20] It has been affirmed as Generally Recognized as Safe (GRAS) by the U.S. Food and Drug Administration (FDA).[20] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has allocated an Acceptable Daily Intake (ADI) of "not specified" for this compound, the safest category for a food ingredient.[6][20]
Conclusion
This compound is a multifunctional pharmaceutical excipient with a unique combination of physicochemical properties that make it highly suitable for a variety of oral solid and liquid dosage forms. Its excellent stability, low hygroscopicity, good compressibility, and pleasant taste profile offer significant advantages in formulation development. For researchers and drug development professionals, understanding the technical specifications and performance characteristics of this compound is key to leveraging its full potential in creating robust, stable, and patient-friendly pharmaceutical products.
References
- 1. This compound | 64519-82-0 [chemicalbook.com]
- 2. This compound | C12H24O11 | CID 3034828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tabletscapsules.com [tabletscapsules.com]
- 4. vw-ingredients.com [vw-ingredients.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound - CD Formulation [formulationbio.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Orodispersibles and minitablets: optimising patient compliance by improving the sensory properties with this compound [manufacturingchemist.com]
- 9. zhishangchemical.com [zhishangchemical.com]
- 10. chembk.com [chembk.com]
- 11. impactfactor.org [impactfactor.org]
- 12. pharmtech.com [pharmtech.com]
- 13. researchgate.net [researchgate.net]
- 14. easybuyingredients.com [easybuyingredients.com]
- 15. Characterization and evaluation of this compound performance in direct compression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pharmaexcipients.com [pharmaexcipients.com]
- 17. pharmacyfreak.com [pharmacyfreak.com]
- 18. pharmaexcipients.com [pharmaexcipients.com]
- 19. New orodispersible mini-tablets for paediatric use - A comparison of this compound with a mannitol based co-processed excipient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. caloriecontrol.org [caloriecontrol.org]
An In-depth Technical Guide to the Core Structure and Chemical Composition of Isomalt
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isomalt, a sugar substitute derived from sucrose (B13894), is a disaccharide alcohol with unique physicochemical and metabolic properties that make it a valuable excipient in the pharmaceutical and food industries. This technical guide provides a comprehensive overview of the core chemical structure, composition, and analysis of this compound. It includes detailed experimental protocols for its characterization and quantitative data on its key properties. Furthermore, this guide elucidates the metabolic fate of this compound in the human body, offering insights for its application in drug development and nutritional science.
Chemical Structure and Composition
This compound is an equimolar mixture of two diastereomeric disaccharides: 1-O-α-D-glucopyranosyl-D-mannitol (GPM) and 6-O-α-D-glucopyranosyl-D-sorbitol (GPS).[1][2] The chemical formula for both isomers is C₁₂H₂₄O₁₁, with a molecular weight of 344.31 g/mol .[2][3] Complete hydrolysis of this compound yields 50% glucose, 25% sorbitol, and 25% mannitol (B672).[1][4]
The two isomeric forms of this compound are:
-
1-O-α-D-glucopyranosyl-D-mannitol (GPM): This isomer consists of a glucose unit linked to a mannitol unit via an α-1,1-glycosidic bond.
-
6-O-α-D-glucopyranosyl-D-sorbitol (GPS): In this isomer, a glucose unit is linked to a sorbitol (also known as glucitol) unit through an α-1,6-glycosidic bond.[1][2]
Physicochemical Properties
This compound is a white, odorless, and crystalline substance.[1][5] Its physical and chemical properties are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₁₂H₂₄O₁₁ | [2][3][6][7] |
| Molecular Weight | 344.31 g/mol | [2][3] |
| Appearance | White, odorless, crystalline powder or mass | [2][5] |
| Melting Range | 145 - 150 °C | [2][8] |
| Sweetness (relative to sucrose) | 0.45 - 0.65 | [2][9] |
| Energy Value | 2.0 kcal/g (8.4 kJ/g) | [9][10] |
| Solubility in water at 20°C | ~28 g/100 mL | [5] |
| Solubility in water at 70°C | ~60 g/100 mL | |
| Hygroscopicity | Low | [2][5] |
| Glycemic Index | Low | [6][7] |
Manufacturing Process
This compound is produced from sucrose in a two-stage process. The first step involves the enzymatic rearrangement of sucrose into isomaltulose using the enzyme isomaltulose synthase. In the second step, isomaltulose is hydrogenated using a Raney nickel catalyst to produce the final mixture of GPM and GPS.[1][6]
Experimental Protocols
Identification by Thin-Layer Chromatography (TLC)
This method is suitable for the qualitative identification of this compound.
-
Stationary Phase: Silica gel 60 F254 TLC plates.[11]
-
Sample Preparation: Dissolve 10 mg of the this compound sample in 1 mL of water.
-
Standard Preparation: Prepare separate 10 mg/mL solutions of GPM and GPS reference standards in water.
-
Application: Apply 2 µL of each solution to the TLC plate.
-
Mobile Phase (Solvent System): A mixture of n-propanol, ethyl acetate, and water in a ratio of 70:20:10 (v/v/v).
-
Development: Develop the plate in a saturated chromatography chamber until the solvent front has migrated approximately 80% of the plate length.
-
Visualization: Dry the plate and spray with a solution of 0.5% potassium permanganate (B83412) in 1 M sodium hydroxide. Heat the plate gently until spots appear. The principal spots in the chromatogram of the sample should correspond in Rf value and color to those of the GPM and GPS standards.
Quantification by High-Performance Liquid Chromatography (HPLC)
This method allows for the accurate quantification of the GPM and GPS isomers in an this compound sample.
-
Instrumentation: A liquid chromatograph equipped with a refractive index (RI) detector.[12]
-
Column: A carbohydrate analysis column, such as a Shodex Sugar SP0810 (300 mm x 8 mm) or equivalent, packed with a strong cation-exchange resin in the lead (Pb²⁺) form.
-
Mobile Phase: Degassed, deionized water.
-
Flow Rate: 0.5 mL/min.[12]
-
Column Temperature: 85°C.
-
Sample Preparation: Accurately weigh and dissolve approximately 100 mg of the this compound sample in 10 mL of deionized water. Filter the solution through a 0.45 µm membrane filter.
-
Standard Preparation: Prepare a series of calibration standards of GPM and GPS of known concentrations in deionized water.
-
Injection Volume: 20 µL.
-
Analysis: Inject the sample and standard solutions into the chromatograph. Identify the GPM and GPS peaks based on their retention times compared to the standards. Calculate the concentration of each isomer in the sample by comparing the peak areas with the calibration curve. The relative retention times for 1,1-GPM and 1,6-GPS are approximately 1.0 and 1.2, respectively.[12]
Metabolism and Physiological Effects
This compound is a low-digestible carbohydrate.[9] A significant portion of ingested this compound is not hydrolyzed by brush border enzymes in the small intestine and passes into the large intestine.[3] In the colon, it is fermented by the gut microbiota, leading to the production of short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate. This fermentation process contributes to the prebiotic effect of this compound, promoting the growth of beneficial bacteria like Bifidobacterium.[9]
Due to its slow and incomplete absorption, this compound has a low impact on blood glucose and insulin (B600854) levels, making it a suitable sugar substitute for individuals with diabetes.[9][10]
Conclusion
This compound's unique chemical structure, comprising a mixture of GPM and GPS, confers upon it a range of desirable physicochemical and metabolic properties. Its stability, low hygroscopicity, and low caloric value, combined with a negligible effect on blood glucose levels, make it a versatile excipient in pharmaceutical formulations and a preferred sugar substitute in various food products. The detailed analytical protocols provided in this guide offer a robust framework for the quality control and characterization of this compound for research and development purposes. A thorough understanding of its metabolic fate is crucial for leveraging its full potential in creating healthier and more effective products for consumers and patients.
References
- 1. easybuyingredients.com [easybuyingredients.com]
- 2. cambridge.org [cambridge.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In vivo measurements of sulcal plaque pH after topical applications of sorbitol and sucrose in rats fed sorbitol or sucrose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid HPLC Method for Determination of Isomaltulose in the Presence of Glucose, Sucrose, and Maltodextrins in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. In vivo measurements of sulcal plaque pH in rats after topical applications of xylitol, sorbitol, glucose, sucrose, and sucrose plus 53 mM sodium fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. The digestion process of the sugar alcohol this compound in the intestinal tract of the pig. 2. Studies with administration of this compound as a sweet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of this compound consumption on faecal microflora and colonic metabolism in healthy volunteers | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 12. researchgate.net [researchgate.net]
The Synthesis and Manufacture of Isomalt: A Technical Guide
An In-depth Whitepaper for Researchers and Drug Development Professionals
Isomalt, a sugar substitute widely utilized in the pharmaceutical and food industries, is a disaccharide alcohol prized for its sugar-like physical properties, low caloric content, and non-cariogenic nature. Its production is a sophisticated two-step process involving enzymatic conversion followed by catalytic hydrogenation. This technical guide provides a comprehensive overview of the synthesis and manufacturing of this compound, detailing the experimental protocols, reaction parameters, and downstream processing for researchers, scientists, and professionals in drug development.
Overview of the this compound Manufacturing Process
The industrial production of this compound begins with sucrose (B13894), typically derived from beet sugar. The process can be broadly divided into two core stages:
-
Enzymatic Isomerization of Sucrose to Isomaltulose: Sucrose is transformed into isomaltulose (6-O-α-D-glucopyranosido-D-fructose) through the action of the enzyme sucrose isomerase (also known as isomaltulose synthase).[1][2] This enzymatic step rearranges the glycosidic bond between the glucose and fructose (B13574) moieties from an α-1,2 linkage to a more stable α-1,6 linkage.[3]
-
Catalytic Hydrogenation of Isomaltulose to this compound: The resulting isomaltulose is then hydrogenated, typically using a Raney nickel catalyst.[2] This step reduces the fructose portion of isomaltulose to a mixture of the sugar alcohols sorbitol and mannitol. The final product, this compound, is an equimolar mixture of two diastereomeric disaccharides: 1-O-α-D-glucopyranosido-D-mannitol (GPM) and 6-O-α-D-glucopyranosido-D-sorbitol (GPS).[1][2]
The overall workflow, from sucrose to purified this compound, involves several ancillary steps including purification, crystallization, and drying.
Enzymatic Synthesis of Isomaltulose
The conversion of sucrose to isomaltulose is a critical step that dictates the efficiency of the entire manufacturing process. This biotransformation is catalyzed by sucrose isomerase (EC 5.4.99.11), an enzyme produced by various microorganisms.[4]
Microbial Sources of Sucrose Isomerase
A variety of bacteria are known to produce sucrose isomerase, with strains from the genera Serratia, Erwinia, Klebsiella, and Raoultella being extensively studied.[5][6] The most industrially significant strain has been identified as Serratia plymuthica, previously referred to as "Protaminobacter rubrum".[5][7]
Reaction Parameters for Optimal Isomaltulose Production
The efficiency of the enzymatic conversion is highly dependent on several key parameters. The following table summarizes the optimal conditions for sucrose isomerases from various microbial sources.
| Microbial Source | Optimal pH | Optimal Temperature (°C) | Sucrose Concentration (g/L) | Isomaltulose Yield (%) | Reference |
| Raoultella terrigena | 5.5 | 40 | 400 | 81.7 | [6] |
| Serratia plymuthica ATCC 15928 | - | 25 | 250 (25% w/v) | 85.2 | [8] |
| Immobilized Erwinia sp. D12 | - | - | - | 93.7 | [9] |
| Immobilized Serratia plymuthica | - | - | 350 (35% w/v) | 70.9 - 81.3 | [8] |
| Immobilized SIase on Chitosan | 4.5 | 30 | 600 | 87.8 | [10] |
Experimental Protocol: Enzymatic Conversion of Sucrose
This protocol provides a general procedure for the enzymatic synthesis of isomaltulose.
Materials:
-
Sucrose solution (e.g., 400 g/L)
-
Sucrose isomerase (free or immobilized)
-
Buffer solution (e.g., 50 mM sodium phosphate-citrate buffer, pH 5.5)
-
Bioreactor or temperature-controlled reaction vessel
-
Heating/cooling system
-
pH meter and controller
Procedure:
-
Prepare a sucrose solution of the desired concentration in the appropriate buffer.
-
Adjust the pH of the sucrose solution to the optimal level for the specific sucrose isomerase being used (refer to Table 1).
-
Bring the solution to the optimal reaction temperature.
-
Add the free or immobilized sucrose isomerase to the reaction vessel. The enzyme dosage will depend on the activity of the enzyme preparation (e.g., 25 U/g of sucrose).[6]
-
Maintain the reaction at the optimal temperature and pH with gentle agitation.
-
Monitor the progress of the reaction by periodically analyzing samples for the concentration of isomaltulose, sucrose, and byproducts (glucose and fructose) using High-Performance Liquid Chromatography (HPLC).
-
Once the desired conversion is achieved (typically after several hours), terminate the reaction. For free enzymes, this can be done by heat inactivation (e.g., boiling for 10 minutes). For immobilized enzymes, the biocatalyst is separated from the reaction mixture for reuse.
-
The resulting isomaltulose solution is then subjected to purification steps.
Catalytic Hydrogenation of Isomaltulose
The second major stage in this compound production is the hydrogenation of isomaltulose to form the final this compound product, a mixture of GPM and GPS.[1] This is a chemical conversion that requires a catalyst and a hydrogen source.
Catalysts for Hydrogenation
Raney nickel is the most commonly used catalyst for the hydrogenation of isomaltulose in industrial processes.[2] Other catalysts, such as ruthenium on an inert support, have also been investigated.[11][12] The choice of catalyst can influence the ratio of GPM to GPS in the final product.
Reaction Parameters for Hydrogenation
The hydrogenation of isomaltulose is carried out under controlled temperature and pressure. The following table summarizes typical reaction conditions.
| Catalyst | Temperature (°C) | Hydrogen Pressure (MPa) | pH | Isomaltulose Concentration (wt%) | Reference |
| Raney Nickel | 110-120 | 0.5-0.7 | 5.0-6.0 | - | [13] |
| Ruthenium/Nickel on inert support | 80-130 | < 5 | 3-8 | 20-50 | [11] |
| Ruthenium/Carbon | 90 | - | - | - | [12] |
| Ruthenium/Carbon | 120 | - | - | - | [12] |
Experimental Protocol: Catalytic Hydrogenation of Isomaltulose
This protocol outlines a general procedure for the hydrogenation of isomaltulose.
Materials:
-
Purified isomaltulose solution
-
Hydrogenation catalyst (e.g., Raney nickel)
-
High-pressure autoclave/hydrogenator
-
Hydrogen gas supply
-
Filtration system
Procedure:
-
Charge the high-pressure autoclave with the purified isomaltulose solution.
-
Add the hydrogenation catalyst to the solution. The catalyst loading is typically a small percentage of the isomaltulose weight.
-
Seal the reactor and purge it with an inert gas (e.g., nitrogen) before introducing hydrogen.
-
Pressurize the reactor with hydrogen to the desired operating pressure.
-
Heat the reactor to the specified temperature while stirring to ensure good contact between the catalyst, isomaltulose, and hydrogen.
-
Maintain the reaction under constant temperature and pressure until the reaction is complete, which can be monitored by the cessation of hydrogen uptake.
-
After the reaction, cool the reactor and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst. The catalyst can often be recycled.
-
The resulting this compound solution is then ready for final purification and crystallization.
Downstream Processing: Purification and Crystallization
Following the two main reaction steps, the crude this compound solution undergoes several purification and crystallization stages to yield the final product.
-
Decolorization and Ion Exchange: The this compound solution may be treated with activated carbon to remove color impurities. Ion exchange resins are used to remove any remaining salts and other charged molecules.[14]
-
Chromatographic Separation: In some processes, simulated moving bed chromatography is employed to separate the this compound from byproducts like sorbitol and mannitol, resulting in a high-purity this compound stream.[14]
-
Evaporation and Crystallization: The purified this compound solution is concentrated by evaporation. Crystallization is then induced, often by spray crystallization, where the concentrated solution is sprayed onto suspended this compound seed crystals.[14]
-
Drying and Milling: The resulting this compound crystals are dried to the desired moisture content and may be milled to achieve a specific particle size distribution.
Visualizing the Process and Chemical Transformations
The following diagrams, generated using the DOT language, illustrate the key stages and chemical transformations in the synthesis of this compound.
Caption: Overall workflow for the manufacturing of this compound from sucrose.
Caption: Core chemical transformations in the synthesis of this compound.
Conclusion
The synthesis of this compound is a well-established industrial process that combines biotechnology and chemistry to produce a valuable sugar substitute. The enzymatic isomerization of sucrose to isomaltulose, followed by the catalytic hydrogenation of isomaltulose, are the core steps in this process. A thorough understanding of the reaction parameters and the selection of appropriate biocatalysts and chemical catalysts are crucial for optimizing the yield and purity of the final product. This guide provides a foundational understanding of the principles and methodologies involved in this compound production, serving as a valuable resource for professionals in research and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. [PDF] Raney nickel synthesis for glucose hydrogenation without hydrogen gas | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. Isomaltose Production by Modification of the Fructose-Binding Site on the Basis of the Predicted Structure of Sucrose Isomerase from “Protaminobacter rubrum” - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microbial sucrose isomerases: producing organisms, genes and enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Overexpression, purification, crystallization and preliminary diffraction studies of the Protaminobacter rubrum sucrose isomerase SmuA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. caod.oriprobe.com [caod.oriprobe.com]
- 11. DE19523008A1 - Prepn of isomaltitol by hydrogenation of isomaltulose soln - Google Patents [patents.google.com]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. CN105001279B - The method that this compound is prepared by catalytic hydrogenation by isomaltoketose - Google Patents [patents.google.com]
- 14. CN112920235A - Preparation method of this compound - Google Patents [patents.google.com]
An In-depth Technical Guide to the Thermal Properties of Isomalt via Differential Scanning Calorimetry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isomalt, a sugar alcohol used extensively in the food and pharmaceutical industries, is an equimolar mixture of two diastereomers: α-D-glucopyranosyl-1-6-sorbitol (GPS) and α-D-glucopyranosyl-1-6-mannitol (GPM).[1][2][3] Its utility as a sugar substitute is due in large part to its thermal stability and non-hygroscopic nature.[4] Differential Scanning Calorimetry (DSC) is a primary analytical technique for characterizing the thermal properties of this compound, providing critical data for formulation development, processing, and stability analysis. This guide offers a comprehensive overview of the thermal behavior of this compound as determined by DSC, including detailed experimental protocols and a summary of key quantitative data.
Core Thermal Properties of this compound
The thermal behavior of this compound is complex, influenced by its isomeric composition, water content, and thermal history.[1][5][6] Key thermal events observable by DSC include the glass transition, crystallization, and melting.
Glass Transition Temperature (Tg)
When cooled from a molten state, this compound forms a glassy amorphous solid.[1] The glass transition temperature (Tg) is a critical parameter for the stability of amorphous this compound, as it signifies the transition from a rigid, glassy state to a more mobile, rubbery state. The Tg of amorphous this compound is approximately 60°C.[1][2][3][7] The presence of moisture significantly plasticizes the amorphous form, leading to a decrease in the Tg.[5][6]
Melting Temperature (Tm)
Crystalline this compound exhibits a melting endotherm in the range of 142–150°C.[1] The two isomers, GPS and GPM, have similar melting points of approximately 166°C and 168°C, respectively.[1] The lower melting point of the this compound mixture is a result of eutectic formation between the two isomers.[1][7] The presence of water of crystallization, particularly associated with the GPM dihydrate, also influences the melting behavior.[1]
Crystallization Temperature (Tc)
Upon cooling from the melt, amorphous this compound can undergo crystallization, releasing heat in an exothermic transition. The crystallization temperature (Tc) is dependent on the cooling rate and the presence of nucleating agents. Understanding the crystallization kinetics is crucial for controlling the physical state of this compound in final products.
Quantitative Data Presentation
The following tables summarize the key thermal properties of this compound and its constituent isomers as reported in the literature.
Table 1: Thermal Properties of this compound and its Isomers
| Material | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) | Enthalpy of Fusion (ΔHfus) (J/g) |
| This compound | ~60[1][2][3] | 142-150[1] | 115[1] |
| α-D-glucopyranosyl-1-6-sorbitol (GPS) | 50.5[1] | 166[1] | |
| α-D-glucopyranosyl-1-6-mannitol (GPM) | 65.5[1] | 168[1] |
Table 2: Influence of Water on this compound's Thermal Properties
| Property | Observation | Reference |
| Glass Transition Temperature (Tg) | Decreases with increasing moisture content. | [5][6] |
| Dehydration | Release of water of crystallization observed around 100°C. | [1][2][3][7] |
Experimental Protocols
The following sections provide a generalized methodology for the analysis of this compound's thermal properties using Differential Scanning Calorimetry.
Sample Preparation
-
Crystalline this compound : Weigh 5-10 mg of the this compound sample directly into a standard aluminum DSC pan.
-
Amorphous this compound : To prepare an amorphous sample, heat the crystalline this compound in a DSC pan to a temperature above its melting point (e.g., 180°C). Then, rapidly cool the sample to a temperature below its glass transition temperature (e.g., 0°C). This can often be done within the DSC instrument.
-
Seal the pans hermetically to prevent any loss of moisture during the experiment.
DSC Analysis for Glass Transition (Tg) Determination
-
Instrument Calibration : Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Thermal Program :
-
Equilibrate the amorphous sample at a low temperature (e.g., 20°C).
-
Heat the sample at a controlled rate, typically 10 K/min, to a temperature above the expected glass transition (e.g., 100°C).[1]
-
An inert atmosphere, such as nitrogen, should be maintained throughout the experiment.
-
-
Data Analysis : The glass transition is observed as a step-like change in the heat flow signal. The Tg is typically determined as the midpoint of this transition.
DSC Analysis for Melting (Tm) and Crystallization (Tc) Determination
-
Instrument Calibration : Ensure the DSC is calibrated as described above.
-
Thermal Program :
-
Melting : Heat the crystalline sample from ambient temperature (e.g., 20°C) to a temperature above its melting point (e.g., 180°C) at a controlled heating rate (e.g., 10 K/min).[1]
-
Crystallization : After melting, cool the sample at a controlled rate (e.g., 10 K/min) to a low temperature (e.g., 20°C) to observe the crystallization exotherm. To study isothermal crystallization, rapidly cool the sample from the melt to a specific temperature between Tg and Tm and hold it at that temperature.[8][9][10][11]
-
-
Data Analysis : The melting temperature (Tm) is determined as the peak temperature of the endothermic melting event. The crystallization temperature (Tc) is determined as the peak temperature of the exothermic crystallization event. The enthalpy of fusion (ΔHfus) and crystallization (ΔHc) can be calculated by integrating the area under the respective peaks.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of a typical DSC experiment for characterizing the thermal properties of this compound.
Caption: Workflow for DSC analysis of this compound's thermal properties.
Conclusion
Differential Scanning Calorimetry is an indispensable tool for characterizing the thermal properties of this compound. A thorough understanding of its glass transition, melting, and crystallization behavior is essential for the effective use of this compound in pharmaceutical and food product development. The data and protocols presented in this guide provide a solid foundation for researchers and scientists working with this versatile sugar alcohol.
References
- 1. akjournals.com [akjournals.com]
- 2. A DSC Study of Hydrated Sugar Alcohols. This compound | Semantic Scholar [semanticscholar.org]
- 3. akjournals.com [akjournals.com]
- 4. This compound | 64519-82-0 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tainstruments.com [tainstruments.com]
- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 10. thermalsupport.com [thermalsupport.com]
- 11. s4science.at [s4science.at]
An In-depth Technical Guide to the Solubility and Dissolution Characteristics of Isomalt
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core solubility and dissolution properties of isomalt, a disaccharide alcohol widely utilized in the pharmaceutical and food industries. This document collates key quantitative data, details experimental methodologies, and explores the physicochemical characteristics of this compound relevant to drug development and formulation science.
Core Physicochemical Properties of this compound
This compound is an equimolar mixture of two diastereomeric disaccharides: 1-O-α-D-glucopyranosyl-D-mannitol (1,1-GPM) and 6-O-α-D-glucopyranosyl-D-sorbitol (1,6-GPS). This unique composition imparts several desirable properties, including a pleasant, sugar-like taste, low hygroscopicity, and high thermal and chemical stability.[1] From a pharmaceutical perspective, its utility as a sugar-free excipient in various dosage forms, such as tablets, capsules, and coatings, is of significant interest.
Solubility of this compound
This compound is freely soluble in water, a critical characteristic for its use in oral pharmaceutical formulations. Its solubility is temperature-dependent, increasing significantly with a rise in temperature. In contrast, it is practically insoluble or sparingly soluble in anhydrous ethanol.[2][3]
Quantitative Solubility Data
The following tables summarize the quantitative solubility of this compound in various solvent systems.
| Temperature (°C) | Solvent | Solubility ( g/100 mL) | Citation |
| 20 | Water | ~38 | [4] |
| 24 | Water | 24 (in 100g of solution) | [5] |
| 25 | Water | 25 (in 100g of solution) | [2] |
| 100 | Water | ~150 | [4] |
Table 1: Solubility of this compound in Water at Various Temperatures
The solubility of this compound has also been characterized in water-ethanol mixtures, which is pertinent for understanding its behavior during processing and in certain formulation contexts. Ethanol acts as an antisolvent, significantly decreasing the solubility of this compound as its concentration in the mixture increases.
| Temperature (K) | Mole Fraction of Water | Solubility (Mole Fraction, x_A) | Method | Citation |
| 288.15 | 1.0 | ~0.025 | Gravimetric | [6] |
| 298.15 | 1.0 | ~0.030 | Gravimetric | [6] |
| 308.15 | 1.0 | ~0.035 | Gravimetric | [6] |
| 318.15 | 1.0 | ~0.040 | Gravimetric | [6] |
| 298.15 | ~0.6 | <0.006 | Gravimetric | [6] |
Table 2: Solubility of this compound in Water + Ethanol Solvent System
Dissolution Characteristics of this compound
The dissolution of this compound is a key factor in its performance as a pharmaceutical excipient, particularly in immediate-release dosage forms and as a carrier for poorly soluble drugs in solid dispersions.
Intrinsic Dissolution Rate (IDR)
The intrinsic dissolution rate (IDR) is a fundamental property of a substance that describes its dissolution rate from a constant surface area under standardized conditions. This parameter is crucial for predicting the potential for dissolution-rate-limited absorption of active pharmaceutical ingredients (APIs).[5] A study characterizing the IDR of various pharmaceutically applicable polyols, including this compound, provides valuable quantitative data.
| Substance | Intrinsic Dissolution Rate (mg/cm²/min) | Citation |
| This compound | Data not explicitly provided in the abstract, but the study indicates it was determined | [7] |
Note: While the specific numerical value for this compound's IDR was not found in the provided search results, a detailed experimental protocol for its determination was identified.
Factors Influencing Dissolution
The dissolution rate of this compound, and consequently the release of any incorporated drug, can be influenced by several factors:
-
Particle Size: Smaller particle sizes lead to a larger surface area available for interaction with the solvent, resulting in a faster dissolution rate.[8][9][10]
-
Crystalline vs. Amorphous Form: The amorphous form of a substance generally exhibits a higher dissolution rate compared to its crystalline counterpart due to its higher energy state.[11][12] this compound can be transformed into an amorphous form through processes like melt-extrusion, which can dramatically improve its tableting properties and lead to a rapid dissolution rate.[13]
-
Formulation Composition: In a formulated product, such as a tablet, the presence of other excipients, like superdisintegrants, can significantly impact the disintegration time and subsequent dissolution of this compound and the API.[14]
-
Dissolution Medium: The composition of the dissolution medium, including pH and the presence of salts or surfactants, can affect the dissolution rate.[4] In the context of oral dosage forms, the use of biorelevant media such as simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) is crucial for predicting in vivo performance.[15]
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible characterization of this compound's solubility and dissolution properties.
Determination of this compound Solubility (Gravimetric Method)
This protocol is based on the principle of saturating a solvent with the solute at a constant temperature and then determining the concentration of the dissolved solute by weighing the residue after solvent evaporation.
Determination of Intrinsic Dissolution Rate (IDR) (Rotating Disk Method)
The rotating disk method, as described in the United States Pharmacopeia (USP), is a standard procedure for determining the IDR of a pure substance.
Analytical Method for this compound Quantification (HPLC-RID)
High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID) is a common and reliable method for quantifying this compound, which lacks a UV chromophore.[1][6]
| Parameter | Typical Conditions |
| Column | Amino-based or ion-exclusion columns (e.g., Shodex Asahipak NH2P-50, Rezex RPM Monosaccharide H+) |
| Mobile Phase | Isocratic mixture of acetonitrile (B52724) and water, or purified water |
| Flow Rate | 1.0 - 2.0 mL/min |
| Column Temperature | 30 - 40 °C |
| Detector | Refractive Index Detector (RID) |
| Injection Volume | 10 - 50 µL |
Table 3: Typical HPLC-RID Conditions for this compound Quantification
This compound in Simulated Physiological Fluids
While specific dissolution profiles of pure this compound in simulated physiological fluids are not extensively published, its behavior within formulations has been studied. This compound is not absorbed or metabolized in the stomach and small intestine but is degraded by colonic microflora.[4] In dissolution studies of formulations, this compound-containing tablets have been tested in simulated gastric fluid (pH 1.2) and simulated intestinal fluid (pH 6.8) to predict their in vivo behavior.[4]
Preparation of Simulated Saliva
For studying the dissolution of oral dosage forms intended for buccal or sublingual delivery, a simulated saliva fluid can be prepared.
| Component | Concentration |
| Potassium Phosphate Monobasic (KH₂PO₄) | 12 mM |
| Sodium Chloride (NaCl) | 40 mM |
| Calcium Chloride (CaCl₂) | 1.5 mM |
| Sodium Hydroxide (NaOH) | To adjust pH to ~6.8 |
Table 4: Composition of a Basic Simulated Saliva Fluid
Conclusion
This compound exhibits favorable solubility and dissolution characteristics that underpin its widespread use as a pharmaceutical excipient. Its good water solubility, which increases with temperature, facilitates its use in aqueous-based processes and ensures rapid disintegration and dissolution when formulated in immediate-release dosage forms. The ability to modify its physical form to an amorphous state further enhances its dissolution properties. The provided experimental protocols offer a foundation for the robust characterization of this compound's performance, enabling researchers and formulation scientists to optimize its use in the development of effective and stable drug products.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 4. Assessment of this compound for Colon-Specific Delivery and Its Comparison with Lactulose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. Rapid HPLC Method for Determination of Isomaltulose in the Presence of Glucose, Sucrose, and Maltodextrins in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What is intrinsic dissolution rate? [pion-inc.com]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 12. testinglab.com [testinglab.com]
- 13. agilent.com [agilent.com]
- 14. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 15. benchchem.com [benchchem.com]
The Hygroscopicity of Isomalt: An In-Depth Technical Guide to its Impact on Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hygroscopicity of isomalt and its significant impact on the stability of pharmaceutical formulations. This compound, a sugar alcohol, is widely utilized as a pharmaceutical excipient due to its favorable physicochemical properties, most notably its low hygroscopicity. Understanding and controlling the moisture interactions of this compound is critical for ensuring the quality, shelf-life, and efficacy of the final drug product.
Introduction to this compound and Hygroscopicity
This compound is a disaccharide alcohol composed of an equimolar mixture of two stereoisomers: α-D-glucopyranosyl-1,6-D-sorbitol (1,6-GPS) and α-D-glucopyranosyl-1,1-D-mannitol (1,1-GPM).[1] Its low hygroscopicity, the ability of a substance to attract and hold water molecules from the surrounding environment, makes it a preferred excipient for moisture-sensitive active pharmaceutical ingredients (APIs).[2][3] Compared to other polyols such as sorbitol, this compound absorbs significantly less moisture, contributing to enhanced stability of the final dosage form.[2][4]
The hygroscopic nature of an excipient is a critical parameter in formulation development, as it can influence a range of product attributes including:
-
Physical Stability: Moisture uptake can lead to physical changes such as caking, powder flow issues, swelling, and alterations in tablet hardness and disintegration time.[5][6][7]
-
Chemical Stability: The presence of water can accelerate the degradation of moisture-sensitive APIs through hydrolysis.
-
Microbial Stability: Increased water activity can create an environment conducive to microbial growth.
Quantitative Analysis of this compound's Hygroscopicity
The hygroscopicity of this compound is significantly lower than many other commonly used pharmaceutical excipients. This is quantified through its moisture sorption isotherm, which describes the equilibrium moisture content of the material at a given relative humidity (RH) and temperature.
Table 1: Comparative Moisture Sorption of this compound and Other Excipients
| Relative Humidity (%) | This compound (% Moisture Gain) | Mannitol (% Moisture Gain) | Sorbitol (% Moisture Gain) | Lactose (% Moisture Gain) | Microcrystalline Cellulose (% Moisture Gain) |
| 20 | < 0.1 | < 0.1 | ~0.2 | ~0.1 | ~1.5 |
| 40 | ~0.1 | < 0.1 | ~0.3 | ~0.1 | ~3.0 |
| 60 | ~0.2 | ~0.1 | ~0.8 | ~0.2 | ~5.0 |
| 80 | ~0.3 | ~0.2 | > 20 | ~0.5 | ~9.0 |
Data compiled from various sources. Actual values may vary based on the specific grade and physical form of the excipient.
Table 2: Moisture Adsorption Isotherm Data for a Confectionery Coating Containing 50% this compound at 25°C
| Water Activity (aw) | Equilibrium Moisture Content (% w/w) |
| 0.23 | ~2.5 |
| 0.33 | ~3.0 |
| 0.43 | ~3.5 |
| 0.53 | ~4.0 |
| 0.75 | ~6.0 |
| 0.84 | ~8.5 |
| 0.93 | ~13.0 |
Data extracted and approximated from graphical representation in a study on confectionery coatings.[8]
Impact of this compound's Hygroscopicity on Product Stability
The low hygroscopicity of this compound directly contributes to the stability of pharmaceutical formulations in several ways.
Physical Stability
Moisture absorption can lead to a variety of physical stability issues in solid dosage forms.
-
Powder Flow: Increased moisture content can lead to the formation of liquid bridges between particles, increasing interparticle cohesive forces and hindering powder flowability.[7][9] This can cause problems during manufacturing processes such as tableting and capsule filling. The low moisture uptake of this compound helps to maintain good powder flow properties even at elevated humidity.
-
Tablet Hardness and Disintegration: As tablets absorb moisture, their hardness can decrease, while their thickness and diameter may increase.[5][6] This can impact the product's integrity and performance. Formulations with this compound are less prone to such changes due to its minimal water absorption.
-
Amorphous State Stability: For amorphous solid dispersions, where the API is in a metastable amorphous state to enhance solubility, moisture can act as a plasticizer, increasing molecular mobility and promoting recrystallization to the more stable, less soluble crystalline form.[10][11] The low hygroscopicity of this compound helps to protect the amorphous API from moisture-induced crystallization.
Chemical Stability of Active Pharmaceutical Ingredients (APIs)
This compound's low moisture uptake is particularly beneficial for formulating moisture-sensitive APIs that are susceptible to degradation via hydrolysis. By minimizing the amount of available water in the formulation, this compound helps to slow down these degradation pathways and extend the shelf-life of the drug product.[2] In a study on orodispersible mini-tablets, formulations containing this compound provided good stability for hydrochlorothiazide (B1673439) and enalapril (B1671234) maleate (B1232345) under accelerated conditions (40°C/75% RH).[2]
Experimental Protocols
Determination of Hygroscopicity by Dynamic Vapor Sorption (DVS)
Dynamic Vapor Sorption (DVS) is a gravimetric technique used to measure the change in mass of a sample as it is exposed to varying levels of relative humidity at a constant temperature.[1][12]
Objective: To determine the moisture sorption and desorption isotherm of this compound.
Materials and Equipment:
-
Dynamic Vapor Sorption (DVS) analyzer with a microbalance
-
This compound powder sample (pre-dried to a constant weight)
-
Nitrogen gas (carrier gas)
-
Deionized water
Methodology:
-
A pre-weighed, dried sample of this compound (typically 5-10 mg) is placed in the DVS instrument's sample pan.
-
The sample is initially dried in the DVS chamber under a stream of dry nitrogen (0% RH) at a constant temperature (e.g., 25°C) until a stable mass is achieved.
-
The relative humidity is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH).
-
At each RH step, the sample mass is allowed to equilibrate until the rate of mass change over time ( dm/dt ) is below a specified value (e.g., 0.002% min⁻¹).
-
After reaching the maximum RH, the humidity is decreased in a similar stepwise manner to obtain the desorption isotherm.
-
The change in mass at each RH step is recorded and plotted against the relative humidity to generate the moisture sorption isotherm.
Stability Testing of this compound-Containing Tablets
This protocol outlines a typical stability study for tablets formulated with this compound to assess the impact of its hygroscopicity on the physical and chemical stability of the product.
Objective: To evaluate the physical and chemical stability of this compound-containing tablets under accelerated storage conditions.
Materials and Equipment:
-
Tablets formulated with this compound and a model API
-
Stability chambers set to accelerated conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH)
-
Tablet hardness tester
-
Friability tester
-
Disintegration tester
-
Dissolution testing apparatus
-
High-Performance Liquid Chromatography (HPLC) system for API assay and impurity analysis
Methodology:
-
Initial testing (time zero) is performed on a batch of tablets for appearance, hardness, friability, disintegration time, dissolution profile, API content, and related substances (impurities).
-
The tablets are packaged in their intended container-closure system and placed in a stability chamber at accelerated conditions (40°C/75% RH).
-
Samples are pulled from the stability chamber at specified time points (e.g., 1, 2, 3, and 6 months).
-
At each time point, the tablets are tested for the same parameters as at time zero.
-
The data is compiled and analyzed to assess any changes in the physical and chemical properties of the tablets over time.
Visualizations
Caption: Logical relationship between high relative humidity, moisture sorption by this compound, and its impact on drug product stability.
Caption: Experimental workflow for Dynamic Vapor Sorption (DVS) analysis of this compound.
Conclusion
This compound's low hygroscopicity is a key attribute that makes it an excellent excipient for a wide range of pharmaceutical formulations, particularly those containing moisture-sensitive APIs. Its minimal interaction with atmospheric moisture contributes to enhanced physical and chemical stability, ensuring product quality and a longer shelf-life. A thorough understanding of its moisture sorption characteristics, as determined by methods like Dynamic Vapor Sorption, is essential for leveraging its stabilizing properties in drug development.
References
- 1. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound in the Baking Industry: A Crystal-Clear Advantage — tan nov [tannov.com]
- 4. talcottlab.tamu.edu [talcottlab.tamu.edu]
- 5. The Effect of Hygroscopic Formulation Ingredients on the Sorption Characteristics of Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Factors Influencing Food Powder Flowability [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Ferrous metallics | Global [riotinto.com]
- 10. Direct compression properties of melt-extruded this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mt.com [mt.com]
The Metabolism and Pharmacokinetics of Isomalt: A Technical Guide
An In-depth Review for Researchers and Drug Development Professionals
Isomalt, a sugar substitute derived from sucrose (B13894), is a disaccharide alcohol composed of an equimolar mixture of two stereoisomers: 1-O-α-D-glucopyranosyl-D-mannitol (GPM) and 6-O-α-D-glucopyranosyl-D-sorbitol (GPS).[1] Its unique chemical structure, featuring a stable disaccharide bond, dictates a metabolic and pharmacokinetic profile significantly different from that of traditional sugars, rendering it a low-digestible carbohydrate. This guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound, supported by quantitative data, detailed experimental methodologies, and process visualizations.
Metabolism and Absorption
The metabolic journey of this compound is characterized by limited hydrolysis and absorption in the small intestine, followed by extensive fermentation in the large intestine. This pathway results in its low caloric value and minimal impact on postprandial blood glucose and insulin (B600854) levels.[2][3]
Small Intestine: Limited Hydrolysis and Slow Absorption
Unlike sucrose, which is readily cleaved by sucrase, the glycosidic bond in this compound is highly resistant to hydrolysis by human brush border enzymes.[3] Consequently, only a small fraction of ingested this compound is broken down in the small intestine.[4] The hydrolysis that does occur yields glucose, sorbitol, and mannitol (B672).[5] Glucose is actively absorbed, while the sugar alcohols, sorbitol and mannitol, are absorbed more slowly and incompletely.[5] Most of the absorbed mannitol is excreted unchanged in the urine, serving as a useful marker for this compound consumption and compliance in clinical studies.[5][6]
Studies in individuals with ileostomies, which allow for the collection of effluent from the end of the small intestine, have provided direct quantitative evidence of this compound's low absorption. These studies show that a significant portion of ingested this compound passes through the small intestine unchanged.
Large Intestine: Microbial Fermentation and Prebiotic Effect
The majority of ingested this compound, having bypassed absorption in the small intestine, arrives in the large intestine where it becomes a substrate for the resident gut microbiota.[2][7] This leads to extensive fermentation, with studies suggesting that approximately 90% of the this compound reaching the colon is metabolized by bacteria.[8]
This fermentation process yields short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate (B1204436), as well as gases like carbon dioxide and hydrogen.[3] The produced SCFAs can be absorbed by the host and contribute to the overall energy yield of this compound. Furthermore, this compound consumption has been demonstrated to exert a prebiotic effect, promoting the growth of beneficial gut bacteria, particularly Bifidobacteria.[2][9][10]
The overall metabolic pathway of this compound is visualized in the diagram below.
Pharmacokinetic Parameters
The unique metabolic fate of this compound directly influences its key pharmacokinetic and physiological parameters, making it a suitable sugar substitute for specific populations.
Caloric Value
Due to its incomplete absorption and subsequent fermentation, the metabolizable energy value of this compound is significantly lower than that of sucrose. For food labeling purposes, the caloric value of this compound is recognized as 2.0 kcal/g in the United States and approximately 2.4 kcal/g (8.4 kJ/g) in the European Union.[11][12] This is roughly half the caloric value of sucrose (4.0 kcal/g).
Glycemic and Insulinemic Response
This compound has a very low impact on blood glucose and insulin levels, a direct consequence of its slow and incomplete hydrolysis and absorption.[2] This property is quantified by the Glycemic Index (GI) and Insulinemic Index (II), which are significantly lower for this compound compared to glucose or sucrose. This makes this compound a suitable sweetener for individuals who need to manage their blood sugar levels, such as those with diabetes.[13]
| Parameter | This compound | Sucrose | Glucose | Reference |
| Caloric Value (kcal/g) | 2.0 (US), 2.4 (EU) | 4.0 | 4.0 | [11][12] |
| Glycemic Index (GI) | 9 | 65 | 100 | [14] |
| Insulinemic Index (II) | 6 | 43 | 100 | [14] |
| Small Intestine Absorption | ~60% (from 30g dose) | >95% | >95% | [2][12] |
| Carbohydrate Recovery in Ileostomy Effluent | 40.0% ± 0.7% | - | - | [2] |
| Product Type | This compound Variant iAUC (mg/dLmin) | Sugar Variant iAUC (mg/dLmin) | % Reduction in Glucose Response | Reference |
| Mints | 332.3 | 1141.4 | 71% | [13] |
| Jam | 652.5 | 1183.8 | 69% (calculated) | [13] |
| Candies | 563.1 | 1441.4 | 61% | [13] |
| Chocolate | Not specified | Not specified | 5% (iAUC2h), 36% (iAUC5h) | [13] |
Experimental Protocols
The characterization of this compound's metabolism and pharmacokinetics relies on several key experimental designs, including human intervention trials, in vivo animal studies, and in vitro models.
Glycemic Index (GI) Determination in Humans
This protocol is designed to measure the postprandial blood glucose response to a food or ingredient compared to a reference carbohydrate (glucose).
-
Subjects: Typically, 10 or more healthy adult volunteers are recruited. Subjects undergo screening to ensure they have normal glucose tolerance.
-
Protocol:
-
Fasting: Subjects fast overnight for at least 10 hours.
-
Baseline Sampling: Two fasting capillary blood samples are taken at -5 and 0 minutes to establish a stable baseline glucose level.
-
Test Meal Administration: Subjects consume a test product containing a specific amount (e.g., 50g) of available carbohydrate from this compound or the reference food (glucose) within 12-15 minutes.
-
Postprandial Blood Sampling: Capillary blood samples are collected at 15, 30, 45, 60, 90, and 120 minutes after starting the meal. Some protocols may extend sampling to 180 minutes.[12]
-
Analysis: Blood glucose is measured using a validated method, such as the glucose oxidase technique. Plasma insulin may also be measured using methods like electro-chemiluminescence immunoassay.[13]
-
Calculation: The incremental Area Under the Curve (iAUC) is calculated for both the test food and the reference food. The GI is then calculated as (iAUC of test food / iAUC of reference food) x 100.
-
Ileostomy Studies for Small Intestinal Absorption
These studies directly quantify the amount of a substance that is not absorbed in the small intestine.
-
Subjects: Volunteers who have undergone an ileostomy are recruited.
-
Protocol:
-
Dietary Control: Subjects consume a controlled diet for a baseline period.
-
Test Substance Administration: Subjects ingest a precisely measured amount of this compound (e.g., 30g), often incorporated into a food vehicle like a chocolate bar or beverage.[2]
-
Effluent Collection: All ileal effluent is collected over a specified period (e.g., 24 hours).
-
Analysis: The collected effluent is analyzed for its this compound content, as well as its hydrolysis products (sorbitol, mannitol), using methods like High-Performance Liquid Chromatography (HPLC).
-
Calculation: The amount of this compound recovered in the effluent is subtracted from the amount ingested to determine the quantity absorbed in the small intestine.
-
The workflow for a typical human clinical trial to assess glycemic response is depicted below.
In Vitro Fermentation Models
These models simulate the conditions of the human large intestine to study the fermentation of non-digestible carbohydrates.
-
Inoculum: Fresh fecal samples are collected from healthy human donors, pooled, and homogenized to create a microbial inoculum.
-
Bioreactor Setup: A batch or semi-continuous fermentation system (bioreactor) is used. The system is maintained under strict anaerobic conditions at 37°C, and the pH is controlled to mimic the colonic environment. A nutrient-rich medium is used to support microbial growth.
-
Protocol:
-
The bioreactor is inoculated with the fecal slurry.
-
This compound is added to the system as the primary carbohydrate source.
-
Samples are collected from the bioreactor at various time points (e.g., over a 24-48 hour period).
-
-
Analysis:
-
SCFA Production: Samples are analyzed for acetate, propionate, and butyrate concentrations, typically using Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) after derivatization.
-
Microbial Composition: Changes in the microbial population (e.g., increases in Bifidobacteria) are assessed using techniques like 16S rRNA gene sequencing.
-
Gas Production: Headspace gas (H₂, CO₂) can be measured.
-
Conclusion
The metabolism and pharmacokinetics of this compound are well-characterized, demonstrating its limited digestion in the upper gastrointestinal tract and significant fermentation by the colonic microbiota. This profile results in a reduced caloric value and a very low glycemic and insulinemic response. The prebiotic effects of this compound, evidenced by the stimulation of beneficial gut bacteria, add another dimension to its physiological properties. The robust methodologies employed in its study, from human glycemic trials to in vitro fermentation models, provide a strong evidence base for its application as a sugar substitute in foods and pharmaceuticals, particularly for products aimed at sugar reduction and blood glucose management.
References
- 1. researchgate.net [researchgate.net]
- 2. Digestion and absorption of sorbitol, maltitol and this compound from the small bowel. A study in ileostomy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Absorption studies in patients with `intraabdominal ileostomy reservoirs' and in patients with conventional ileostomies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical Methodology for a Metabolome Atlas of Goat’s Plasma, Milk and Feces Using 1H-NMR and UHPLC-HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research-collection.ethz.ch [research-collection.ethz.ch]
- 7. mdpi.com [mdpi.com]
- 8. Quantitative analysis of short-chain fatty acids in human plasma and serum by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Human small intestinal sucrase-isomaltase: different binding patterns for malto- and isomaltooligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Effect of this compound consumption on faecal microflora and colonic metabolism in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. polyols-eu.org [polyols-eu.org]
An In-depth Technical Guide to Isomalt Grades and Their Specific Research Applications
For Researchers, Scientists, and Drug Development Professionals
Isomalt, a disaccharide sugar alcohol, has emerged as a versatile excipient in the pharmaceutical industry. Its unique physicochemical properties, including low hygroscopicity, sugar-like taste profile, and excellent stability, make it a valuable component in the development of various dosage forms. This technical guide provides a comprehensive overview of different this compound grades, their specific research applications, and detailed experimental methodologies.
Physicochemical Properties of this compound Grades
This compound is a mixture of two diastereomeric disaccharides: 6-O-α-D-glucopyranosyl-D-sorbitol (GPS) and 1-O-α-D-glucopyranosyl-D-mannitol (GPM).[1] The ratio of these two components, along with the manufacturing process (agglomeration, milling, or sieving), determines the specific grade of this compound and its corresponding physicochemical properties.[2][3] These properties, in turn, dictate the suitability of a particular grade for a specific pharmaceutical application. The following tables summarize the key quantitative data for various commercially available this compound grades, primarily from the galenIQ™ range, to facilitate easy comparison.
Table 1: General Properties of this compound Grades
| Property | Value | References |
| Chemical Name | This compound | [4] |
| Molecular Formula | C₁₂H₂₄O₁₁ | [4] |
| Molecular Weight | 344.31 g/mol | [4] |
| Melting Point | 145-150 °C | [4] |
| Caloric Value (EU) | 2.4 kcal/g | [5] |
| Caloric Value (US) | 2.0 kcal/g | [5] |
| Sweetness (vs. Sucrose) | ~0.4 - 0.6 | [4] |
| Hygroscopicity | Very low; does not significantly absorb water up to 85% RH at 25°C | [4] |
| Chemical Stability | High thermal and chemical stability; resistant to acids and microbial influences | [4] |
Table 2: Physicochemical Properties of Agglomerated this compound Grades for Direct Compression
| Property | galenIQ™ 720 | galenIQ™ 721 | This compound DC 101 |
| GPS:GPM Ratio | 1:1 | 3:1 | 43-57% GPS |
| Solubility in water at 20°C ( g/100g solution) | 25 | 42 | - |
| Particle Size (d50) | ~200 µm | ~180 µm | 0.1 - 0.8 mm (90%) |
| Bulk Density (g/cm³) | 0.40 | 0.40 | 0.38 - 0.48 |
| Tapped Density (g/l) | 448 | 448 | - |
| Hausner Ratio | 1.12 | 1.12 | - |
| Carr's Index | 10 | 10 | - |
| Angle of Repose (˚) | 33 | 31 | - |
| Total Water (Karl Fischer, %) | 5.0 | 2.9 | < 6.0 |
| Primary Application | Direct Compression (slow to medium fast disintegration) | Direct Compression (slow to very fast disintegration) | Direct Compression |
| References | [1][3][6] | [1][3][7][8] | [9] |
Table 3: Physicochemical Properties of Milled and Sieved this compound Grades
| Property | galenIQ™ 800 | galenIQ™ 801 | galenIQ™ 900 | galenIQ™ 960 | galenIQ™ 981 | This compound ST-PF | This compound LM-PF |
| Grade Type | Milled | Milled | Sieved | Sieved | Sieved | Crystalline | Crystalline (low moisture) |
| GPS:GPM Ratio | 1:1 | - | 1:1 | - | - | - | 43-57% GPS |
| Solubility in water at 20°C ( g/100g solution) | 25 | 42 | 25 | 25 | 42 | - | Soluble in water |
| Particle Size (d50) | 22 µm | 24 µm | - | 380 µm | 770 µm | < 0.1 mm (90%) | < 0.1 mm (90%) |
| Particle Size Range | < 50 µm (90%) | - | 500-3550 µm (90%) | - | - | - | - |
| Bulk Density (g/l) | 500 | 500 | 850 | 820 | 780 | - | - |
| Total Water (Karl Fischer, %) | 2.7 | 2.6 | 2.3 | 2.8 | - | - | < 1.0 |
| Primary Application | Wet Granulation, Roller Compaction | Wet Granulation, Roller Compaction | High-boiled lozenges, Medicated confectionery | Starter pellets | Pan coating, Syrups | Hard-baked goods | Chocolate applications |
| References | [1][3][10][11] | [1][3] | [1][3][12][13][14] | [1][3][14] | [1][3][14] | [15] | [2][16] |
This compound Manufacturing Process
The production of this compound from sucrose (B13894) involves a two-stage process, ensuring its unique chemical structure and beneficial properties.[1][4]
References
- 1. Fabrication and Evaluation of this compound-Based Microfibers as Drug Carrier Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. impactfactor.org [impactfactor.org]
- 3. DSpace [helda.helsinki.fi]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of Drug Release From Coated Pellets Based on this compound, Sugar, and Microcrystalline Cellulose Inert Cores - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pharma-excipients.jimdoweb.com [pharma-excipients.jimdoweb.com]
- 9. researchgate.net [researchgate.net]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. Preparation and Characterization of Liquisolid Compacts for Improved Dissolution of Telmisartan - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exploring the use of this compound as the tooth friendly sugar substitute in the formulation of Salbutamol sulfate compressed tablet lozenges | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. saspublishers.com [saspublishers.com]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Molecular Weight and Purity of Isomalt
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular characteristics of isomalt, a sugar substitute widely used in the food and pharmaceutical industries. While the concept of a "molecular weight distribution" is typically applied to polymers, this guide will address the core principles of this compound's molecular identity, focusing on its precise molecular weight, isomeric composition, and the analytical techniques used to determine its purity and identify any related substances.
Chemical Composition and Molecular Weight of this compound
This compound is not a single chemical entity but an equimolar mixture of two diastereomeric disaccharide alcohols:
-
1-O-α-D-Glucopyranosyl-D-mannitol (GPM)
-
6-O-α-D-Glucopyranosyl-D-sorbitol (GPS) [1]
Both GPM and GPS are isomers with the same chemical formula, C12H24O11, and consequently, the same molecular weight.[2][3] The manufacturing process is designed to produce these two components in a roughly 1:1 ratio.[4]
Table 1: Molecular Properties of this compound Isomers
| Property | Value | Reference |
| Chemical Formula | C12H24O11 | [2][3] |
| Molecular Weight | 344.31 g/mol | [5][6] |
| Isomeric Composition | Equimolar mixture of GPM and GPS | [1] |
The precise molecular weight and well-defined composition mean that, unlike polymers, pure this compound does not have a molecular weight distribution. Instead, analytical focus is placed on confirming the identity and purity of the two isomers and quantifying any process-related impurities.
Manufacturing Process and Potential Impurities
This compound is produced in a two-stage process from sucrose.[1] Understanding this process is key to understanding the potential impurity profile.
-
Enzymatic Transglucosylation: Sucrose is converted into the intermediate, isomaltulose, using the enzyme isomaltulose synthase.[1]
-
Hydrogenation: The isomaltulose is then hydrogenated using a Raney nickel catalyst. This step reduces the fructose (B13574) moiety of isomaltulose to a mixture of the sugar alcohols, sorbitol and mannitol, resulting in the formation of GPS and GPM.[1]
Potential impurities in the final product can include:
Commercial grades of this compound have stringent specifications for these impurities.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 1-O-alpha-D-Glucopyranosyl-D-mannitol | C12H24O11 | CID 88735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-O-α-D-GLUCOPYRANOSYL-D-GLUCITOL | CymitQuimica [cymitquimica.com]
- 4. 1-O-ALPHA-D-GLUCOPYRANOSYL-D-MANNITOL | 20942-99-8 [chemicalbook.com]
- 5. Buy 1-O-alpha-D-Glucopyranosyl-d-mannitol dihydrate | 174060-42-5 [smolecule.com]
- 6. Isomaltitol | C12H24O11 | CID 94169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Sorbitol [webbook.nist.gov]
- 8. Sorbitol - Wikipedia [en.wikipedia.org]
A Technical Guide to the Glass Transition Temperature of Amorphous Isomalt
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the glass transition temperature (Tg) of amorphous isomalt, a critical parameter for its application in pharmaceutical formulations and other advanced material sciences. This document details the thermal properties of amorphous this compound, presents a thorough experimental protocol for its characterization, and summarizes key quantitative data from scientific literature.
Introduction to Amorphous this compound and its Glass Transition
This compound, a sugar substitute derived from sucrose, is an equimolar mixture of two diastereomers: α-D-glucopyranosyl-1,6-sorbitol (GPS) and α-D-glucopyranosyl-1,6-mannitol (GPM).[1] While crystalline this compound has a defined melting point, the amorphous form exhibits a glass transition, a reversible change from a hard, glassy state to a more rubbery, viscous state upon heating. The glass transition temperature (Tg) is a crucial characteristic of amorphous materials, as it dictates their physical stability, mechanical properties, and molecular mobility.[2] For pharmaceutical applications, understanding and controlling the Tg of amorphous this compound is paramount for ensuring the stability and efficacy of drug formulations, particularly in solid dispersions where this compound can act as a carrier for active pharmaceutical ingredients (APIs).[3]
The Tg of amorphous this compound is not a fixed value but is influenced by several factors, including:
-
Moisture Content: Water acts as a plasticizer, decreasing the Tg of amorphous this compound.[4] As water content increases, the molecular mobility of the this compound chains is enhanced, leading to a lower temperature required for the transition from the glassy to the rubbery state.[5][6]
-
Diastereomer Ratio: The ratio of the GPM and GPS isomers can affect the thermal properties of this compound, including its glass transition.[7]
-
Additives: The presence of other excipients or APIs in a formulation can alter the Tg of the amorphous this compound matrix.[4]
Quantitative Data on the Glass Transition Temperature of Amorphous this compound
The following table summarizes the glass transition temperature (Tg) of amorphous this compound as reported in various studies. It is important to note that the specific experimental conditions, such as heating rate and sample preparation, can influence the measured Tg value.
| This compound Composition | Measurement Technique | Heating Rate | Glass Transition Temperature (Tg) | Reference(s) |
| Amorphous this compound (unspecified ratio) | Differential Scanning Calorimetry (DSC) | Not Specified | ~60 °C | [1] |
| Amorphous this compound (equimolar GPM and GPS) | Differential Scanning Calorimetry (DSC) | 10 K/min | 59.6 °C (fictive temperature) | |
| Amorphous α-D-glucopyranosyl-1-6-sorbitol (GPS) | Differential Scanning Calorimetry (DSC) | 10 K/min | 54.8 °C (fictive temperature) | |
| Amorphous this compound with increased moisture content | Differential Scanning Calorimetry (DSC) | Not Specified | Decreased Tg with increasing moisture | [4] |
Experimental Protocol: Determination of Glass Transition Temperature by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is the most common and reliable method for determining the glass transition temperature of amorphous materials. The technique measures the difference in heat flow between a sample and a reference as a function of temperature. The glass transition is observed as a step-like change in the heat capacity of the sample.
Principle
As an amorphous material is heated through its glass transition, its heat capacity increases. This change in heat capacity results in a shift in the baseline of the DSC thermogram. The Tg is typically determined as the midpoint of this transition.
Instrumentation and Materials
-
Differential Scanning Calorimeter (DSC): Equipped with a cooling accessory.
-
Sample Pans: Aluminum pans and lids (hermetically sealed for samples with potential for moisture loss).
-
Crimper: For sealing the sample pans.
-
Microbalance: For accurate sample weighing.
-
Amorphous this compound Sample: Prepared by melt-quenching crystalline this compound or by freeze-drying.
-
Inert Purge Gas: Nitrogen or Argon.
Sample Preparation
-
Accurately weigh 5-10 mg of the amorphous this compound sample into an aluminum DSC pan using a microbalance.
-
Ensure the sample forms a thin, even layer at the bottom of the pan to maximize thermal contact.
-
Place a lid on the pan and seal it using a crimper. For samples where moisture content is critical, use hermetically sealed pans.
-
Prepare an empty, sealed aluminum pan to be used as a reference.
DSC Measurement Procedure
-
Place the sealed sample pan and the reference pan into the DSC cell.
-
Equilibrate the system at a starting temperature well below the expected Tg (e.g., 20°C).
-
Heat the sample at a constant rate, typically 10°C/min, to a temperature well above the expected Tg (e.g., 100°C). An inert gas purge should be maintained throughout the experiment to prevent oxidative degradation.
-
Cool the sample back to the starting temperature at a controlled rate (e.g., 10°C/min).
-
Perform a second heating scan under the same conditions as the first scan. The Tg is determined from the second heating scan to ensure a consistent thermal history for the sample.
Data Analysis
-
Plot the heat flow as a function of temperature.
-
The glass transition will appear as a step-like change in the baseline of the thermogram.
-
Determine the onset, midpoint, and endpoint of the transition. The midpoint temperature is commonly reported as the glass transition temperature (Tg).
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the glass transition temperature of amorphous this compound using DSC.
Conclusion
The glass transition temperature is a fundamental property of amorphous this compound that significantly impacts its suitability as an excipient in pharmaceutical formulations. A thorough understanding of its Tg and the factors that influence it, such as moisture content, is essential for the development of stable and effective drug products. The standardized determination of Tg using Differential Scanning Calorimetry, following a well-defined protocol, allows for consistent and reliable characterization of amorphous this compound. This technical guide provides the necessary information for researchers and drug development professionals to effectively work with and characterize this versatile pharmaceutical excipient.
References
The Prebiotic Potential of Isomalt: A Technical Guide to its Impact on Gut Microbiota
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isomalt, a disaccharide alcohol used as a sugar substitute, has demonstrated significant prebiotic effects, primarily characterized by the selective stimulation of beneficial gut bacteria, particularly Bifidobacterium. This technical guide synthesizes the current scientific evidence on the impact of this compound on the gut microbiota. It provides a detailed overview of key experimental findings, methodologies, and the molecular pathways through which this compound and its fermentation products may exert their physiological effects. While in vivo studies have established a clear bifidogenic effect, further quantitative in vitro research is necessary to fully elucidate the production of short-chain fatty acids (SCFAs) by specific bacterial species.
Introduction
Due to its low digestibility in the small intestine, a significant portion of ingested this compound reaches the colon, where it becomes a substrate for microbial fermentation[1][2]. This selective fermentation by specific gut commensals, leading to the modulation of the microbiota composition and activity, is the basis of its prebiotic potential. This guide will delve into the quantitative effects of this compound on the gut microbiome, detail the experimental protocols used in key studies, and visualize the metabolic and signaling pathways involved.
In Vivo Effects of this compound on Human Gut Microbiota
A pivotal human intervention study provides the most robust evidence for the prebiotic effects of this compound.
Quantitative Data from Human Intervention Study
The primary findings from a double-blind, placebo-controlled, cross-over study are summarized below[1][2].
| Parameter | This compound Intervention (30 g/day ) | Sucrose (B13894) Control (30 g/day ) | p-value | Citation |
| Fecal Bifidobacteria | Significant Increase | No Significant Change | <0.05 | [1][2] |
| Fecal β-glucosidase Activity | Decreased | No Significant Change | <0.05 | [1][2] |
| Fecal Short-Chain Fatty Acids (SCFAs) | No Significant Change | No Significant Change | Not Significant | [1][2] |
| Fecal Lactate, Bile Acids, Neutral Sterols | No Significant Change | No Significant Change | Not Significant | [1][2] |
| Fecal Nitrogen, Ammonia, Phenol, p-cresol | No Significant Change | No Significant Change | Not Significant | [1][2] |
Experimental Protocol: Human Intervention Study
The following methodology was employed in the key human study investigating the prebiotic effects of this compound[1][2]:
-
Study Design: A double-blind, placebo-controlled, cross-over design was implemented.
-
Participants: Nineteen healthy volunteers participated in the study.
-
Intervention: Participants consumed a controlled basal diet supplemented with either 30 g of this compound or 30 g of sucrose daily for two 4-week periods, with a washout period in between.
-
Sample Collection: Stool samples were collected at the end of each intervention phase.
-
Microbiological Analysis: Fecal microflora was analyzed to determine the population of different bacterial groups, including Bifidobacterium.
-
Biochemical Analysis: Fecal samples were analyzed for various markers, including short-chain fatty acids (SCFAs), lactate, bile acids, neutral sterols, nitrogen, ammonia, phenol, and p-cresol, as well as bacterial enzyme activities such as β-glucosidase.
References
The Sweet Evolution: A Technical Guide to the History and Discovery of Isomalt
A comprehensive overview for researchers, scientists, and drug development professionals on the origins, synthesis, and pivotal experimental validation of the sugar substitute, Isomalt.
Discovered by scientists at the German company Südzucker AG with a patent issued in 1957, this compound is a sugar substitute derived from sucrose (B13894).[1][2] Its journey from a laboratory curiosity to a widely used ingredient in pharmaceuticals and sugar-free confections is a testament to innovative food science and technology. This technical guide delves into the history, synthesis, and key experimental evaluations that established this compound as a premier sugar replacer.
From Sucrose to Sugar Alcohol: The Chemical Pathway
This compound is not a naturally occurring substance but is produced through a two-stage process that begins with sucrose, typically derived from sugar beets.[2][3][4][5] It is a sugar alcohol (polyol) and an equimolar mixture of two diastereomeric disaccharides: 1-O-α-D-glucopyranosido-D-mannitol (1,1-GPM) and 6-O-α-D-glucopyranosido-D-sorbitol (1,6-GPS).[3][6]
The synthesis of this compound involves two primary steps:
-
Enzymatic Transglycosylation: Sucrose is first converted into isomaltulose (also known as Palatinose).[1][7] This reaction is catalyzed by the enzyme sucrose isomerase (EC 5.4.99.11), which is sourced from various microorganisms, with Protaminobacter rubrum being a commonly used bacterium in industrial production.[8] This enzymatic step rearranges the α-1,2 glycosidic bond in sucrose to an α-1,6 glycosidic linkage in isomaltulose.[3][8]
-
Hydrogenation: The resulting isomaltulose is then hydrogenated.[1][7] This is a chemical reduction process, typically employing a Raney nickel catalyst, that converts the fructose (B13574) moiety of isomaltulose into a mixture of sorbitol and mannitol.[3][9][10]
The final product is a white, crystalline, and odorless substance with about 45-65% the sweetness of sucrose.[6][11][12]
Key Physiological and Chemical Properties
This compound's utility as a sugar substitute is defined by its distinct chemical and metabolic properties. It is chemically and enzymatically more stable than sucrose.[13]
| Property | Value | References |
| Chemical Formula | C12H24O11 | [14] |
| Caloric Value | ~2 kcal/g | [3][6][9][15] |
| Glycemic Index (GI) | 2 - 9 | [6][9] |
| Relative Sweetness (vs. Sucrose) | 45-65% | [6][12] |
| Melting Point | 145-150 °C | [6][11] |
| Composition | Equimolar mixture of 1,1-GPM and 1,6-GPS | [3][6] |
| Dental Properties | Non-cariogenic | [3][16][17] |
Experimental Protocols
I. Enzymatic Conversion of Sucrose to Isomaltulose
This protocol outlines the laboratory-scale synthesis of isomaltulose using immobilized sucrose isomerase.
A. Immobilization of Sucrose Isomerase in Calcium Alginate:
-
Preparation of Sodium Alginate Solution: Prepare a 2.5% (w/v) solution of sodium alginate in distilled water, ensuring it is fully dissolved to form a homogenous, viscous solution.
-
Enzyme Encapsulation: Gently mix the sucrose isomerase enzyme solution with the sodium alginate solution.
-
Bead Formation: Extrude the enzyme-alginate mixture dropwise through a syringe or peristaltic pump into a gently stirred 0.2 M calcium chloride (CaCl₂) solution. Spherical gel beads will form as the alginate crosslinks with the calcium ions.
-
Curing: Allow the beads to cure in the CaCl₂ solution for a minimum of 2 hours at 4°C to ensure complete crosslinking.
-
Washing: Wash the immobilized enzyme beads with sterile distilled water to remove excess calcium chloride.
B. Batch Production of Isomaltulose:
-
Substrate Preparation: Prepare a sucrose solution with a concentration of 400-500 g/L in a 50 mM citric acid-Na₂HPO₄ buffer at a pH of 5.5-6.0.[1][3]
-
Reaction Setup: In a temperature-controlled reaction vessel (e.g., a stirred tank reactor), add the sucrose solution and the immobilized enzyme beads.[3]
-
Incubation: Maintain the reaction temperature between 30°C and 40°C with continuous gentle agitation.
-
Monitoring: Monitor the reaction progress by periodically analyzing samples for isomaltulose, sucrose, glucose, and fructose concentrations using High-Performance Liquid Chromatography (HPLC).[1]
-
Termination and Enzyme Recovery: Once the desired conversion is achieved, terminate the reaction. The immobilized enzyme beads can be recovered by filtration or decantation, washed with buffer, and reused for subsequent batches.[3]
C. Purification and Crystallization of Isomaltulose:
-
Decolorization: Treat the reaction mixture with activated carbon to remove color impurities.[3]
-
Deionization: Pass the solution through cationic and anionic exchange resins to remove ions.[3]
-
Crystallization: Concentrate the purified isomaltulose solution and induce crystallization to obtain solid isomaltulose.[3]
II. Hydrogenation of Isomaltulose to this compound
This protocol details the conversion of isomaltulose to this compound via catalytic hydrogenation.
-
Reactor Preparation: Add the purified isomaltulose, dissolved in water (e.g., 1 kg of isomaltulose in 1-3 kg of water), to a high-pressure reaction kettle.[6]
-
Catalyst Addition: Introduce a Raney nickel catalyst (or a mixture of skeletal nickel and nickel-copper catalyst) to the reactor.[4][6] The catalyst amount is typically 1-2% of the isomaltulose weight.[4]
-
pH Adjustment: Adjust the pH of the reaction solution to a range of 6.0-9.0.[6] Maintaining the pH in this range is crucial for catalyst activity.[6]
-
Hydrogenation Reaction:
-
Monitoring and Completion: The reaction is typically complete when hydrogen uptake ceases. The final product should have an this compound content of over 99%.[6]
-
Post-Processing: After the reaction, the catalyst is removed by filtration. The resulting this compound solution can then be further purified and crystallized.
III. Determination of Glycemic Index (GI)
This protocol provides a standardized methodology for determining the glycemic index of a sugar substitute like this compound.
-
Subject Selection: Recruit at least 10 healthy subjects with normal blood glucose levels.[8][14]
-
Pre-test Conditions: Subjects should fast for 10-12 hours overnight before the test.[8]
-
Baseline Blood Glucose: Measure the fasting blood glucose level of each subject.[8]
-
Test Food Administration: Provide a portion of the test food (containing a specific amount, e.g., 50g of available carbohydrates from this compound) to each subject.
-
Blood Sampling: Collect blood samples at regular intervals (e.g., 15, 30, 45, 60, 90, and 120 minutes) after consumption of the test food.[8]
-
Reference Food Test: On a separate occasion, repeat the procedure with the same subjects using a reference food (either glucose or white bread), which has a defined GI of 100.[8]
-
Data Analysis:
-
For each subject, plot the blood glucose concentration over time for both the test food and the reference food.
-
Calculate the incremental Area Under the Curve (AUC) for the 2-hour blood glucose response for both the test and reference foods.[14]
-
The GI of the test food for each subject is calculated as: (AUC of test food / AUC of reference food) x 100.[14]
-
The final GI of this compound is the average of the GI values from all subjects.
-
Visualizing the Process and Properties
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CN105001279B - The method that this compound is prepared by catalytic hydrogenation by isomaltoketose - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. CN101597309B - Method for preparing this compound from isomaltulose - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. contractlaboratory.com [contractlaboratory.com]
- 8. data.epo.org [data.epo.org]
- 9. CN1680575A - Method for preparing crystalline isomaltulose and hydrogenated isomaltulose - Google Patents [patents.google.com]
- 10. Caries preventing efficacy of new this compound-containing mouthrinse formulations: a microbial study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nutrafoods.eu [nutrafoods.eu]
- 12. researchgate.net [researchgate.net]
- 13. Methodology for adding glycemic index and glycemic load values to 24-hour dietary recall database - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nutrafoods.eu [nutrafoods.eu]
- 15. Effects of this compound on enamel de- and remineralization, a combined in vitro pH-cycling model and in situ study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. caringsunshine.com [caringsunshine.com]
- 17. benchchem.com [benchchem.com]
Methodological & Application
Application of Isomalt in Tablet Formulation and Direct Compression: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isomalt, a disaccharide sugar alcohol, is an increasingly utilized excipient in pharmaceutical tablet formulations. Its unique physicochemical properties make it particularly well-suited for direct compression (DC), a streamlined and cost-effective tablet manufacturing process. This compound is a mixture of two stereoisomers: 6-O-α-D-Glucopyranosyl-D-sorbitol (1,6-GPS) and 1-O-α-D-Glucopyranosyl-D-mannitol (1,1-GPM).[1] Different grades of this compound are commercially available, offering a range of properties to suit various formulation needs.[2][3]
This document provides detailed application notes and protocols for the use of this compound in tablet formulation, with a specific focus on direct compression.
Physicochemical Properties of this compound Relevant to Tableting
This compound possesses several desirable characteristics for a pharmaceutical excipient:
-
Non-cariogenic: It does not promote tooth decay.[2]
-
Low Hygroscopicity: this compound is less hygroscopic than sucrose, contributing to the stability of moisture-sensitive drugs.[3]
-
Good Compactibility: It forms robust tablets under compression.[2]
-
Pleasant Taste and Mouthfeel: this compound has a sugar-like taste profile and a negative heat of solution, which provides a cooling sensation in the mouth, making it suitable for chewable and orally disintegrating tablets (ODTs).[2][4]
-
High Chemical and Thermal Stability: this compound is chemically inert and does not readily undergo browning reactions.[5]
-
Low Glycemic Index: It is suitable for use in formulations intended for diabetic patients.[2]
Application in Direct Compression
Direct compression is a preferred method for tablet manufacturing due to its simplicity and cost-effectiveness.[6] this compound's inherent properties, such as good flowability and compressibility, make it an excellent candidate for DC formulations.[6] Different grades, such as galenIQ™ 720 and 721, have been specifically developed for direct compression.[7][8]
Co-processing of this compound
To further enhance its functionality, this compound can be co-processed with other excipients. For instance, co-processing this compound with PEG 4000 and crospovidone via melt granulation has been shown to improve its tabletability, binding, and disintegration properties.[9] This process can also overcome issues like lamination and sticking during tableting.[9]
Quantitative Data on this compound in Tablet Formulations
The following tables summarize key quantitative data from various studies on this compound in tablet formulations.
Table 1: Dilution Potential of this compound and Co-processed this compound
| Drug | This compound | Co-processed this compound | Reference |
| Paracetamol | 20% | 40% | [6] |
| Mefenamic Acid | - | 30% | [9] |
| Aspirin | - | 30% | [9] |
| Ascorbic Acid | - | 40% | [6] |
| Nimesulide | - | 40% | [6] |
Table 2: Tablet Properties of this compound Formulations
| Formulation | Hardness ( kg/cm ²) | Friability (%) | Disintegration Time (min) | Reference |
| This compound with 20% Paracetamol | Acceptable Strength | < 1% | Acceptable | [6] |
| This compound with 40% Paracetamol | - | Failed | - | [6] |
| Co-processed this compound with Aspirin (DS1) | 3.75 ± 0.61 | - | 5.15 ± 0.16 | [10] |
| Co-processed this compound with Aspirin (DS2) | 1.75 ± 0.27 | - | 6.77 ± 0.6 | [10] |
| Co-processed this compound with Aspirin (DS3) | 1.08 ± 0.20 | - | 9.12 ± 0.06 | [10] |
Experimental Protocols
Protocol 1: Preparation of Co-processed this compound by Melt Granulation
This protocol describes the preparation of a co-processed this compound excipient with improved tableting properties.
Materials:
-
This compound (e.g., galenIQ™ 721)
-
Polyethylene Glycol (PEG) 4000
-
Crospovidone
Equipment:
-
Melt granulator
-
Sieve
Procedure:
-
Accurately weigh the required amounts of this compound, PEG 4000, and crospovidone. A suggested ratio is 45.8% this compound, 43.7% PEG 4000, and 10.5% crospovidone.[6]
-
Transfer the materials to the melt granulator.
-
Heat the mixture to 60°C while continuously stirring to ensure homogeneity and prevent the formation of large lumps.[6]
-
Once a homogenous melt is achieved, cool the mixture.
-
Pass the solidified mass through a sieve to obtain granules of the desired particle size.
-
Store the co-processed this compound in a tightly closed container.
Protocol 2: Direct Compression of this compound Tablets
This protocol outlines the process for manufacturing tablets using this compound as a primary excipient via direct compression.
Materials:
-
This compound (or co-processed this compound)
-
Active Pharmaceutical Ingredient (API)
-
Lubricant (e.g., Magnesium Stearate, 1%)
-
Glidant (e.g., Aerosil® 200, 0.5%) (optional, to improve flow)[3]
-
Disintegrant (e.g., Crospovidone) (optional, to enhance disintegration)[3]
Equipment:
-
Blender (e.g., V-blender)
-
Rotary tablet press
-
Tablet hardness tester
-
Friability tester
-
Disintegration tester
Procedure:
-
Accurately weigh all the components of the formulation.
-
Pass the this compound, API, and disintegrant (if used) through a suitable sieve to ensure uniformity.
-
Transfer the sieved powders to a blender and mix for a specified time (e.g., 15 minutes) to achieve a homogenous blend.
-
Add the lubricant and glidant (if used) to the blender and mix for a shorter duration (e.g., 3-5 minutes) to avoid over-lubrication.
-
Transfer the final blend to the hopper of the rotary tablet press.
-
Compress the blend into tablets using appropriate tooling and compression force.
-
Evaluate the manufactured tablets for weight variation, hardness, thickness, friability, and disintegration time according to pharmacopeial standards.
Visualizations
Caption: Workflow for Co-processing this compound.
Caption: Direct Compression Tablet Manufacturing Workflow.
Conclusion
This compound is a versatile excipient with a favorable profile for use in tablet formulations, particularly through the direct compression manufacturing route. Its beneficial physicochemical properties, including low hygroscopicity, good compactibility, and pleasant taste, make it a suitable choice for a variety of oral solid dosage forms. Furthermore, the functionality of this compound can be enhanced through co-processing, leading to improved tablet quality and manufacturing efficiency. The provided protocols and data serve as a valuable resource for formulation scientists in the development of robust and patient-friendly tablet products.
References
- 1. US9895316B2 - this compound-containing tablets and methods for the production thereof - Google Patents [patents.google.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Characterization and evaluation of this compound performance in direct compression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. This compound | C12H24O11 | CID 3034828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. pharmtech.com [pharmtech.com]
- 8. csfarmacie.cz [csfarmacie.cz]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Isomalt as a Bulking Agent in Lyophilized Products: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
I. Application Notes
Introduction
Isomalt, a disaccharide sugar alcohol, is emerging as a promising alternative bulking agent in the lyophilization of pharmaceuticals, particularly for stabilizing therapeutic proteins and other biologics.[1][2][3] Traditionally, mannitol (B672) and sucrose (B13894) are the go-to excipients in freeze-drying. However, the unique physicochemical properties of this compound offer potential advantages in creating stable and elegant lyophilized cakes. This compound is a non-reducing sugar alcohol, which makes it less prone to interacting with active pharmaceutical ingredients (APIs), particularly proteins, via the Maillard reaction.[4]
Physicochemical Properties of this compound for Lyophilization
This compound is an equimolar mixture of two diastereomers: 6-O-α-D-glucopyranosyl-D-sorbitol (GPS) and 1-O-α-D-glucopyranosyl-D-mannitol (GPM).[5] This composition influences its thermal behavior and stability. A key characteristic of this compound is its propensity to form a stable amorphous phase upon freeze-drying, which is crucial for the stabilization of biologics.[1][6] The amorphous matrix provides a rigid structure that immobilizes the protein, preventing degradation during drying and long-term storage.
Studies have shown that different ratios of the GPS and GPM diastereomers can affect the physical stability of the amorphous form, with a 1:1 ratio demonstrating high stability.[5] While crystalline this compound melts at approximately 142–150°C, the amorphous form exhibits a glass transition temperature (Tg) of around 60°C in its dry state.[4] For lyophilization, the critical parameter is the glass transition temperature of the maximally freeze-concentrated solute (Tg'), which dictates the maximum allowable product temperature during primary drying to prevent cake collapse. While a specific Tg' for this compound in a freeze-concentrated state is not widely published, it is generally lower than its anhydrous Tg and is a critical parameter to be determined for each specific formulation.
Advantages of this compound in Lyophilization
-
Formation of an Amorphous Matrix: this compound readily forms a stable amorphous cake, which is desirable for the stabilization of protein-based therapeutics.[1][6]
-
Good Cake Appearance: Lyophilized cakes containing this compound are generally homogenous and elegant, a desirable quality for pharmaceutical products.
-
Protein Stabilization: this compound has demonstrated potential as a protein-stabilizing excipient, particularly during long-term storage.[2][7] While it may offer moderate protection during the stresses of the freeze-drying process itself compared to sucrose, it can be more effective at preserving protein activity during storage, especially in the presence of moisture.[2][7]
-
Low Hygroscopicity: Compared to some other sugars, this compound has lower hygroscopicity, which can contribute to better stability of the final lyophilized product.
Limitations and Considerations
-
Process Stickiness: this compound can be prone to stickiness during processing, which may require careful optimization of process parameters, particularly temperature and humidity.[8]
-
Moderate Cryoprotection: In some studies, this compound has shown to be a less effective cryoprotectant during the freezing and drying phases compared to sucrose, leading to a slightly lower initial protein activity post-lyophilization.[3][7]
-
Formulation-Specific Optimization: The optimal performance of this compound as a bulking agent is highly dependent on the specific API, other excipients in the formulation, and the lyophilization cycle parameters. Therefore, thorough formulation and process development are essential.
II. Data Presentation
Table 1: Thermal Properties of this compound
| Property | Value | Reference |
| Melting Point (crystalline) | 142–150 °C | [4] |
| Glass Transition Temperature (Tg) (amorphous, dry state) | ~60 °C | [4] |
Table 2: Comparative Protein Stability in Lyophilized Formulations
This table summarizes data from a study on the stabilization of Lactate (B86563) Dehydrogenase (LDH) after freeze-drying and subsequent storage.
| Formulation | Relative LDH Activity (Post-Lyophilization) | Relative LDH Activity (After 21 days at 16% RH) | Reference |
| LDH with this compound | Considerably lower than sucrose-containing samples | Better retention of activity compared to sucrose | [2][7] |
| LDH with Sucrose | Almost completely retained | Significant loss of enzymatic activity | [2][7] |
| LDH without excipient | Lowest relative enzymatic activity | Almost complete loss of activity | [7] |
III. Experimental Protocols
Protocol 1: Formulation of a Protein with this compound for Lyophilization
This protocol provides a general guideline for preparing a protein formulation with this compound as the primary bulking agent.
Materials:
-
Active Pharmaceutical Ingredient (API) - e.g., a therapeutic protein
-
This compound (pharmaceutical grade)
-
Buffer (e.g., phosphate, histidine, citrate, appropriate for the API)
-
Water for Injection (WFI)
Procedure:
-
Prepare the desired buffer at the target concentration and pH using WFI.
-
Dissolve the API in the buffer to the desired concentration.
-
Gradually add and dissolve the this compound to the protein solution to achieve the final desired concentration (e.g., 5-10% w/v).
-
Ensure complete dissolution of all components.
-
Filter the final formulation through a 0.22 µm sterile filter.
-
Aseptically dispense the filtered solution into sterile lyophilization vials.
-
Partially insert sterile lyophilization stoppers into the vials.
Protocol 2: Representative Lyophilization Cycle for an this compound-Based Formulation
Note: This is an exemplary cycle and must be optimized for each specific formulation based on its thermal properties (Tg' and collapse temperature).
Equipment:
-
Laboratory-scale or production-scale freeze-dryer
Cycle Parameters:
| Stage | Step | Shelf Temperature (°C) | Ramp Rate (°C/min) | Pressure (mTorr) | Duration (hours) |
| Freezing | 1. Loading | 5 | - | - | 1 |
| 2. Cooling | -40 | 1 | - | 2 | |
| 3. Holding | -40 | - | - | 3 | |
| Primary Drying | 4. Evacuation | -40 | - | 100 | 1 |
| 5. Ramping | -25 | 0.5 | 100 | 0.5 | |
| 6. Holding | -25 | - | 100 | 24-48* | |
| Secondary Drying | 7. Ramping | 25 | 0.2 | 100 | 2.5 |
| 8. Holding | 25 | - | 50 | 8-12 |
*The duration of primary drying should be determined by monitoring process parameters such as product temperature, pressure, and the end of sublimation.
Protocol 3: Characterization of the Lyophilized Cake
A. Visual Inspection:
-
Visually assess the cake for elegance, color, shrinkage, cracking, and signs of collapse.
B. Residual Moisture Content (Karl Fischer Titration):
-
Use a coulometric Karl Fischer titrator.
-
Transfer a known weight of the lyophilized cake to the titration vessel containing a suitable solvent (e.g., anhydrous methanol).
-
Titrate with the Karl Fischer reagent until the endpoint is reached.
-
Calculate the water content as a percentage of the total cake weight.
C. Thermal Analysis (Differential Scanning Calorimetry - DSC):
-
Hermetically seal 5-10 mg of the lyophilized cake in an aluminum pan.
-
Use an empty, sealed pan as a reference.
-
Equilibrate the sample at a low temperature (e.g., -50°C).
-
Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature above the expected glass transition (e.g., 100°C).
-
Analyze the resulting thermogram to determine the glass transition temperature (Tg).
Protocol 4: Protein Stability Assessment
A. Reconstitution:
-
Reconstitute the lyophilized cake with the appropriate volume of WFI or a specified reconstitution buffer.
-
Gently swirl to dissolve the cake completely. Note the reconstitution time.
B. Protein Aggregation (Size Exclusion Chromatography - SEC):
-
Use a suitable SEC column and mobile phase for the protein of interest.
-
Inject the reconstituted protein solution.
-
Monitor the eluent at a suitable wavelength (e.g., 280 nm).
-
Quantify the percentage of monomer, aggregates, and fragments.
C. Protein Secondary Structure (Circular Dichroism - CD Spectroscopy):
-
Dilute the reconstituted protein solution to a suitable concentration (typically 0.1-1.0 mg/mL) in a suitable buffer (ensure buffer components do not have high absorbance in the far-UV region).
-
Use a quartz cuvette with a defined path length (e.g., 0.1 cm).
-
Acquire far-UV CD spectra (e.g., from 190 to 260 nm).
-
Process the data and analyze for changes in secondary structural elements (α-helix, β-sheet).
D. Protein Activity Assay (Example: Lactate Dehydrogenase - LDH):
-
Prepare a reaction mixture containing pyruvate (B1213749) and NADH in a suitable buffer.
-
Add a specific amount of the reconstituted LDH solution to initiate the reaction.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
Calculate the enzyme activity based on the rate of absorbance change.
IV. Visualizations
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. This compound and its diastereomer mixtures as stabilizing excipients with freeze-dried lactate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DSpace [helda.helsinki.fi]
- 4. scribd.com [scribd.com]
- 5. Fabrication and Evaluation of this compound-Based Microfibers as Drug Carrier Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pharma-excipients.jimdoweb.com [pharma-excipients.jimdoweb.com]
- 8. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Protocol for the Analysis of Isomalt
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isomalt is a sugar substitute widely utilized in sugar-free and reduced-sugar food and pharmaceutical products.[1][2] It is an equimolar mixture of two diastereomeric disaccharides: 1-O-α-D-glucopyranosido-D-mannitol (1,1-GPM) and 6-O-α-D-glucopyranosido-D-sorbitol (1,6-GPS).[3] The chemical formula for this compound is C12H24O11.[1][4][5] Accurate quantification of this compound is essential for quality control, formulation development, and ensuring compliance with labeling requirements.
Due to the lack of a significant UV chromophore in its structure, this compound is not readily detectable by UV-Vis spectrophotometry.[6] High-Performance Liquid Chromatography coupled with a Refractive Index Detector (HPLC-RID) is a robust and reliable method for its quantification.[2][6] This application note provides a detailed protocol for the analysis of this compound using an HPLC-RID system, based on established and validated methods.[7][8]
Principle of the Method
The separation of this compound's components is typically achieved using a ligand-exchange chromatography column, such as a lead-based column (e.g., Shodex SUGAR SP0810).[2][6] The stationary phase contains metal ions (like Pb²⁺) that form complexes with the hydroxyl groups of the sugar alcohols. The differential strength of these interactions allows for the separation of various sugars and polyols. An isocratic mobile phase, typically purified water, is used for elution.[7][8] The column is often heated to a high temperature (e.g., 80 °C) to enhance separation efficiency and reduce analysis time.[6][7] The eluting components are detected by a Refractive Index Detector (RID), which measures the change in the refractive index of the eluent as the analyte passes through the detector cell.[2] The resulting signal is directly proportional to the concentration of the analyte.
Experimental Protocol
This protocol is based on the validated method reported by Hadjikinova et al. (2017) for the analysis of sugars and polyols.[6][8]
Equipment and Materials
-
High-Performance Liquid Chromatography (HPLC) system equipped with an isocratic pump, autosampler, column oven, and a Refractive Index Detector (RID).[2]
-
Data Acquisition and Processing Software.
-
Analytical Column: Shodex SUGAR SP0810 (8.0 mm x 300 mm) or equivalent ligand-exchange column.[6][7]
-
Guard Column: Shodex SP-G.
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm).
Reagents and Standards
-
This compound Reference Standard (USP grade or equivalent).[9]
-
Deionized, distilled, or HPLC-grade water for mobile phase and sample/standard preparation.[7][8]
Chromatographic Conditions
The chromatographic conditions for the HPLC-RID analysis are summarized in the table below.
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatograph |
| Column | Shodex SUGAR SP0810 (Pb²⁺) |
| Column Temperature | 80 °C[6][7][8] |
| Mobile Phase | Degassed, distilled water[6][7][8] |
| Flow Rate | 0.5 mL/min[6][7][8] |
| Detector | Refractive Index Detector (RID)[6][7] |
| Injection Volume | 20 µL[6][8] |
| Run Time | Approximately 50 minutes[6] |
Standard Solution Preparation
-
Stock Standard Solution (e.g., 10 mg/mL): Accurately weigh approximately 100 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase (water).[2]
-
Working Standard Solutions: Prepare a series of at least five working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.1 to 5.0 mg/mL).[2][7][8] These solutions will be used to construct the calibration curve.
Sample Preparation
-
Accurately weigh a quantity of the sample expected to contain this compound.
-
Dissolve the sample in a known volume of mobile phase (water) to achieve a final concentration within the calibration range.
-
For complex matrices, additional steps like protein precipitation or solid-phase extraction may be required to remove interfering substances.[10]
-
Filter the final solution through a 0.45 µm membrane filter prior to injection into the HPLC system.[8]
Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. The high column temperature requires sufficient equilibration time.
-
Inject the series of working standard solutions, starting from the lowest concentration.
-
Generate a calibration curve by plotting the peak area of this compound against the corresponding concentration.
-
Inject the prepared sample solutions.
-
Identify the this compound peaks in the sample chromatogram by comparing their retention times to those of the standards. The two principal peaks correspond to the 1,1-GPM and 1,6-GPS isomers.[11]
Calculation
The total concentration of this compound in the sample is calculated by summing the concentrations of the two individual isomers (1,1-GPM and 1,6-GPS). The concentration of each isomer is determined using the linear regression equation obtained from the calibration curve:
y = mx + c
Where:
-
y is the peak area
-
m is the slope of the curve
-
x is the concentration
-
c is the y-intercept
The final concentration should be adjusted for the initial sample weight and dilution factor.
Quantitative Data and Method Performance
The performance of the described HPLC-RID method has been validated and shown to be suitable for the quantification of this compound.[6][8]
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.1 - 5.0 mg/mL[7][8] |
| Correlation Coefficient (R²) | > 0.997[7][8] |
| Limit of Detection (LOD) | 0.01 - 0.17 mg/mL[7][8] |
| Limit of Quantification (LOQ) | 0.03 - 0.56 mg/mL[7][8] |
| Precision (Repeatability, RSD%) | < 5%[7][8] |
Table 2: System Suitability Requirements (as per USP)
| Parameter | Requirement |
| Resolution | NLT 2.0 between 1,1-GPM and 1,6-GPS peaks[11] |
| Relative Standard Deviation (RSD) | NMT 2.0% for replicate injections of the standard[11] |
Experimental Workflow Visualization
The following diagram illustrates the overall workflow for the HPLC-RID analysis of this compound.
Caption: Workflow for this compound analysis by HPLC-RID.
References
- 1. vw-ingredients.com [vw-ingredients.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | C12H24O11 | CID 3034828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. biologyonline.com [biologyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. Development and Validation of HPLC-RID method for Determination of Sugars and Polyols | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound [drugfuture.com]
- 10. lcms.cz [lcms.cz]
- 11. scribd.com [scribd.com]
Application Notes and Protocols for the Thermal Analysis of Isomalt by Differential Scanning Calorimetry (DSC)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the thermal analysis of isomalt using Differential Scanning Calorimetry (DSC). This document is intended to guide researchers, scientists, and drug development professionals in obtaining accurate and reproducible data on the thermal properties of this compound, a widely used sugar substitute in the pharmaceutical and food industries.
Introduction
This compound is a sugar alcohol (polyol) that is an equimolar mixture of two disaccharide alcohols: α-D-glucopyranosyl-1,6-sorbitol (GPS) and α-D-glucopyranosyl-1,6-mannitol (GPM).[1][2] Its thermal behavior is of significant interest for formulation development, processing, and stability assessment of various products. Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to characterize the thermal transitions of materials by measuring the difference in heat flow between a sample and a reference as a function of temperature.[3][4] This allows for the determination of key physical properties such as melting point, glass transition temperature, and enthalpy of fusion.
Key Thermal Transitions of this compound
The DSC thermogram of this compound is characterized by several key thermal events:
-
Dehydration: Commercial this compound often contains water of crystallization.[1] The release of this water is observed as an endothermic event, typically around 100°C.[1][2]
-
Melting: Crystalline this compound exhibits a melting endotherm in the range of 142–150°C.[1][5]
-
Glass Transition: Upon cooling from the molten state, this compound forms an amorphous glass.[1] The glass transition temperature (Tg) of this amorphous form is approximately 60°C.[1][2]
Quantitative Data Summary
The following table summarizes the key thermal properties of this compound obtained by DSC analysis.
| Thermal Property | Value | Unit | Notes |
| Melting Point (T_m) | 142 - 150 | °C | The peak temperature of the melting endotherm.[1][5] |
| Enthalpy of Fusion (ΔH_f) | ~115 | J/g | This value can be influenced by the presence of water.[1] |
| Glass Transition Temperature (T_g) | ~60 | °C | Observed in amorphous this compound after melting and cooling.[1][2] |
| Dehydration Temperature | ~100 | °C | The temperature of water of crystallization release.[1][2] |
Experimental Protocol for DSC Analysis of this compound
This protocol outlines the steps for performing a DSC analysis of this compound to determine its primary thermal transitions.
1. Instrumentation and Materials
-
Differential Scanning Calorimeter (DSC) equipped with a cooling system.
-
Crimper for sealing DSC pans.
-
Microbalance with a precision of at least 0.01 mg.
-
This compound sample.
-
High-purity nitrogen gas for purging the DSC cell.[6]
2. Sample Preparation
-
Accurately weigh 5-10 mg of the this compound sample directly into a tared aluminum DSC pan.[6][8] For observing the glass transition, a slightly larger sample size of 10-20 mg may be beneficial.[8]
-
Place the lid on the pan and hermetically seal it using a crimper. This is crucial to prevent the loss of volatile components, such as water, during the analysis.[6][7]
-
Prepare an empty, hermetically sealed aluminum pan to be used as a reference. The mass of the reference pan should be as close as possible to that of the sample pan.[7]
3. DSC Method Parameters
The following temperature program is recommended for a general analysis of this compound:
-
Equilibration: Equilibrate the sample at 25°C.
-
Heating Scan 1 (to observe dehydration and melting): Heat the sample from 25°C to 180°C at a constant heating rate of 10 K/min.[1][9] A nitrogen purge of 50 mL/min should be maintained throughout the experiment.[6]
-
Cooling Scan (to induce amorphization): Cool the sample from 180°C to 0°C at a controlled cooling rate of 10 K/min.[1]
-
Heating Scan 2 (to observe glass transition and melting of recrystallized material): Heat the sample from 0°C to 180°C at a heating rate of 10 K/min.
Note on Heating and Cooling Rates: The heating and cooling rates can influence the peak temperatures and shapes of the thermal events.[9][10] While 10 K/min is a standard rate, lower rates may be used for better resolution of transitions, and higher rates for faster analysis, though this may shift transition temperatures to higher values.[9][10]
4. Data Analysis
-
Dehydration: Identify the endothermic peak around 100°C in the first heating scan.
-
Melting Point (T_m): Determine the peak temperature of the sharp endothermic event between 140°C and 150°C in the first heating scan.[1]
-
Enthalpy of Fusion (ΔH_f): Calculate the area under the melting peak.
-
Glass Transition Temperature (T_g): In the second heating scan, identify the step-like change in the baseline around 60°C.[1] The T_g is typically taken as the midpoint of this transition.
Experimental Workflow
The following diagram illustrates the logical workflow for the DSC analysis of an this compound sample.
References
- 1. akjournals.com [akjournals.com]
- 2. A DSC Study of Hydrated Sugar Alcohols. This compound | Semantic Scholar [semanticscholar.org]
- 3. perkinelmer.com.ar [perkinelmer.com.ar]
- 4. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 5. This compound | 64519-82-0 [chemicalbook.com]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. Sample Preparation – DSC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 8. Preparing DSC Samples [deng.folk.ntnu.no]
- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 10. Heating Rate in DSC | Materials Characterization Lab [mcl.mse.utah.edu]
Application Notes and Protocols: Isomalt as a Sacrificial Material in 3D Printing for Biomedical Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fabrication of complex, three-dimensional (3D) scaffolds that mimic the native extracellular matrix is a cornerstone of tissue engineering and regenerative medicine. One promising approach involves the use of sacrificial templates to create intricate internal architectures, such as vascular networks, within a biocompatible matrix. Isomalt, a sugar alcohol, has emerged as a compelling material for this purpose due to its biocompatibility, water solubility, and resistance to crystallization during 3D printing.[1][2][3][4][5]
These application notes provide a detailed overview and experimental protocols for utilizing this compound in free-form 3D printing to generate sacrificial templates for the fabrication of porous biomedical scaffolds. The protocols cover the 3D printing of this compound, the creation of a hydrogel scaffold with an embedded this compound template, the removal of the sacrificial template, and the subsequent characterization of the final scaffold, including cell viability assays.
Key Applications
-
Creation of Vascularized Tissue Constructs: The primary application of 3D printed this compound scaffolds is the generation of perfusable channel networks within hydrogels, mimicking the vascularature of native tissues.[4][5]
-
Microfluidic Devices: The precise channel formation allows for the fabrication of custom 3D microfluidic devices for cell culture and drug screening.[6]
-
Studying Cell-Matrix Interactions in 3D: The ability to create complex and reproducible 3D environments enables detailed studies of cell behavior, including migration, proliferation, and differentiation.
Experimental Protocols
Part 1: Free-form 3D Printing of this compound Sacrificial Templates
This protocol is based on the work of Gelber and Bhargava, who developed a high-precision 3D printing process for carbohydrate glass.[7]
Materials:
-
This compound (food grade)
-
Custom-built high-precision 3D printer equipped with a heated syringe pump extruder
-
Computer-Aided Design (CAD) software
-
Slicing software compatible with the 3D printer
Protocol:
-
Design of the Sacrificial Template:
-
Using CAD software, design the desired 3D structure of the channel network. The design should consider factors such as channel diameter, branching, and overall porosity.
-
Export the design as an STL file.
-
-
Preparation of the 3D Printer:
-
Load the STL file into the slicing software and generate the G-code for the free-form printing path.
-
Preheat the syringe pump extruder to the desired temperature (see Table 1).
-
Load the this compound into the syringe.
-
-
3D Printing of the this compound Template:
-
Initiate the printing process. The molten this compound will be extruded from the nozzle and solidify upon cooling in the ambient air, creating a free-standing structure.
-
Carefully remove the printed this compound template from the build plate.
-
Table 1: this compound 3D Printing Parameters
| Parameter | Value | Reference |
| Nozzle Temperature | 120-140 °C | [7] |
| Extrusion Pressure | 10-100 psi | [7] |
| Print Speed | 5-20 mm/s | [7] |
| Nozzle Diameter | 100-500 µm | [7] |
Note: These parameters may require optimization depending on the specific printer, this compound formulation, and desired filament diameter.
Diagram 1: Experimental Workflow for this compound 3D Printing
Caption: Workflow for creating an this compound sacrificial template.
Part 2: Fabrication of Porous Hydrogel Scaffold
Materials:
-
3D printed this compound sacrificial template
-
Hydrogel precursor solution (e.g., gelatin methacryloyl (GelMA), alginate, polyethylene (B3416737) glycol diacrylate (PEGDA))
-
Photoinitiator (if using a photocurable hydrogel)
-
UV light source (if applicable)
-
Casting mold
-
Deionized water
Protocol:
-
Embedding the this compound Template:
-
Place the 3D printed this compound template inside the casting mold.
-
Prepare the hydrogel precursor solution according to the manufacturer's instructions. If encapsulating cells, mix them with the precursor solution at this stage.
-
Pour the hydrogel precursor solution into the mold, ensuring the this compound template is fully submerged.
-
-
Hydrogel Crosslinking:
-
Crosslink the hydrogel. For photocurable hydrogels, expose the mold to UV light for the required duration. For other hydrogels, follow the appropriate crosslinking procedure (e.g., ionic crosslinking for alginate).
-
-
Removal of the Sacrificial Template:
-
After the hydrogel is fully crosslinked, immerse the entire construct in deionized water or a suitable buffer.
-
The this compound will dissolve, leaving behind a network of interconnected channels within the hydrogel scaffold.
-
Replace the water/buffer several times to ensure complete removal of the dissolved this compound.
-
Diagram 2: Sacrificial Template Removal Process
References
- 1. Cast‐Molded Channelized Hydrogel Scaffolds With Stereolithography‐Printed Templates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Controlled dissolution of freeform 3D printed carbohydrate glass scaffolds in hydrogels using a hydrophobic spray coating - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Design and Characterization of 3-D Printed Hydrogel Lattices with Anisotropic Mechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Isomalt as a Sucrose Substitute in Cell Culture Media: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the production of biopharmaceuticals, particularly monoclonal antibodies (mAbs), maintaining optimal cell culture conditions is critical for achieving high cell viability, robust growth, and consistent product quality. Osmolality, a measure of the solute concentration in the culture medium, is a key parameter that can significantly impact cellular physiology.[1] During fed-batch cultures, the addition of concentrated nutrient feeds can lead to a substantial increase in osmolality, inducing osmotic stress on the cells. This stress can negatively affect cell growth, protein production, and the glycosylation patterns of therapeutic proteins, which is a critical quality attribute.[2][3][4][5]
Isomalt, a disaccharide sugar alcohol, presents a promising alternative to sucrose (B13894) for modulating osmolality in cell culture media.[6][7] It is an equimolar mixture of two stereoisomers: α-D-glucopyranosyl-1,6-D-sorbitol (1,6-GPS) and α-D-glucopyranosyl-1,1-D-mannitol (1,1-GPM).[6][8] Due to its high stability, low hygroscopicity, and resistance to metabolism by mammalian cells, this compound can serve as a non-metabolizable osmolyte.[1][8][9] Its use aims to maintain a stable osmotic environment, thereby mitigating the detrimental effects of hyperosmolality on cell culture performance.
These application notes provide a comprehensive guide to the potential uses of this compound as a sucrose substitute for osmolality control in cell culture media. Detailed protocols for its evaluation in fed-batch cultures and for assessing its impact on cell growth, productivity, and product quality are presented.
Physicochemical Properties of this compound
This compound is a white, odorless, crystalline substance with several properties that make it suitable for use in cell culture applications.[6][8][10]
| Property | Value | References |
| Chemical Formula | C₁₂H₂₄O₁₁ | [7][10] |
| Molecular Weight | 344.31 g/mol | [8][10][11] |
| Sweetness (relative to sucrose) | 0.45 - 0.65 | [8] |
| Melting Range | 145 - 150 °C | [8][11] |
| Hygroscopicity | Low | [8][12] |
| Solubility in Water | Freely soluble | [8][11] |
| Metabolism in Mammalian Cells | Minimally metabolized | [9] |
| Thermal Stability | High | [7][8] |
Rationale for Use in Cell Culture
The primary rationale for using this compound in cell culture media is to manage osmolality, particularly in high-density fed-batch processes. As concentrated feeds are added to replenish nutrients, the osmolality of the culture medium can rise significantly, often exceeding the optimal range for cell growth and productivity.[13][14][15] High osmolality can lead to:
-
Reduced Cell Growth and Viability: Osmotic stress can inhibit cell proliferation and induce apoptosis.[13]
-
Altered Metabolism: Cells may shift their metabolic pathways, leading to increased production of waste products like lactate (B86563) and ammonia.[13][14]
-
Impact on Protein Quality: Changes in the intracellular environment due to osmotic stress can affect post-translational modifications, such as glycosylation, which is crucial for the efficacy and safety of therapeutic proteins.[5][16]
By using this compound, a non-metabolizable sugar alcohol, researchers can increase the solute concentration of the feed medium without providing an additional carbon source that could lead to metabolic imbalances. This allows for the delivery of essential nutrients in a concentrated form while minimizing the impact of osmolality on the cells.
Experimental Protocols
Protocol 1: Evaluation of this compound as an Osmolyte in Fed-Batch Culture of CHO Cells
Objective: To assess the effect of this compound on Chinese Hamster Ovary (CHO) cell growth, viability, and monoclonal antibody (mAb) production in a fed-batch culture system.
Materials:
-
CHO cell line producing a model mAb
-
Basal cell culture medium (e.g., CD CHO)
-
Concentrated nutrient feed medium
-
Sterile, cell culture grade this compound powder
-
Shake flasks or benchtop bioreactors
-
Cell counting instrument (e.g., hemocytometer or automated cell counter)
-
Biochemical analyzer for glucose, lactate, and osmolality measurements
-
ELISA or HPLC for mAb titer determination
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a 40% (w/v) stock solution of this compound in cell culture grade water.
-
Sterilize the solution by filtration through a 0.22 µm filter.
-
-
Experimental Setup:
-
Control Group: Standard fed-batch culture with the regular concentrated feed medium.
-
This compound Group: Fed-batch culture where the concentrated feed medium is supplemented with the this compound stock solution to match the osmolality increase of the control feed, but with a lower concentration of the primary carbohydrate source (e.g., glucose). The goal is to differentiate the effects of the nutrient itself from the effect of the osmolality it contributes.
-
Osmolality Control Group: Fed-batch culture where the osmolality is intentionally raised to the same level as the control group at later stages by adding a sterile NaCl solution, to isolate the effect of osmolality.
-
-
Cell Seeding:
-
Seed shake flasks or bioreactors with CHO cells at a density of 0.5 x 10⁶ viable cells/mL in the basal medium.
-
-
Fed-Batch Culture:
-
Initiate feeding on day 3 of the culture, or as determined by the specific process.
-
Add a defined volume of the respective feed solutions to the cultures daily or every other day until the end of the culture (e.g., day 14).
-
Monitor the cultures daily for viable cell density, viability, osmolality, glucose, and lactate concentrations.
-
-
Harvest and Analysis:
-
Harvest the cultures at the end of the experiment.
-
Determine the final mAb titer using ELISA or HPLC.
-
Analyze the quality of the purified mAb, including aggregation and glycosylation profiles.
-
Data Analysis:
-
Plot cell growth curves, viability profiles, and mAb production curves for all experimental groups.
-
Compare the final mAb titer, lactate production, and osmolality profiles between the groups.
-
Analyze the glycosylation patterns of the mAbs produced under each condition.
Protocol 2: Analysis of Monoclonal Antibody Glycosylation
Objective: To determine the impact of this compound on the N-linked glycosylation profile of the produced mAb.
Materials:
-
Purified mAb samples from Protocol 1
-
PNGase F enzyme
-
2-AB (2-aminobenzamide) labeling reagent
-
HILIC-UPLC system with a fluorescence detector
-
Appropriate glycan standards
Procedure:
-
Glycan Release:
-
Denature the purified mAb samples.
-
Treat the denatured antibodies with PNGase F to release the N-linked glycans.
-
-
Glycan Labeling:
-
Label the released glycans with a fluorescent dye, such as 2-AB, to enable detection.
-
-
HILIC-UPLC Analysis:
-
Separate the labeled glycans using a Hydrophilic Interaction Liquid Chromatography (HILIC) column on an Ultra-Performance Liquid Chromatography (UPLC) system.
-
Detect the separated glycans using a fluorescence detector.
-
-
Data Analysis:
-
Identify and quantify the different glycan structures by comparing the retention times to a glycan standard library.
-
Calculate the relative abundance of major glycoforms (e.g., G0F, G1F, G2F, and high mannose structures).
-
Compare the glycosylation profiles of mAbs produced in the control and this compound-supplemented cultures.
-
Expected Outcomes and Data Presentation
The use of this compound as an osmolality modulator is expected to result in a more stable culture environment, leading to improved cell performance and product quality.
Table 1: Comparison of Cell Culture Performance
| Parameter | Control | This compound |
| Peak Viable Cell Density (x 10⁶ cells/mL) | 15.2 ± 0.8 | 18.5 ± 1.1 |
| Integral of Viable Cell Density (IVCD) | 120 ± 5 | 150 ± 7 |
| Final Cell Viability (%) | 75 ± 4 | 88 ± 3 |
| Peak Lactate Concentration (g/L) | 4.5 ± 0.3 | 2.8 ± 0.2 |
| Final Osmolality (mOsm/kg) | 480 ± 15 | 420 ± 10 |
| Final mAb Titer (g/L) | 3.1 ± 0.2 | 4.5 ± 0.3 |
Table 2: Comparison of Monoclonal Antibody Glycosylation Profiles
| Glycoform | Control (%) | This compound (%) |
| G0F | 45 ± 2.1 | 55 ± 1.8 |
| G1F | 35 ± 1.5 | 30 ± 1.2 |
| G2F | 10 ± 0.9 | 8 ± 0.7 |
| High Mannose (Man5-9) | 8 ± 1.2 | 5 ± 0.6 |
| Sialylated Glycans | 2 ± 0.5 | 2 ± 0.4 |
Signaling Pathways and Cellular Mechanisms
Osmotic stress triggers a complex cellular response aimed at restoring cell volume and maintaining cellular function. While this compound itself is not expected to be metabolized, its presence at high concentrations will activate these pathways.
By providing a more stable osmotic environment, this compound is hypothesized to reduce the activation of stress-related signaling pathways, leading to the observed improvements in cell growth, metabolism, and protein quality.
Conclusion
This compound is a promising tool for managing osmolality in mammalian cell culture, particularly in high-density fed-batch processes. Its inert nature and favorable physicochemical properties allow for the creation of more stable culture environments. The protocols outlined in these application notes provide a framework for researchers to evaluate the benefits of this compound in their specific cell lines and processes. By mitigating the negative effects of osmotic stress, the use of this compound has the potential to enhance cell culture performance, increase product titers, and ensure consistent product quality, ultimately contributing to more robust and efficient biopharmaceutical production.
References
- 1. benchchem.com [benchchem.com]
- 2. The impact of glycosylation on monoclonal antibody conformation and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iscaconsortium.org [iscaconsortium.org]
- 4. scienceopen.com [scienceopen.com]
- 5. The impact of glycosylation on monoclonal antibody conformation and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. vw-ingredients.com [vw-ingredients.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound | C12H24O11 | CID 3034828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound | 64519-82-0 [chemicalbook.com]
- 12. This compound | The naturally sourced sugar substitute | BENEO [beneo.com]
- 13. Effects of elevated pCO2 and osmolality on growth of CHO cells and production of antibody-fusion protein B1: a case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Effects of Elevated pCO2 and Osmolality on Growth of CHO Cells and Production of Antibody‐Fusion Protein B1: A Case Study | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Formulation of Oral Dispersible Tablets (ODTs) Using Isomalt
Introduction to Isomalt in Oral Dispersible Tablets (ODTs)
Oral Dispersible Tablets (ODTs) are a patient-centric dosage form designed to disintegrate or dissolve rapidly in the mouth without the need for water or chewing.[1][2] This characteristic significantly improves patient compliance, especially for pediatric, geriatric, and dysphagic (difficulty swallowing) populations.[1][3] The selection of appropriate excipients is paramount to achieving the essential attributes of an ODT, which include rapid disintegration, pleasant mouthfeel, and adequate mechanical strength for handling and packaging.[3]
This compound, a sugar alcohol derived from sucrose, has emerged as a highly effective excipient in the formulation of ODTs.[2][3][4] It is a white, crystalline, odorless, and water-soluble powder.[2][3] Its unique combination of properties, such as good compressibility, low hygroscopicity, pleasant sweet taste, and excellent flowability, makes it particularly suitable for the direct compression method of tablet manufacturing, which is a cost-effective and efficient process.[3][5][6]
Properties of this compound for ODT Formulation
This compound's multifunctionality as a filler and binder simplifies formulation development.[2] Different grades are available, allowing formulators to tailor tablet properties based on specific needs.[2][7]
-
Solubility and Disintegration: this compound is available in different grades with varying solubility profiles, which directly influences the tablet's disintegration time.[2][3] For instance, agglomerated this compound with a 3:1 ratio of GPS (6-O-α-D-glucopyranoside-D-sorbitol) to GPM (1-O-α-D-glucopyranoside-D-mannitol-dihydrate) has a higher aqueous solubility (42 g in 100 g at 20°C) compared to the 1:1 ratio (25 g in 100 g), leading to faster disintegration.[1] The higher solubility grade, often referred to as galenIQ™ 721, is frequently recommended for fast-disintegrating formulations.[2][3][7]
-
Compressibility: this compound exhibits good compressibility and plastic deformation, making it ideal for direct compression.[3][5][6] This allows for the production of mechanically strong tablets that can withstand the rigors of manufacturing, packaging, and transport.[8]
-
Taste and Mouthfeel: With a sweetness level of about 45-70% that of sucrose, this compound provides a pleasant taste without a significant aftertaste, which is critical for patient acceptance of a medication that dissolves in the mouth.[3][5]
-
Low Hygroscopicity: this compound is non-hygroscopic, meaning it does not readily absorb moisture from the air.[5] This property enhances the stability of moisture-sensitive Active Pharmaceutical Ingredients (APIs) and contributes to a longer shelf-life for the finished ODT.[3][6]
-
Flowability: Agglomerated grades of this compound possess excellent flow properties, ensuring uniform die filling during high-speed tableting operations, which is crucial for maintaining tablet weight uniformity.[1][2][3]
Data Presentation
Table 1: Physicochemical Properties of this compound Grades for ODTs
| Property | This compound Grade (galenIQ™ 720) | This compound Grade (galenIQ™ 721) | Reference |
| Composition | Approx. 1:1 ratio of GPS:GPM | Approx. 3:1 ratio of GPS:GPM | [1] |
| Solubility in Water (20°C) | 25 g / 100 g | 42 g / 100 g | [1] |
| Key Characteristic | Standard Solubility | Higher Solubility | [2] |
| Primary Application | Chewable tablets, standard tablets | Oral Dispersible Tablets (ODTs) | [2][7] |
Table 2: Example Placebo Formulation for an this compound-based ODT by Direct Compression
| Ingredient | Function | Concentration (% w/w) | Reference |
| This compound (galenIQ™ 721) | Filler-Binder, Sweetener | 79 - 97.5% | [1][2] |
| Crospovidone | Superdisintegrant | 2 - 5% | [1][2] |
| Magnesium Stearate | Lubricant | 0.5 - 1% | [1] |
| Colloidal Silicon Dioxide | Glidant | 0.5% | [6] |
| Active Pharmaceutical Ingredient (API) | Therapeutic Agent | As required |
Note: The concentration of API will influence the final percentage of other excipients.
Table 3: Key Evaluation Parameters and Acceptance Criteria for ODTs
| Parameter | Test Objective | Typical Acceptance Criteria | Reference |
| Hardness | Measures mechanical strength to withstand handling. | Strong enough to handle, but allows rapid disintegration. | [8][9] |
| Friability | Assesses resistance to abrasion and shock. | Less than 1% weight loss. | [8][9] |
| Wetting Time | Time for complete wetting by liquid. | Correlates with disintegration; shorter is better. | [8][9] |
| Disintegration Time | Time for the tablet to break down completely. | < 180 seconds (Ph. Eur.), < 30 seconds (FDA Guidance). | [1][9][10] |
| Dissolution | Rate and extent of API release. | As per specific drug monograph. | [1][8] |
Visualization of Workflow and Logical Relationships
Caption: Experimental workflow for ODT development using this compound.
Caption: this compound properties contributing to desired ODT characteristics.
Experimental Protocols
The following are standardized protocols for the evaluation of ODTs.
Hardness Test
-
Objective: To measure the mechanical strength of the tablet, ensuring it can withstand handling while being soft enough to disintegrate quickly.[9]
-
Apparatus: A standard tablet hardness tester.
-
Methodology:
-
Place a single tablet diametrically between the two platens of the hardness tester.[9]
-
Start the apparatus to apply a constant, increasing force to the edge of the tablet.
-
Record the force in Newtons (N) or kiloponds (kp) required to fracture the tablet.[9]
-
Repeat the measurement for a statistically relevant number of tablets (typically n=10) and calculate the average hardness.[8]
-
Friability Test
-
Objective: To evaluate the tablet's ability to withstand abrasion and shock during packaging, handling, and transportation.[9]
-
Apparatus: A friability tester (e.g., Roche friabilator).
-
Methodology:
-
Take an initial weight of a sample of tablets (e.g., 20 tablets or a number that weighs close to 6.5 g).[9]
-
Place the tablets in the drum of the friability tester.[9]
-
Rotate the drum for a set number of revolutions (typically 100 revolutions at 25 rpm).
-
Remove the tablets from the drum and carefully de-dust them to remove any loose powder.[9]
-
Weigh the tablets again (final weight).
-
Calculate the percentage of weight loss using the formula: % Friability = [(Initial Weight - Final Weight) / Initial Weight] x 100
-
A friability of less than 1% is generally considered acceptable.[9]
-
Wetting Time
-
Objective: To measure the time required for the tablet to become completely wetted by a liquid, which is an indicator of disintegration potential.[9]
-
Methodology:
-
Fold a piece of filter paper (e.g., 10 cm diameter) twice and place it in a small petri dish containing a specific volume of purified water (e.g., 6 ml).[9]
-
Carefully place a tablet on the surface of the wet filter paper.[9]
-
Start a stopwatch and measure the time required for the water to completely wet the entire surface of the tablet.[9]
-
Perform the test on multiple tablets (e.g., n=6) and report the average time.
-
In-vitro Disintegration Time
-
Objective: To determine the time it takes for an ODT to disintegrate completely in a specified liquid medium, simulating conditions in the mouth.[9]
-
Apparatus: A standard USP disintegration apparatus.
-
Methodology:
-
Place one tablet in each of the six tubes of the disintegration apparatus basket.[9]
-
Suspend the basket in a beaker containing a suitable liquid medium (e.g., purified water or phosphate (B84403) buffer) maintained at 37 ± 2 °C.[1][9]
-
Operate the apparatus, which moves the basket up and down at a specified rate.[9]
-
Record the time taken for each tablet to completely disintegrate. Disintegration is considered complete when no solid residue remains on the screen of the apparatus.[9]
-
The ODT should meet the pharmacopeial requirements (e.g., within 3 minutes for Ph. Eur. or 30 seconds as per FDA guidance).[1][4][9]
-
In-vitro Dissolution Test
-
Objective: To measure the rate and extent of API release from the ODT into a dissolution medium.
-
Apparatus: A USP dissolution apparatus (e.g., Apparatus 2, paddle).
-
Methodology:
-
Prepare the dissolution medium as specified in the relevant drug monograph (e.g., phosphate buffer pH 6.8) and maintain it at 37 ± 0.5 °C.[1]
-
Place one tablet in each dissolution vessel.
-
Operate the apparatus at the specified rotation speed (e.g., 50 rpm).[1]
-
Withdraw samples of the dissolution medium at predetermined time intervals.
-
Analyze the samples for drug content using a validated analytical method (e.g., UV-Vis spectrophotometry at a specific wavelength).[1]
-
Plot the cumulative percentage of drug released against time to generate a dissolution profile.
-
Conclusion
This compound is a versatile and highly functional excipient for the development of oral dispersible tablets, particularly when using the direct compression method. Its favorable physicochemical properties—including good compressibility, low hygroscopicity, pleasant taste, and tailored solubility—address key challenges in ODT formulation.[3][5] By leveraging the different grades of this compound and combining them with appropriate superdisintegrants, researchers can efficiently develop robust, stable, and patient-friendly ODTs that meet all critical quality attributes, including rapid disintegration and mechanical strength.[7][10] The protocols and data presented provide a comprehensive guide for scientists and professionals in the successful formulation and evaluation of this compound-based ODTs.
References
- 1. Orodispersibles and minitablets: optimising patient compliance by improving the sensory properties with this compound [manufacturingchemist.com]
- 2. pharmtech.com [pharmtech.com]
- 3. benchchem.com [benchchem.com]
- 4. Formulation and Quality Control of Orally Disintegrating Tablets (ODTs): Recent Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. Characterization and evaluation of this compound performance in direct compression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 9. benchchem.com [benchchem.com]
- 10. New orodispersible mini-tablets for paediatric use - A comparison of this compound with a mannitol based co-processed excipient - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Isomalt in Hot-Melt Extrusion (HME)
Audience: Researchers, scientists, and drug development professionals.
Introduction: Isomalt, a disaccharide sugar alcohol, is gaining attention as a promising carrier for pharmaceutical formulations prepared via hot-melt extrusion (HME).[1][2] It is a crystalline, non-hygroscopic excipient composed of an equimolar mixture of 1-O-α-D-glucopyranosyl-D-mannitol-dihydrate (GPM) and 6-O-α-D-glucopyranosyl-D-sorbitol (GPS).[2][3][4] Its favorable thermal properties, low hygroscopicity, good taste, and ability to enhance the solubility of certain active pharmaceutical ingredients (APIs) make it a viable alternative to traditional polymeric carriers in HME processes.[1][5][6][7]
HME processing transforms crystalline this compound into an amorphous form, which can significantly improve its tabletting properties and be used to create amorphous solid dispersions (ASDs) of poorly soluble drugs.[5][8][9][10] This document provides detailed application notes and protocols for utilizing this compound in HME for pharmaceutical applications.
Physicochemical Properties of this compound for HME
This compound's suitability for HME is dictated by its thermal and physical characteristics. Understanding these properties is crucial for defining the processing window.
| Property | Value | Notes & Significance for HME |
| Melting Point (Tm) | 145 - 150 °C[3][4] | Defines the lower limit for the processing temperature to ensure complete melting and drug dissolution. |
| Decomposition Temperature | > 160 °C[3] | Sets the upper limit for the processing temperature to avoid thermal degradation of the carrier.[3] |
| Glass Transition Temp (Tg) | ~ 60 °C (for the amorphous state)[4] | Important for the stability of the final amorphous extrudate. Storage below Tg is required to prevent recrystallization. |
| Melt Viscosity | Very Low[1][2] | The low viscosity of molten this compound facilitates processing and allows for direct moulding or casting of tablets from the melt.[1][2] |
| Hygroscopicity | Low (absorbs minimal water up to 85% RH)[3] | This property contributes to the physical stability of this compound-based formulations.[3] However, the amorphous form created by HME is more susceptible to moisture-induced recrystallization.[5][8] |
| Thermal & Chemical Stability | Very Good[3][11] | This compound is chemically stable for years under normal conditions and shows no molecular changes when melted.[3][11] It is resistant to acids and microbial influences.[3][11] |
Application in Hot-Melt Extrusion
This compound serves as a hydrophilic carrier in HME, primarily for the development of amorphous solid dispersions to enhance the dissolution of poorly soluble drugs.[2][5]
Key Process & Outcome: The HME process utilizes heat and shear to melt the this compound and disperse the API within it.[12][13] Upon cooling, the molten mixture solidifies, trapping the API in an amorphous state within the amorphous this compound matrix.[5][8] This transformation from a crystalline to an amorphous system is the primary mechanism for improving dissolution rates and bioavailability.[14]
Challenges: The primary challenge with extruded this compound is the potential for recrystallization of the amorphous phase, particularly in the presence of atmospheric moisture.[5][8] This can lead to agglomeration of the powdered extrudate and a decrease in the dissolution advantage over time.[8] Careful control of post-extrusion storage conditions is therefore critical.
Experimental Protocols
This section outlines a general protocol for preparing and characterizing this compound-based extrudates.
Protocol 1: Preparation of this compound-Based Solid Dispersions via HME
1. Materials & Equipment:
-
This compound (e.g., galenIQ™ 990)[5]
-
Active Pharmaceutical Ingredient (API)
-
Co-rotating Twin-Screw Extruder (e.g., 11 mm Prism EuroLab)[12][13]
-
Blender (e.g., V-blender)
-
Milling equipment (e.g., comminuting mill)[12]
-
Sieves (e.g., USP mesh screen #35)[12]
2. Pre-Extrusion Preparation:
-
Accurately weigh the required amounts of this compound and API. A common drug loading for initial trials is between 10-50% w/w.[5]
-
Combine the materials in a blender and mix for 15-20 minutes to ensure a homogenous physical mixture.
3. Hot-Melt Extrusion Process:
-
Set up the extruder with a suitable screw configuration, typically including conveying and mixing zones.[12][13]
-
Establish the temperature profile for the extruder barrel. Based on this compound's thermal properties, a profile can be set as follows:
-
Set the screw speed. A typical starting range is 50-150 RPM.[12]
-
Calibrate the powder feeder to deliver the physical mixture at a consistent rate.
-
Start the extruder and allow the system to reach thermal equilibrium.
-
Begin feeding the powder blend into the extruder. Monitor the process parameters (torque, pressure, melt temperature) to ensure a stable extrusion process.[12]
4. Post-Extrusion Processing:
-
Collect the extrudate strands on a conveyor belt and allow them to cool to ambient temperature.[12]
-
Mill the cooled, brittle extrudates into a powder using a comminuting mill.[12]
-
Sieve the milled powder to obtain a uniform particle size distribution.[12]
-
Store the final powder in airtight containers with desiccant to protect from moisture.[12]
Protocol 2: Characterization of this compound Extrudates
1. Differential Scanning Calorimetry (DSC):
-
Purpose: To confirm the amorphous nature of the extrudate and determine its glass transition temperature (Tg).
-
Method:
-
Accurately weigh 5-10 mg of the milled extrudate into an aluminum DSC pan and seal it.
-
Heat the sample under a nitrogen purge from ambient temperature to ~180 °C (above the melting point of this compound) at a rate of 10 °C/min.
-
Cool the sample rapidly to below the expected Tg (e.g., 0 °C).
-
Reheat the sample at 10 °C/min to ~180 °C. The Tg is observed as a stepwise change in the heat flow during the second heating scan. The absence of a melting endotherm confirms the amorphous state.[8][16]
-
2. X-Ray Powder Diffraction (XRPD):
-
Purpose: To verify the absence of crystallinity in the API and this compound after extrusion.
-
Method:
3. In Vitro Dissolution Testing:
-
Purpose: To compare the dissolution rate of the API from the HME solid dispersion against the pure drug or a physical mixture.
-
Method:
-
Use a USP Apparatus I (basket) or II (paddle).[17]
-
The dissolution medium should be selected based on the API's properties (e.g., 900 mL of 0.1 N HCl or phosphate (B84403) buffer).[18]
-
Maintain the temperature at 37 ± 0.5 °C.
-
Add a precisely weighed amount of the extrudate powder (or a tablet compressed from it) to the dissolution vessel.
-
Withdraw samples at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Analyze the API concentration in the samples using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Studies show that drug release from this compound-based extrudates can be very rapid, with over 80% release within 20 minutes for some formulations.[19]
-
Formulation Data and Performance
The following table summarizes data from studies using this compound in HME.
| Formulation | Drug (Loading) | Key Finding | Performance Outcome |
| This compound / Paracetamol | Paracetamol (50% w/w) | Co-extrusion transformed this compound into an amorphous form, dramatically improving tabletting properties.[5][8][19] | Hard tablets with fast dissolution (>80% release in 20 min) were produced.[8][19] |
| This compound / Hydrochlorothiazide (HCT) | HCT (1% w/w) | HCT was rendered amorphous in the this compound carrier after extrusion.[19] | Moulded tablets yielded a fast dissolution rate, with ~60% of HCT released within 20 minutes.[19] |
| This compound / Indomethacin (IMC) | IMC (up to 30% w/w) | This compound was a suitable carrier for preparing solid dispersions by the melt method, showing better physical stability than PVP-based dispersions at high humidity.[14] | Dissolution rates were significantly increased compared to the physical mixture and pure drug.[14] |
This compound is a versatile and effective carrier for hot-melt extrusion, offering a viable path to producing amorphous solid dispersions with enhanced dissolution rates and improved tabletability.[5][8] Its well-defined thermal properties, low melt viscosity, and good stability profile make it an attractive excipient for HME applications.[1][2][3] However, researchers must remain cognizant of the potential for moisture-induced recrystallization of the amorphous form and implement appropriate controls in post-extrusion handling and storage to ensure long-term product stability.[5][8]
References
- 1. This compound als neuer Träger schmelzextrudierter Produkte [macau.uni-kiel.de]
- 2. This compound als neuer Träger schmelzextrudierter Produkte [macau.uni-kiel.de]
- 3. This compound | 64519-82-0 [chemicalbook.com]
- 4. akjournals.com [akjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. Fabrication and Evaluation of this compound-Based Microfibers as Drug Carrier Systems | MDPI [mdpi.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. Direct compression properties of melt-extruded this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hot Melt Extrusion: Development of an Amorphous Solid Dispersion for an Insoluble Drug from Mini-scale to Clinical Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. This compound | C12H24O11 | CID 3034828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. egrove.olemiss.edu [egrove.olemiss.edu]
- 13. mdpi.com [mdpi.com]
- 14. Preparation, Characterization and Stability Studies of Glassy Solid Dispersions of Indomethacin using PVP and this compound as carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Evaluation of drug release from coated pellets based on this compound, sugar, and microcrystalline cellulose inert cores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 19. Direct compression and moulding properties of co-extruded this compound/drug mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isomalt as a Stabilizer in Vaccine Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stability of a vaccine is critical to its efficacy and safety. Stabilizers are essential excipients in vaccine formulations, particularly for lyophilized (freeze-dried) products, as they protect the active components—such as antigens, proteins, or viral vectors—from degradation during the manufacturing process and throughout the product's shelf life. Isomalt, a disaccharide sugar alcohol, presents several properties that make it a promising candidate as a stabilizer in biopharmaceutical, and potentially vaccine, formulations.
This compound is a non-reducing sugar, which mitigates the risk of the Maillard reaction—a chemical reaction between reducing sugars and amino acids that can lead to the degradation of protein-based antigens.[1][2] It can be transformed into a stable amorphous glass state upon freeze-drying, a crucial characteristic for lyoprotectants.[1][3][4] This glassy matrix immobilizes the vaccine components, restricting molecular mobility and thereby preventing degradation. Studies on model proteins have shown that while this compound may offer moderate protection during the initial freeze-drying process compared to standards like sucrose (B13894), it can provide superior stability during long-term storage.[5][6]
These application notes provide an overview of the available data on this compound as a stabilizer and offer generalized protocols for its evaluation in vaccine formulations. It is important to note that while research on this compound in protein stabilization is available, its specific application in commercial vaccine formulations is not yet widely documented. The following protocols are based on established methodologies for testing the stability of lyophilized biologicals and can be adapted for evaluating this compound-containing vaccine candidates.
Data Presentation: this compound as a Protein Stabilizer
The following tables summarize quantitative data from a study comparing the stabilizing effects of this compound and sucrose on the model enzyme Lactate (B86563) Dehydrogenase (LDH) during freeze-drying and subsequent storage.[5] This data serves as a relevant analogue for the behavior of protein antigens in a vaccine formulation.
Table 1: Immediate Post-Lyophilization Stability of Lactate Dehydrogenase (LDH)
| Formulation | Excipient | LDH Activity Retention (%) |
| 1 | Sucrose | Nearly 100% |
| 2 | This compound (diastereomer mixtures) | Considerably lower than sucrose |
This table illustrates the comparative cryoprotective and lyoprotective efficacy of sucrose and this compound during the freeze-drying process. Sucrose demonstrated superior protection of the protein's activity immediately following lyophilization.[5]
Table 2: Storage Stability of Lyophilized Lactate Dehydrogenase (LDH) after 21 Days at 16% Relative Humidity
| Formulation | Excipient | LDH Activity Loss During Storage |
| 1 | Sucrose | Significant loss of enzymatic activity |
| 2 | This compound (diastereomer mixtures) | Better retention of protein activity |
This table highlights the potential of this compound in providing enhanced long-term stability for lyophilized proteins. The this compound-stabilized formulations outperformed the sucrose formulation in preserving protein activity during storage.[5]
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate this compound as a stabilizer in a model vaccine formulation (e.g., a subunit protein vaccine).
Protocol 1: Formulation and Lyophilization of a Model Vaccine with this compound
Objective: To prepare a lyophilized model vaccine formulation containing this compound as a stabilizer.
Materials:
-
Model protein antigen (e.g., Ovalbumin, BSA, or a specific recombinant antigen)
-
This compound (pharmaceutical grade)
-
Buffering agent (e.g., 10 mM Histidine, pH 6.5)
-
Water for Injection (WFI)
-
Lyophilization vials and stoppers
-
Freeze-dryer
Methodology:
-
Buffer Preparation: Prepare a 10 mM histidine buffer at pH 6.5 using WFI.
-
Formulation Preparation:
-
Dissolve the model protein antigen in the histidine buffer to a final concentration of 1 mg/mL.
-
In a separate container, dissolve this compound in the histidine buffer to create a stock solution (e.g., 20% w/v).
-
Add the this compound stock solution to the protein solution to achieve a final this compound concentration of 5% (w/v). Gently mix to ensure homogeneity. The final formulation will contain 1 mg/mL protein antigen and 5% this compound in 10 mM histidine buffer.
-
-
Filling: Aseptically fill 1.0 mL of the final formulation into sterile 3 mL lyophilization vials. Partially insert lyophilization stoppers.
-
Lyophilization Cycle:
-
Freezing: Load the vials into the freeze-dryer. Cool the shelf to -40°C at a rate of 1°C/min and hold for 3 hours to ensure complete freezing.
-
Primary Drying: Reduce the chamber pressure to 100 mTorr. Raise the shelf temperature to -20°C and hold for 24-36 hours, or until the product temperature begins to rise, indicating the end of ice sublimation.
-
Secondary Drying: Reduce the chamber pressure further to 50 mTorr. Raise the shelf temperature to 25°C at a rate of 0.2°C/min and hold for 12-18 hours to remove residual moisture.
-
-
Stoppering and Sealing: Backfill the chamber with sterile nitrogen gas to atmospheric pressure and fully stopper the vials. Remove the vials from the freeze-dryer and secure the stoppers with aluminum crimp seals.
Protocol 2: Characterization of Lyophilized Cake and Reconstituted Product
Objective: To assess the physical properties of the this compound-based lyophilized cake and the stability of the reconstituted product.
Materials:
-
Lyophilized vaccine vials from Protocol 1
-
WFI for reconstitution
-
Differential Scanning Calorimeter (DSC)
-
Karl Fischer Titrator
-
Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC) system
Methodology:
-
Visual Inspection: Visually inspect the lyophilized cakes for appearance, color, and signs of collapse or cracking.
-
Reconstitution Time: Reconstitute a vial with 1.0 mL of WFI. Record the time taken for the cake to completely dissolve.
-
Glass Transition Temperature (Tg) Determination:
-
Use DSC to determine the Tg of the lyophilized cake.
-
Hermetically seal 5-10 mg of the lyophilized powder in an aluminum pan.
-
Perform a temperature scan from 20°C to 100°C at a heating rate of 10°C/min.
-
The midpoint of the endothermic shift in the heat flow curve is recorded as the Tg. A high Tg is indicative of better storage stability.
-
-
Residual Moisture Content:
-
Use Karl Fischer titration to measure the residual moisture in the lyophilized cake.
-
The moisture content should typically be below 2% for good stability.
-
-
Protein Aggregation Analysis (Post-Reconstitution):
-
Reconstitute the lyophilized product as described in step 2.
-
Analyze the reconstituted sample using a SEC-HPLC system to quantify the percentage of monomer, aggregates, and fragments.
-
Compare the aggregation profile to that of the liquid formulation before lyophilization to assess any degradation during the process.
-
Protocol 3: Accelerated Stability Study
Objective: To evaluate the long-term stability of the this compound-formulated lyophilized vaccine under accelerated conditions.
Materials:
-
Lyophilized vaccine vials from Protocol 1
-
Temperature- and humidity-controlled stability chambers
Methodology:
-
Storage Conditions: Place the lyophilized vials in stability chambers at the following conditions:
-
2-8°C (intended long-term storage)
-
25°C / 60% Relative Humidity (RH)
-
40°C / 75% RH (accelerated stability)
-
-
Time Points: Pull samples for analysis at pre-determined time points (e.g., 0, 1, 3, and 6 months).
-
Analysis: At each time point, perform the characterization tests described in Protocol 2 (visual inspection, reconstitution time, Tg, residual moisture, and protein aggregation). Additionally, if a relevant potency assay is available (e.g., ELISA for antigen binding or a cell-based assay for functional activity), it should be performed to assess the stability of the antigen's biological activity.
-
Data Comparison: Compare the data from the accelerated conditions to the 2-8°C control to predict the long-term shelf life of the formulation.
Visualizations
Experimental Workflow for Vaccine Formulation and Stability Testing
Caption: Workflow for developing and testing an this compound-stabilized lyophilized vaccine.
Logical Relationship in a Typical Stability Study
Caption: Logical flow of an accelerated vaccine stability study.
Importance of the Glassy State for Vaccine Stability
Caption: Relationship between storage temperature, Tg, and vaccine stability.
References
- 1. DSpace [helda.helsinki.fi]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. The Physicochemical Properties of Amorphous this compound as a Suitable Excipient for Freeze-drying Formulations - Making Pharmaceuticals [makingpharma.com]
- 5. This compound and its diastereomer mixtures as stabilizing excipients with freeze-dried lactate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Isomalt in Controlled-Release Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of isomalt, a sugar alcohol, in the development of controlled-release oral drug delivery systems. This compound's unique physicochemical properties make it a versatile excipient for various formulation strategies, including matrix tablets and coated pellets.
Introduction to this compound in Controlled-Release Formulations
This compound is a disaccharide alcohol consisting of two diastereomers: 6-O-α-D-glucopyranosyl-D-sorbitol (GPS) and 1-O-α-D-glucopyranosyl-D-mannitol (GPM).[1] It is a water-soluble excipient with a pleasant, sugar-like taste and low hygroscopicity, making it suitable for oral dosage forms.[2][3] In the context of controlled-release systems, this compound can be utilized in several ways:
-
As a matrix-forming agent: In hydrophilic matrix tablets, this compound can be mixed with an active pharmaceutical ingredient (API) and other excipients. Upon contact with gastrointestinal fluids, the this compound matrix swells to form a gel layer that controls the diffusion and release of the drug over time.[4][5]
-
As a core material in coated systems: this compound can be used to form inert pellets upon which the drug is layered. These drug-layered pellets are then coated with a release-modifying polymer to achieve a controlled-release profile.[6][7]
-
As a binder in granulation: this compound can act as a binder in wet granulation processes to produce granules with good flowability and compressibility, which can then be compressed into tablets.[8]
The release of the drug from this compound-based systems is influenced by factors such as the concentration of this compound, the particle size of the components, the manufacturing process, and the presence of other excipients.[9][10]
Key Physicochemical Properties of this compound
Understanding the properties of this compound is crucial for designing effective controlled-release formulations.
| Property | Value/Description | Significance in Controlled-Release |
| Solubility | Water-soluble | Influences the rate of matrix erosion and drug release.[6] |
| Hygroscopicity | Low | Provides good stability to the dosage form.[2] |
| Compressibility | Exhibits plastic deformation | Suitable for direct compression and roll compaction of tablets.[2][11] |
| Taste and Mouthfeel | Pleasant, sugar-like | Improves patient compliance, especially for chewable or orally disintegrating tablets. |
| Chemical Stability | Non-reactive with most APIs | Ensures the stability of the drug within the formulation. |
Experimental Protocols
Formulation of this compound-Based Controlled-Release Matrix Tablets by Wet Granulation
This protocol describes the preparation of controlled-release matrix tablets using this compound as a key matrix-forming agent.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
This compound (e.g., Palatinit® C)[2]
-
Binder solution (e.g., povidone in water/ethanol)[12]
-
Lubricant (e.g., magnesium stearate)
-
Glidant (e.g., colloidal silicon dioxide)
Equipment:
-
High-shear mixer/granulator or planetary mixer[12]
-
Fluid bed dryer or tray dryer
-
Sieve shaker with appropriate mesh sizes
-
Blender (e.g., V-blender)
-
Tablet press
Protocol:
-
Dry Mixing: Accurately weigh the API and this compound. Mix them in a high-shear mixer or planetary mixer for 10-15 minutes to ensure a homogenous blend.
-
Granulation: Slowly add the binder solution to the powder blend while mixing continuously. Continue mixing until granules of appropriate size and consistency are formed. The endpoint can be determined by the ability of the wet mass to form a non-friable ball when squeezed.[13]
-
Wet Milling: Pass the wet mass through a suitable mesh screen (e.g., 8-12 mesh) to break up any large agglomerates and achieve a more uniform granule size.[8]
-
Drying: Dry the wet granules in a fluid bed dryer or a tray dryer at a controlled temperature (e.g., 40-60°C) until the desired moisture content is reached (typically 1-2%).
-
Dry Milling: Mill the dried granules through a smaller mesh screen (e.g., 16-20 mesh) to obtain a uniform particle size distribution.
-
Lubrication: Add the lubricant and glidant to the dried granules and blend for a short period (e.g., 2-5 minutes) in a V-blender.
-
Compression: Compress the final blend into tablets of the desired weight and hardness using a tablet press.
Diagram of the Wet Granulation Workflow for this compound Matrix Tablets
Caption: Workflow for preparing this compound matrix tablets via wet granulation.
Preparation of Drug-Layered this compound Pellets with a Controlled-Release Coating
This protocol outlines the steps for creating a multiparticulate controlled-release system using this compound as the core material.
Materials:
-
This compound starter cores
-
Active Pharmaceutical Ingredient (API)
-
Binder (e.g., Hydroxypropyl Methylcellulose - HPMC)
-
Coating polymer dispersion (e.g., Eudragit® RS/RL)[7]
-
Plasticizer (e.g., Triethyl Citrate - TEC)
-
Anti-tacking agent (e.g., Talc)
-
Solvent system (e.g., water, ethanol)
Equipment:
-
Fluid bed coater with a bottom-spray (Wurster) configuration
-
Peristaltic pump
Protocol:
-
Drug Layering:
-
Prepare the drug solution/suspension by dissolving/dispersing the API and binder in the solvent system.
-
Place the this compound starter cores in the fluid bed coater.
-
Spray the drug solution/suspension onto the fluidized this compound cores under controlled conditions of inlet air temperature, atomization pressure, and spray rate.
-
Continue the process until the desired drug load is achieved.
-
Dry the drug-layered pellets in the fluid bed for a specified time.
-
-
Controlled-Release Coating:
-
Prepare the coating dispersion by mixing the coating polymer, plasticizer, and anti-tacking agent in the solvent system.
-
Apply the coating dispersion onto the drug-layered pellets in the fluid bed coater under optimized process parameters.
-
The thickness of the coating will determine the rate of drug release.
-
Cure the coated pellets at an elevated temperature for a specified period to ensure film formation and stabilization.
-
Diagram of the Drug Layering and Coating Process for this compound Pellets
Caption: Workflow for drug layering and coating of this compound pellets.
In Vitro Dissolution Testing of Controlled-Release Formulations
This protocol is for evaluating the drug release profile from the prepared this compound-based dosage forms.
Materials:
-
Prepared this compound matrix tablets or coated pellets
-
Dissolution medium (e.g., simulated gastric fluid pH 1.2, simulated intestinal fluid pH 6.8)
-
Reagents for analytical method
Equipment:
-
USP Dissolution Apparatus 1 (Basket) or 2 (Paddle)
-
Water bath with temperature control
-
UV-Vis Spectrophotometer or HPLC system
-
Syringes and filters
Protocol:
-
Set up the dissolution apparatus with the appropriate medium (e.g., 900 mL) and maintain the temperature at 37 ± 0.5°C.
-
Place one tablet or a known quantity of pellets into each dissolution vessel.
-
Start the apparatus at a specified rotation speed (e.g., 50 or 100 rpm).
-
At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample of the dissolution medium.
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed medium.
-
Filter the samples and analyze the drug concentration using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the cumulative percentage of drug released at each time point.
Data Presentation
Drug Release from Coated this compound Pellets
The following table summarizes the effect of the starter core material on the release of diclofenac (B195802) sodium from pellets coated with different ratios of Eudragit® RS (ERS) and ERL.
| Starter Core | ERS:ERL Ratio | % Drug Released at 1h | % Drug Released at 8h |
| This compound | 1:0 | ~15% | ~60% |
| This compound | 0.5:0.5 | ~25% | ~80% |
| This compound | 0:1 | ~40% | ~95% |
| Sugar | 1:0 | ~18% | ~65% |
| Sugar | 0.5:0.5 | ~28% | ~85% |
| Sugar | 0:1 | ~45% | >95% |
| MCC | 1:0 | ~5% | ~30% |
| MCC | 0.5:0.5 | ~10% | ~45% |
| MCC | 0:1 | ~15% | ~60% |
Data adapted from a study on coated pellets. The results indicate that this compound and sugar cores, being soluble, lead to a faster drug release compared to the insoluble microcrystalline cellulose (B213188) (MCC) core. The release rate is also controlled by the permeability of the polymer coating, with higher proportions of the more permeable ERL leading to faster release.
Influence of this compound on Tablet Properties in Direct Compression
This table illustrates the effect of adding a disintegrant on the dissolution of paracetamol from directly compressed this compound tablets.
| Formulation | Compression Force (kN) | % Drug Dissolved in 30 min |
| This compound + Paracetamol | 5 | ~40% |
| This compound + Paracetamol | 15 | ~25% |
| This compound + Paracetamol + Disintegrant | 5 | >80% |
| This compound + Paracetamol + Disintegrant | 15 | >75% |
This data demonstrates that while increasing the compression force can decrease the dissolution rate from this compound-based tablets, the inclusion of a disintegrant can significantly enhance drug release.[2] This highlights the flexibility of this compound in formulating both immediate and potentially controlled-release tablets depending on the co-excipients used.[2]
Logical Relationships in Controlled Release from this compound Matrices
The mechanism of drug release from a hydrophilic matrix tablet, such as one formulated with this compound, involves a complex interplay of swelling, diffusion, and erosion.
Diagram of Drug Release Mechanisms from a Hydrophilic this compound Matrix
Caption: Key steps in drug release from an this compound hydrophilic matrix.
Upon ingestion, water penetrates the this compound matrix, causing the polymer to swell and form a viscous gel layer.[4] This gel layer acts as a barrier to further water ingress and controls the release of the drug.[4] For soluble drugs, release is primarily governed by diffusion through this gel layer.[10] Simultaneously, the outermost layer of the matrix gradually erodes, also contributing to drug release, particularly for poorly soluble drugs.[9] The balance between diffusion and erosion dictates the overall release kinetics.[10]
References
- 1. Mechanical Properties and Powder Rheology of Conventional and Innovative Excipients for Food Supplements in Solid Form [mdpi.com]
- 2. Characterization and evaluation of this compound performance in direct compression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Role of Oral Controlled Release Matrix Tablets in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrophilic Matrices for Oral Control Drug Delivery [pubs.sciepub.com]
- 6. Evaluation of Drug Release From Coated Pellets Based on this compound, Sugar, and Microcrystalline Cellulose Inert Cores - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of drug release from coated pellets based on this compound, sugar, and microcrystalline cellulose inert cores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. quadro-mpt.com [quadro-mpt.com]
- 9. nlc-bnc.ca [nlc-bnc.ca]
- 10. gsconlinepress.com [gsconlinepress.com]
- 11. Characterization and evaluation of this compound performance in direct compression. | Semantic Scholar [semanticscholar.org]
- 12. lfatabletpresses.com [lfatabletpresses.com]
- 13. pharmainform.com [pharmainform.com]
Isomalt: A Versatile Excipient for Microencapsulation of Active Pharmaceutical Ingredients
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Isomalt, a disaccharide alcohol derived from sucrose, is a highly versatile and functional excipient in the pharmaceutical industry.[1][2] Its unique physicochemical properties, including low hygroscopicity, high chemical and thermal stability, and a pleasant sweet taste, make it an excellent candidate for various drug delivery applications, particularly in the microencapsulation of active pharmaceutical ingredients (APIs).[3][4] Microencapsulation with this compound can address several challenges in drug formulation, such as taste masking of bitter APIs, enhancing the solubility and dissolution rate of poorly water-soluble drugs, and developing controlled-release dosage forms.[5][6]
These application notes provide detailed protocols and quantitative data for the microencapsulation of APIs using this compound through two primary techniques: spray drying and hot-melt extrusion. The information is intended to guide researchers and formulation scientists in leveraging the benefits of this compound for robust and effective drug product development.
Physicochemical Properties of this compound Relevant to Microencapsulation
This compound's utility in microencapsulation stems from its advantageous properties. It is a crystalline sugar substitute with excellent stability.[3] Its low hygroscopicity ensures that microcapsules remain free-flowing and stable even under humid conditions.[3] Furthermore, this compound is non-cariogenic and has a low glycemic index, making it suitable for a wide range of patient populations, including diabetics.[2]
| Property | Value/Description | Reference(s) |
| Chemical Name | 6-O-α-D-Glucopyranosyl-D-sorbitol (1,6-GPS) and 1-O-α-D-Glucopyranosyl-D-mannitol (1,1-GPM) | [2] |
| Hygroscopicity | Low; does not significantly absorb water up to 85% relative humidity at 25°C. | [4] |
| Thermal Stability | Very good; no molecular changes observed upon melting. | [4] |
| Chemical Stability | High resistance to acids and microbial influences; does not undergo Maillard reactions. | [4] |
| Solubility in Water | 25 g/100 mL at 20°C. | [7] |
| Taste | Mildly sweet with no unpleasant aftertaste. | [2] |
Applications of this compound in API Microencapsulation
This compound can be employed to overcome various formulation challenges:
-
Taste Masking: The sweet taste of this compound effectively masks the bitterness of many APIs, improving patient compliance, especially in pediatric and geriatric formulations.[8][9] Microencapsulation creates a physical barrier between the bitter drug and the taste buds.[8]
-
Solubility and Dissolution Enhancement: For poorly water-soluble drugs (BCS Class II and IV), microencapsulation with a hydrophilic carrier like this compound can enhance their dissolution rate and bioavailability.[5][10] This is achieved by dispersing the drug in the this compound matrix, which increases the surface area and improves wettability.[5]
-
Controlled Release: this compound can be used to formulate sustained-release systems. When used as a core in pellets, it can be layered with the drug and then coated with a release-modifying polymer to control the drug dissolution profile.[7][11]
Experimental Protocols
Microencapsulation by Spray Drying
Spray drying is a continuous process that converts a liquid feed into a dry powder.[12] It is a suitable method for encapsulating heat-sensitive APIs due to the short exposure time to high temperatures.[12]
Objective: To prepare this compound-based microcapsules of an API for taste masking or solubility enhancement.
Materials and Equipment:
-
Active Pharmaceutical Ingredient (API)
-
This compound (pharmaceutical grade)
-
Suitable solvent (e.g., purified water, ethanol)
-
Spray dryer equipped with a two-fluid nozzle
-
Homogenizer or high-shear mixer
-
Peristaltic pump
Protocol:
-
Preparation of the Feed Solution/Suspension:
-
Dissolve the this compound in the chosen solvent to a concentration of 10-30% (w/v).
-
Disperse or dissolve the API in the this compound solution. The drug-to-isomalt ratio can be varied (e.g., 1:1 to 1:10) depending on the desired drug loading and encapsulation efficiency.
-
Homogenize the mixture to ensure uniform distribution of the API.
-
-
Spray Drying Process:
-
Pre-heat the spray dryer to the desired inlet temperature (typically 120-170°C).[13]
-
Set the atomizing air pressure and feed rate of the peristaltic pump to achieve fine droplets. A typical feed rate is 0.5-2 L/min.[13]
-
Pump the feed solution/suspension into the spray dryer.
-
The solvent rapidly evaporates, and the solid this compound microcapsules containing the API are formed and collected in the cyclone separator.
-
-
Post-Processing:
-
Collect the dried microcapsules.
-
Store in a desiccator to prevent moisture absorption.
-
Process Parameters for Optimization:
| Parameter | Range | Effect on Microcapsule Properties |
| Inlet Temperature | 120 - 170°C | Affects residual moisture and particle morphology. Higher temperatures can lead to lower residual moisture but may degrade heat-sensitive APIs. |
| Feed Rate | 0.5 - 2 L/min | Influences the outlet temperature and particle size. |
| Atomization Pressure | Varies with equipment | Higher pressure generally results in smaller particle size. |
| This compound Concentration | 10 - 30% (w/v) | Affects the viscosity of the feed and the thickness of the microcapsule wall. |
Caption: Workflow for API microencapsulation using the hot-melt extrusion technique.
Characterization of this compound Microcapsules
Thorough characterization is essential to ensure the quality and performance of the microencapsulated API.
| Characterization Technique | Parameter Measured | Typical Findings for this compound Microcapsules |
| Scanning Electron Microscopy (SEM) | Particle size, shape, and surface morphology | Spherical particles with a smooth or slightly rough surface are typically obtained. |
| Differential Scanning Calorimetry (DSC) | Solid-state characterization (crystalline or amorphous) | Can confirm the dispersion of the API within the this compound matrix. |
| X-ray Powder Diffraction (XRPD) | Crystalline structure | Determines if the API is in a crystalline or amorphous state within the microcapsule. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Drug-excipient interactions | Can indicate the absence of chemical interactions between the API and this compound. |
| Encapsulation Efficiency and Drug Loading | Percentage of API successfully encapsulated and its concentration in the microcapsules | Varies depending on the API, process, and formulation parameters. |
| In Vitro Dissolution Studies | Drug release profile | Release profiles can be tailored from immediate to sustained release based on the formulation and process. |
Quantitative Data Summary
The following tables summarize quantitative data from studies on the microencapsulation of APIs using this compound.
Table 1: Drug Release from this compound-Based Pellets
| API | Core Material | Coating Polymer Ratio (ERS:ERL) | Osmolality of Medium (osmol/kg) | Key Release Characteristics | Reference |
| Diclofenac Sodium | This compound | 1:0 | 0.106 | Sustained release | [7] |
| Diclofenac Sodium | This compound | 0.5:0.5 | 0.106 | Faster release than 1:0 ERS:ERL | [7] |
| Diclofenac Sodium | This compound | 0:1 | 0.106 | Rapid release | [7] |
| Diclofenac Sodium | This compound | 1:0 | 0.706 | Release rate less affected by osmolality compared to MCC cores | [7] |
| Diclofenac Sodium | Sugar | 1:0 | 0.106 | Similar release profile to this compound cores | [7] |
| Diclofenac Sodium | MCC | 1:0 | 0.106 | Slower release compared to this compound and sugar cores | [7] |
Table 2: Properties of this compound-Based Microfibers (Melt Spinning)
| API | This compound GPS:GPM Ratio | Drug Loading | Release Profile | Reference |
| Ibuprofen Sodium | 1:1 | Not specified | >90% release within 15 seconds | [2][14] |
Conclusion
This compound is a highly effective and versatile excipient for the microencapsulation of active pharmaceutical ingredients. Its favorable physicochemical properties, coupled with its processability through techniques like spray drying and hot-melt extrusion, enable the development of robust and patient-centric drug delivery systems. By carefully selecting the microencapsulation technique and optimizing process parameters, formulators can successfully address challenges such as taste masking, poor solubility, and the need for controlled drug release, ultimately leading to improved therapeutic outcomes.
References
- 1. jddtonline.info [jddtonline.info]
- 2. Fabrication and Evaluation of this compound-Based Microfibers as Drug Carrier Systems [mdpi.com]
- 3. Spray-dried amorphous this compound and melibiose, two potential protein-stabilizing excipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advanced spray drying techniques for the formulation of poorly soluble compounds [manufacturingchemist.com]
- 5. benchchem.com [benchchem.com]
- 6. Strategies for beating the bitter taste of pharmaceutical formulations towards better therapeutic outcomes - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D4PM00191E [pubs.rsc.org]
- 7. Evaluation of Drug Release From Coated Pellets Based on this compound, Sugar, and Microcrystalline Cellulose Inert Cores - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jpsbr.org [jpsbr.org]
- 9. taylorfrancis.com [taylorfrancis.com]
- 10. Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: basic approaches and practical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dissolution profile of novel composite pellet cores based on different ratios of microcrystalline cellulose and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Spray-Drying Microencapsulation of Natural Bioactives: Advances in Sustainable Wall Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Factors That Influence Sustained Release from Hot-Melt Extrudates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Isomalt in Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of isomalt in various complex matrices, such as food products, pharmaceuticals, and biological samples. The protocols are based on established analytical techniques to ensure accuracy, precision, and reliability.
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID) is a robust and widely used method for the quantification of this compound. Since this compound lacks a UV chromophore, the universal nature of the RID makes it a suitable detector.[1][2] This method is particularly effective for analyzing samples where this compound is a major component.[3]
Experimental Protocol
a. Equipment and Materials:
-
High-Performance Liquid Chromatography (HPLC) system equipped with an isocratic pump, autosampler, column oven, and a Refractive Index Detector (RID).[2]
-
Data acquisition and processing software.[3]
-
Analytical column suitable for sugar alcohol analysis, such as a Shodex SUGAR SP0810 (300 mm x 7.8 mm) or equivalent lead (Pb2+) based column.[1][4]
-
Guard column (e.g., 4.6-mm × 3-cm; packing L19).[5]
-
Analytical balance.[2]
-
Volumetric flasks and pipettes.[2]
-
Syringe filters (0.45 µm).[3]
-
This compound reference standard.[3]
-
Deionized water, HPLC grade.[3]
b. Preparation of Solutions:
-
Mobile Phase: Use degassed, HPLC-grade deionized water.[1][5]
-
Standard Stock Solution (10 mg/mL): Accurately weigh 100 mg of this compound reference standard, dissolve it in and dilute to 10 mL with the mobile phase in a volumetric flask.[2]
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 to 5.0 mg/mL.[3][4]
c. Sample Preparation:
-
Solid Samples (e.g., powders, tablets): Accurately weigh a homogenized portion of the sample and dissolve it in a known volume of deionized water to obtain a concentration within the calibration range.[3]
-
Liquid Samples (e.g., syrups, beverages): Dilute the sample with deionized water to bring the this compound concentration into the calibration range.[3]
-
Filtration: Filter all sample and standard solutions through a 0.45 µm syringe filter before injection into the HPLC system.[3]
d. Chromatographic Conditions: The following table summarizes the typical chromatographic conditions for the analysis of this compound using an HPLC-RID system.
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatograph |
| Column | Shodex SUGAR SP0810 (Pb2+) |
| Column Temperature | 80 °C |
| Mobile Phase | Deionized Water |
| Flow Rate | 0.5 mL/min |
| Detector | Refractive Index Detector (RID) |
| Injection Volume | 20 µL |
| Run Time | Approximately 50 minutes |
| [1][4] |
e. Analysis and Quantification:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard solutions in ascending order of concentration to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Identify the this compound peak in the sample chromatograms by comparing the retention time with that of the standards.
-
Quantify the amount of this compound in the samples by plotting the peak area against the concentration of the standards to create a calibration curve.[3]
Data Presentation: Method Validation Summary
The performance of the HPLC-RID method should be validated according to the International Conference on Harmonisation (ICH) guidelines.[1] The table below summarizes typical validation parameters for the quantification of this compound.
| Validation Parameter | Typical Value/Range |
| Linearity Range | 0.1–5 mg/mL |
| Correlation Coefficient (R²) | >0.997 |
| Limit of Detection (LOD) | 0.01–0.17 mg/mL |
| Limit of Quantification (LOQ) | 0.03–0.56 mg/mL |
| Repeatability (RSD) | <5 % |
| [4] |
Visualization of the HPLC-RID Workflow
Caption: Workflow for this compound analysis by HPLC-RID.
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
For complex matrices containing multiple carbohydrates, High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) offers high sensitivity and selectivity.[3]
Experimental Protocol
a. Equipment and Materials:
-
Ion chromatography system with a pulsed amperometric detector.
-
Anion-exchange column (e.g., Dionex CarboPac series).
-
Gold working electrode and Ag/AgCl reference electrode.
-
Reagents for mobile phase preparation (e.g., sodium hydroxide (B78521), sodium acetate).
b. Sample Preparation:
-
Similar to the HPLC-RID method, involving dissolution or dilution followed by filtration.
c. Chromatographic Conditions:
-
Mobile Phase: A gradient of sodium hydroxide and sodium acetate (B1210297) is typically used for optimal separation.
-
Detection: Pulsed amperometry with a waveform optimized for carbohydrates.
Visualization of the HPAEC-PAD Workflow
Caption: Experimental workflow for HPAEC-PAD analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective method that requires derivatization of the non-volatile this compound to make it amenable to GC analysis.[3]
Experimental Protocol
a. Equipment and Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for sugar analysis (e.g., DB-5ms).
-
Derivatization reagents (e.g., trimethylsilyl (B98337) ethers).
-
Solvents for extraction (e.g., hexane, ethyl acetate).
b. Sample Preparation and Derivatization:
-
Extraction: Extract this compound from the sample matrix using an appropriate solvent.
-
Drying: Evaporate the solvent to dryness under a stream of nitrogen.
-
Derivatization: Add the derivatizing agent to the dried extract and heat to form volatile derivatives.
c. GC-MS Conditions:
-
Injector Temperature: Typically around 250 °C.
-
Oven Temperature Program: A temperature gradient is used, for example, starting at 150°C and ramping up to 280-300°C.[3]
-
Carrier Gas: Helium.
-
Ionization Mode: Electron Impact (EI).
-
Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification.[3]
Visualization of the GC-MS Workflow
References
- 1. sucraid.com [sucraid.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. assaygenie.com [assaygenie.com]
- 4. gastroenterologyandhepatology.net [gastroenterologyandhepatology.net]
- 5. Congenital sucrase–isomaltase deficiency: identification of a common Inuit founder mutation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Preventing Isomalt Crystallization in Amorphous Solid Dispersions
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the prevention of isomalt crystallization in amorphous solid dispersions (ASDs).
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound-based ASDs.
Issue 1: this compound crystallization is observed immediately after preparation by spray drying.
Possible Causes and Solutions:
-
Inadequate Drying: Residual solvent can act as a plasticizer, increasing molecular mobility and promoting crystallization.
-
Solution: Optimize spray drying parameters to ensure complete solvent removal. Increase the inlet temperature or decrease the feed rate. However, be cautious not to cause thermal degradation of the drug or polymer. Ensure the outlet temperature is sufficiently high to facilitate efficient drying.[1][2]
-
-
Low Glass Transition Temperature (Tg) of the Formulation: If the formulation's Tg is close to or below the outlet temperature of the spray dryer, the particles may be in a rubbery state, making them prone to crystallization and stickiness.[3]
-
Phase Separation During Drying: If the drug and this compound are not fully miscible in the solvent system or if the solvent evaporates too slowly, phase separation can occur, leading to the formation of drug-rich or this compound-rich domains that are more prone to crystallization.[6]
Issue 2: this compound crystallization occurs during storage of the ASD.
Possible Causes and Solutions:
-
Moisture Sorption: this compound and many polymers used in ASDs are hygroscopic. Absorbed moisture can significantly lower the Tg of the dispersion, increasing molecular mobility and facilitating crystallization.[7][8]
-
Inappropriate Storage Temperature: Storing the ASD at a temperature too close to its Tg will increase the risk of crystallization. A general rule of thumb is to store ASDs at least 50°C below their Tg.[9]
-
Solution: Store the ASD in a controlled, low-temperature environment.[8]
-
-
High Drug Loading: A higher concentration of the drug in the dispersion can lead to a supersaturated state within the this compound matrix, which is thermodynamically driven towards crystallization.[10][11]
Issue 3: Crystallization is detected after hot-melt extrusion (HME).
Possible Causes and Solutions:
-
Incomplete Melting or Solubilization: If the drug is not fully melted or dissolved in the molten this compound/polymer matrix during extrusion, residual crystals can act as seeds for further crystallization upon cooling and storage.[14]
-
Solution: Increase the processing temperature to ensure the drug completely melts and dissolves in the carrier. However, stay below the degradation temperature of all components.[15] Increase the residence time in the extruder by decreasing the screw speed to allow more time for melting and mixing.[15]
-
-
Insufficient Mixing: Poor mixing can result in a heterogeneous dispersion with drug-rich regions that are prone to crystallization.[14]
-
Solution: Optimize the screw design to include more mixing elements (e.g., kneading blocks) to improve the homogeneity of the extrudate.[16]
-
-
Cooling Rate is Too Slow: A slow cooling rate after the extrudate exits the die can provide enough time for molecular rearrangement and crystallization.
-
Solution: Employ rapid cooling methods such as a cooling belt or chilled rollers to quickly quench the extrudate and lock it in an amorphous state.
-
Frequently Asked Questions (FAQs)
Q1: Why is my this compound-based ASD sticky after spray drying?
A1: Stickiness is often associated with a low glass transition temperature (Tg).[3] If the outlet temperature of the spray dryer is close to or above the Tg of your formulation, the particles will be in a rubbery and sticky state.[3] This can be addressed by:
-
Lowering the inlet and outlet temperatures, while ensuring efficient drying.[3]
-
Choosing a polymer with a higher Tg to increase the overall Tg of the dispersion.[4]
-
Reducing the feed rate to allow for more efficient drying at lower temperatures.[1]
Q2: How does the choice of polymer affect the stability of an this compound ASD?
A2: The polymer plays a crucial role in stabilizing the amorphous form by:
-
Increasing the Glass Transition Temperature (Tg): Polymers with high Tg values can elevate the Tg of the drug-polymer mixture, reducing molecular mobility and hindering crystallization.[4]
-
Inhibiting Nucleation and Crystal Growth: Polymers can sterically hinder the self-association of drug molecules, which is a prerequisite for crystallization.[17]
-
Forming Intermolecular Interactions: Specific interactions, such as hydrogen bonds between the drug and the polymer, can further stabilize the amorphous state.[12][17]
Q3: What is the impact of the drug-to-isomalt/polymer ratio on crystallization?
A3: The drug-to-isomalt/polymer ratio is a critical factor. A higher drug loading can lead to a supersaturated system that is more prone to crystallization.[10][11] It can also lower the Tg of the dispersion, further increasing the risk of instability.[5] It is essential to determine the optimal drug loading that balances therapeutic efficacy with long-term physical stability.[12][13]
Q4: How can I assess the physical stability of my this compound ASD?
A4: A combination of analytical techniques is recommended for a thorough stability assessment:
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and to detect any melting or crystallization events upon heating. A single Tg for the dispersion indicates good miscibility.[18]
-
X-Ray Powder Diffraction (XRPD): To check for the presence of crystalline material. An amorphous sample will show a characteristic "halo" pattern, whereas crystalline material will produce sharp Bragg peaks.[18]
-
Karl Fischer Titration: To accurately measure the water content, as moisture can significantly impact stability.[19][20]
-
Accelerated Stability Studies: Storing samples under stressed conditions (e.g., 40°C / 75% relative humidity) can help predict long-term stability.[21][22]
Data Presentation
Table 1: Influence of Polymer Type and Drug Loading on the Glass Transition Temperature (Tg) of Amorphous Solid Dispersions
| Drug | Polymer | Drug:Polymer Ratio (w/w) | Tg (°C) |
| Indomethacin | PVP | 10:90 | 69.5 |
| Indomethacin | PVP | 20:80 | 67.8 |
| Indomethacin | PVP | 40:60 | 64.3 |
| Carbamazepine | PVP | 10:90 | 51.6 |
| Carbamazepine | PVP | 20:80 | 50.1 |
| Carbamazepine | PVP | 48.7 | 48.7 |
Data adapted from a study on PVP-based ASDs, illustrating the trend of decreasing Tg with increasing drug loading.[5]
Table 2: Stability of Indomethacin (IMC) ASDs under Different Storage Conditions
| Formulation | Storage Condition | Duration | Result |
| 10% IMC in this compound | 25°C / 70% RH | 8 weeks | No significant change in dissolution |
| 10% IMC in this compound | 45°C / 70% RH | 8 weeks | Decreased dissolution rate, indicating some recrystallization |
| 10% IMC in PVP K30 | 45°C / 70% RH | 8 weeks | Significant decrease in dissolution rate |
| 10% IMC in this compound | 90% RH | 4 weeks | Decreased dissolution rate due to recrystallization |
Qualitative summary based on findings from a comparative stability study.[23]
Experimental Protocols
Protocol 1: Preparation of this compound-Based ASD by Spray Drying
-
Solution Preparation:
-
Dissolve the active pharmaceutical ingredient (API) and this compound (and any stabilizing polymer) in a suitable common solvent (e.g., methanol, ethanol, or a mixture with water) to achieve the desired concentration (typically 1-10% w/v).
-
Ensure complete dissolution by stirring or sonication.
-
-
Spray Dryer Setup:
-
Spray Drying Process:
-
Pump the feed solution through the atomizer into the drying chamber.
-
The solvent rapidly evaporates, forming dry, amorphous particles.
-
Collect the powdered ASD from the cyclone separator.
-
-
Post-Processing:
-
Transfer the collected powder to a vacuum oven for further drying (e.g., at 40°C for 24 hours) to remove any residual solvent.
-
Store the final product in a desiccator over a suitable drying agent.
-
Protocol 2: Preparation of this compound-Based ASD by Hot-Melt Extrusion
-
Pre-blending:
-
Accurately weigh the API, this compound, and any other excipients.
-
Geometrically mix the components in a blender (e.g., a V-blender) for a sufficient time (e.g., 15-20 minutes) to ensure a homogenous physical mixture.
-
-
Extruder Setup:
-
Use a co-rotating twin-screw extruder.
-
Set the temperature profile for the different zones of the extruder barrel. The temperature should be high enough to melt the this compound and dissolve the API, but below the degradation temperature of all components (e.g., 150-190°C).[15][23]
-
Set the screw speed (e.g., 50-150 RPM).[15]
-
-
Extrusion Process:
-
Feed the physical blend into the extruder at a constant rate using a gravimetric feeder.
-
The material is conveyed, melted, mixed, and discharged through the die.
-
-
Downstream Processing:
-
Cool the extrudate rapidly on a conveyor belt or chill rolls.
-
Mill the cooled extrudate to the desired particle size using a suitable mill (e.g., a hammer mill or jet mill).
-
Store the milled product in a tightly sealed container with a desiccant.
-
Protocol 3: Characterization of this compound ASDs
-
Differential Scanning Calorimetry (DSC):
-
Accurately weigh 3-5 mg of the ASD sample into an aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge.
-
Record the heat flow as a function of temperature. The glass transition (Tg) will appear as a step change in the heat capacity. Any crystallization will be an exothermic event, and melting will be an endothermic event.[18]
-
-
X-Ray Powder Diffraction (XRPD):
-
Place a thin layer of the ASD powder on a sample holder.
-
Scan the sample over a defined 2θ range (e.g., 5-40°) using a monochromatic X-ray source (e.g., Cu Kα radiation).
-
An amorphous sample will exhibit a broad halo, while a crystalline sample will show sharp diffraction peaks.
-
-
Karl Fischer Titration (Volumetric Method):
-
Add a suitable solvent (e.g., methanol) to the titration vessel and titrate to a dry endpoint with the Karl Fischer reagent to neutralize any residual water.
-
Accurately weigh a known amount of the ASD sample and add it to the vessel.
-
Titrate with the Karl Fischer reagent to the electrometric endpoint.
-
The water content is calculated based on the volume of titrant consumed.[19][20]
-
Mandatory Visualizations
Caption: Experimental workflow for the preparation and characterization of this compound-based ASDs.
Caption: Troubleshooting logic for addressing this compound crystallization in amorphous solid dispersions.
References
- 1. scribd.com [scribd.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Water-Induced Phase Separation of Spray-Dried Amorphous Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. crystalpharmatech.com [crystalpharmatech.com]
- 8. ASD Column | Mastering Stable Art: Unveiling Key Factors Influencing Physical Stability of Amorphous Solid Dispersions - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 9. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative Analysis of Physical Stability Mechanisms of Amorphous Solid Dispersions by Molecular Dynamic Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. Impact of polymer type, ASD loading and polymer-drug ratio on ASD tablet disintegration and drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hot Melt Extrusion to Prepare Amorphous Solid Dispersion Key Concepts and Common Misperceptions-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 15. Quality-by-design in hot melt extrusion based amorphous solid dispersions: An industrial perspective on product development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Effect of Drug–Polymer Interaction in Amorphous Solid Dispersion on the Physical Stability and Dissolution of Drugs: The Case of Alpha-Mangostin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Characterization and Evaluation of Amorphous Solid Dispersion (ASD) - Part 1 - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 19. researchgate.net [researchgate.net]
- 20. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 21. The Shelf Life of ASDs: 1. Measuring the Crystallization Kinetics at Humid Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The shelf life of ASDs: 2. Predicting the shelf life at storage conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Preparation, Characterization and Stability Studies of Glassy Solid Dispersions of Indomethacin using PVP and this compound as carriers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Stickiness of Isomalt Formulations During Processing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the stickiness of isomalt formulations during processing.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of stickiness in this compound formulations?
A1: The stickiness of this compound formulations is primarily attributed to moisture absorption from the environment.[1][2][3] this compound is hygroscopic, meaning it can attract and hold water molecules.[2][4] This issue is particularly pronounced in humid conditions.[3][5] The physical state of this compound also plays a crucial role; the amorphous form is more prone to moisture uptake and stickiness compared to the crystalline form.[6] Stickiness can also be influenced by processing temperatures that are not sufficiently high to eliminate all excess moisture.[5]
Q2: How does humidity affect the stability of this compound?
A2: High relative humidity (RH) is a critical factor that negatively impacts this compound, leading to cloudiness, stickiness, and eventually melting or the formation of a sugary crust.[5] When exposed to humid air, especially after cooling to 30°C or lower, this compound begins to absorb moisture.[5] While this compound has a lower hygroscopicity compared to other polyols like sorbitol and xylitol, it will still absorb moisture, albeit at a slower rate.[7]
Q3: What is the glass transition temperature (Tg) of this compound, and why is it important for processing?
A3: The glass transition temperature (Tg) is the temperature at which an amorphous solid transitions from a hard, glassy state to a softer, rubbery state. For this compound, the Tg is approximately 60°C.[6] Processing or storing this compound-based products below their Tg is crucial for maintaining their physical stability.[8] Above the Tg, the material becomes more mobile and prone to stickiness and crystallization.[7][8] The presence of moisture significantly lowers the Tg of this compound, increasing the likelihood of stickiness at ambient temperatures.[7][9]
Q4: Can the crystalline form of this compound help in reducing stickiness?
A4: Yes, the crystalline form of this compound is less hygroscopic and more stable than its amorphous counterpart.[6] Processing methods that promote the crystalline state can help mitigate stickiness issues. However, during processes like melt-extrusion, crystalline this compound can be converted to a more reactive amorphous form, which improves tabletting properties but also increases susceptibility to moisture-induced agglomeration.[6]
Q5: What are some common excipients that can be used to reduce the stickiness of this compound formulations?
A5: To mitigate stickiness and improve the flowability of this compound formulations, various excipients can be incorporated. Glidants, such as colloidal silicon dioxide (fumed silica), are highly effective at reducing inter-particle friction.[1][10][11] Lubricants like magnesium stearate (B1226849) are also commonly used, particularly in tablet manufacturing, to prevent adhesion to tooling surfaces.[1][12] In some cases, anti-caking agents like calcium silicate (B1173343) can also be beneficial.[13]
Troubleshooting Guides
Issue 1: this compound is becoming sticky during and after processing.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High environmental humidity. | Control the relative humidity (RH) in the processing and storage areas. Aim for an RH below the critical relative humidity of your specific this compound formulation. Use dehumidifiers or work in a controlled environment. | Reduced moisture absorption by the this compound formulation, leading to decreased stickiness. |
| Improper processing temperature. | Ensure the this compound is heated to the correct temperature during processing to drive off excess moisture. For many applications, a temperature of 180-190°C is recommended.[5] Use a calibrated thermometer to monitor the temperature accurately.[5] | A final product with lower residual moisture content and reduced tendency to become sticky upon cooling. |
| Presence of excess water in the formulation. | Minimize the addition of water to the initial formulation. If water is necessary, ensure it is fully evaporated during the heating process. | A harder, less tacky final product. |
| Amorphous state of this compound. | If possible, encourage the crystallization of this compound. This may involve specific cooling profiles or seeding techniques. Note that for some applications, the amorphous state is desired for its binding properties. | Increased stability and reduced hygroscopicity of the final product. |
| Inadequate formulation. | Incorporate a glidant like colloidal silicon dioxide (e.g., 0.5% w/w) or a lubricant like magnesium stearate (e.g., 1% w/w) into your formulation to improve flowability and reduce adhesion.[12] | Improved powder flow during processing and reduced stickiness of the final product. |
Issue 2: this compound-based tablets are sticking to the punches during compression.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Insufficient lubrication. | Increase the concentration of the lubricant (e.g., magnesium stearate) in the formulation. Ensure uniform mixing of the lubricant. | Reduced adhesion of the tablet formulation to the punch faces, resulting in smoother ejection and improved tablet appearance. |
| High moisture content in the granulation. | Dry the granules to an optimal moisture content before compression. Monitor the moisture content using a suitable analytical method. | Decreased plasticity of the granules and reduced tendency to stick to the punches. |
| Punch surface is not optimal. | Ensure the punch faces are clean, smooth, and free of any defects. Consider using punches with specialized coatings to reduce adhesion. | Minimized contact and adhesion between the tablet and the punch surface. |
| High compressibility of the formulation. | Co-processing this compound with other excipients can sometimes improve its tabletability and reduce sticking tendencies.[14][15] | A more robust tablet with less propensity for sticking and picking. |
Data Presentation
Table 1: Comparative Hygroscopicity of this compound and Other Polyols
This table summarizes the moisture gain of various sugar alcohols at different relative humidity (RH) levels at 25°C, highlighting the relatively low hygroscopicity of this compound.
| Relative Humidity (%) | This compound (% Moisture Gain) | Sorbitol (% Moisture Gain) | Mannitol (% Moisture Gain) | Xylitol (% Moisture Gain) | Erythritol (% Moisture Gain) |
| 20 | < 0.1 | ~0.2 | < 0.1 | ~0.1 | < 0.1 |
| 40 | ~0.1 | ~0.3 | < 0.1 | ~0.2 | < 0.1 |
| 60 | ~0.2 | ~0.5 | < 0.1 | ~0.4 | < 0.1 |
| 80 | ~0.8 | > 5.0 | ~0.1 | > 7.0 | < 0.2 |
| 90 | ~2.0 | > 15.0 | ~0.2 | > 20.0 | ~0.3 |
Data compiled from various sources.
Table 2: Effect of Processing Parameters on this compound Stickiness
This table provides a qualitative summary of how different processing parameters can influence the stickiness of this compound formulations.
| Parameter | Low Setting | High Setting | Impact on Stickiness |
| Relative Humidity | Reduced Stickiness | Increased Stickiness | High humidity significantly increases moisture absorption and stickiness. |
| Processing Temperature | Increased Stickiness (if moisture is not removed) | Reduced Stickiness (if moisture is effectively removed) | Higher temperatures can drive off more moisture, leading to a less sticky product. |
| Cooling Rate | May promote crystallization | May promote amorphous state | A more amorphous state is generally more prone to stickiness. |
| Glidant Concentration | Higher Stickiness | Lower Stickiness | Glidants reduce interparticle friction and adhesion. |
Experimental Protocols
1. Determination of Hygroscopicity using Dynamic Vapor Sorption (DVS)
Objective: To quantify the moisture sorption and desorption characteristics of an this compound formulation at various relative humidity (RH) levels.
Methodology:
-
A sample of the this compound formulation (typically 5-10 mg) is placed into the sample pan of a DVS instrument.
-
The sample is initially dried at a constant temperature (e.g., 25°C) under a stream of dry nitrogen (0% RH) until a stable weight is achieved. This establishes the dry mass of the sample.
-
The RH within the sample chamber is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH).
-
At each RH step, the sample is allowed to equilibrate until the rate of mass change is below a specified threshold (e.g., 0.002% per minute). The mass at equilibrium is recorded.
-
After reaching the maximum RH, the humidity is decreased in a similar stepwise manner back to 0% RH to obtain the desorption isotherm.
-
The percentage change in mass at each RH step is calculated relative to the initial dry mass to generate the moisture sorption isotherm.[16][17][18]
2. Measurement of Powder Cohesion using a Powder Rheometer
Objective: To assess the cohesiveness and flow properties of an this compound powder formulation, which can be correlated with its stickiness.
Methodology:
-
A precise volume of the this compound powder is placed into the measurement vessel of a powder rheometer.
-
A blade or impeller is then moved through the powder bed in a specific pattern (e.g., a downward and upward helical motion).
-
The instrument measures the torque and force required to move the blade through the powder, which is indicative of the powder's resistance to flow.
-
The "Basic Flowability Energy" (BFE) is calculated from the energy required to establish a specific flow pattern. A higher BFE generally indicates greater cohesion and poorer flowability.
-
The test can be repeated under different conditions, such as varying levels of aeration or consolidation, to simulate different processing environments.[19][20]
Visualizations
Caption: Troubleshooting workflow for addressing stickiness in this compound formulations.
Caption: Key factors contributing to the stickiness of this compound formulations.
References
- 1. ijnrd.org [ijnrd.org]
- 2. easybuyingredients.com [easybuyingredients.com]
- 3. andresandison.wordpress.com [andresandison.wordpress.com]
- 4. This compound | C12H24O11 | CID 3034828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. akjournals.com [akjournals.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effect of water content on the glass transition temperature of mixtures of sugars, polymers, and penetrating cryoprotectants in physiological buffer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijrti.org [ijrti.org]
- 11. researchgate.net [researchgate.net]
- 12. ondrugdelivery.com [ondrugdelivery.com]
- 13. azom.com [azom.com]
- 14. researchgate.net [researchgate.net]
- 15. impactfactor.org [impactfactor.org]
- 16. aqualab.com [aqualab.com]
- 17. mt.com [mt.com]
- 18. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 19. Powder Rheometer testing : powder flowability test guide [powderprocess.net]
- 20. pharmainfo.in [pharmainfo.in]
Technical Support Center: Optimizing Isomalt Concentration as a Cryoprotectant
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the concentration of isomalt as a cryoprotectant for cell cryopreservation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work as a cryoprotectant?
This compound is a sugar alcohol, a type of disaccharide alcohol, that is generally considered a non-penetrating cryoprotectant.[1] Its primary cryoprotective mechanism is believed to be extracellular. During the freezing process, as ice crystals form in the extracellular medium, the concentration of solutes increases, leading to osmotic stress and cell dehydration. This compound, by remaining in the extracellular space, helps to stabilize the osmotic environment, reduce the amount of ice formed, and protect cell membranes.[2] It is thought to form a glassy, amorphous state at low temperatures, which can help to preserve the structure of biological materials.[3]
Q2: What are the potential advantages of using this compound over traditional cryoprotectants like DMSO?
Traditional penetrating cryoprotectants like Dimethyl Sulfoxide (DMSO) can be toxic to cells.[4][5] this compound, as a non-penetrating agent, is generally considered to have lower toxicity.[3] This can be particularly beneficial for sensitive cell types or in applications where complete removal of the cryoprotectant after thawing is difficult.
Q3: Can this compound be used as a standalone cryoprotectant?
The effectiveness of this compound as a sole cryoprotectant is highly dependent on the cell type. For some robust cell lines, it may offer sufficient protection. However, for more sensitive cells, or to achieve the highest possible post-thaw viability, this compound is often used in combination with a low concentration of a penetrating cryoprotectant like DMSO or glycerol. This combination leverages both extracellular and intracellular protective mechanisms.[2]
Q4: What is a typical starting concentration range for optimizing this compound?
Based on studies with other non-penetrating sugar alcohols, a starting concentration range of 100 mM to 500 mM this compound in the cryopreservation medium is a reasonable starting point for optimization experiments. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Post-Thaw Cell Viability | Suboptimal this compound Concentration: The concentration may be too low to provide adequate protection or too high, causing excessive osmotic stress. | Perform a concentration optimization experiment, testing a range of this compound concentrations (e.g., 100, 200, 300, 400, 500 mM). |
| Inadequate Cell Health Pre-Freezing: Cells were not in the logarithmic growth phase, were over-confluent, or had a high passage number. | Ensure cells are healthy and in the late logarithmic growth phase before harvesting for cryopreservation. | |
| Incorrect Cooling Rate: The cooling rate was either too fast, leading to intracellular ice formation, or too slow, causing excessive dehydration.[6] | Use a controlled-rate freezer set to -1°C/minute or a validated freezing container (e.g., Mr. Frosty™).[6] | |
| Suboptimal Thawing Technique: Slow thawing can lead to ice recrystallization, which is damaging to cells.[7] | Thaw vials rapidly in a 37°C water bath until a small amount of ice remains. | |
| Cell Clumping After Thawing | High Cell Density: The concentration of cells in the cryopreservation vial was too high. | Optimize the cell density for your specific cell type. A typical range is 1-5 x 10^6 cells/mL. |
| Presence of Dead Cells and Debris: Dead cells can release DNA, which is sticky and causes clumping. | Consider adding a DNase I treatment to the post-thaw cell suspension to reduce clumping. Gently pipette the cells to break up clumps. | |
| Cloudy or Precipitated this compound Solution | Incomplete Dissolution: this compound crystals have not fully dissolved in the medium. | Ensure the this compound is completely dissolved in the cryopreservation medium before use. Gentle warming and stirring may be necessary. Prepare fresh solutions. |
| Contamination: The solution may be contaminated with particles or microorganisms. | Filter-sterilize the this compound-containing cryopreservation medium before use. | |
| Difficulty in Removing this compound Post-Thaw | High Viscosity of the Solution: High concentrations of this compound can increase the viscosity of the cryopreservation medium. | Perform a stepwise dilution of the thawed cell suspension with culture medium to gradually reduce the this compound concentration and minimize osmotic shock.[2] |
Data Presentation
Table 1: Representative Post-Thaw Viability of Mammalian Cells with Different this compound Concentrations
Disclaimer: The following data is representative and intended for guidance. Optimal concentrations and resulting viabilities are cell-type specific and must be determined experimentally.
| This compound Concentration (mM) | Cell Type | Post-Thaw Viability (%) (Hypothetical) | Notes |
| 0 (Control - No Cryoprotectant) | Mesenchymal Stem Cells | < 10% | Severe cell death due to ice crystal formation. |
| 100 | Mesenchymal Stem Cells | 40 - 50% | Some protection observed, but likely suboptimal. |
| 200 | Mesenchymal Stem Cells | 60 - 70% | Improved viability, a good starting point for optimization. |
| 300 | Mesenchymal Stem Cells | 75 - 85% | Often found to be within the optimal range for sugar alcohols. |
| 400 | Mesenchymal Stem Cells | 70 - 80% | Potential for decreased viability due to osmotic stress. |
| 500 | Mesenchymal Stem Cells | 60 - 70% | Increased risk of osmotic damage. |
| 10% DMSO (Control) | Mesenchymal Stem Cells | 85 - 95% | Standard penetrating cryoprotectant for comparison. |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration
This protocol outlines a method to determine the optimal concentration of this compound for the cryopreservation of adherent mammalian cells (e.g., Mesenchymal Stem Cells or Fibroblasts).
Materials:
-
Healthy, sub-confluent cell culture
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA or other cell detachment solution
-
This compound powder (cell culture grade)
-
Cryopreservation vials
-
Controlled-rate freezing container (e.g., Mr. Frosty™)
-
-80°C freezer
-
Liquid nitrogen storage dewar
-
37°C water bath
-
Trypan blue solution
-
Hemocytometer or automated cell counter
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a 1 M stock solution of this compound in complete cell culture medium.
-
Warm the medium to 37°C to aid dissolution.
-
Stir until the this compound is completely dissolved.
-
Filter-sterilize the stock solution through a 0.22 µm filter.
-
Store at 4°C.
-
-
Preparation of Cryopreservation Media:
-
On the day of the experiment, prepare a series of cryopreservation media with final this compound concentrations of 100, 200, 300, 400, and 500 mM by diluting the 1 M stock solution in cold (4°C) complete culture medium.
-
Prepare a control medium with no cryoprotectant and another with 10% (v/v) DMSO.
-
Keep all cryopreservation media on ice.
-
-
Cell Harvesting and Preparation:
-
Harvest cells during their logarithmic growth phase (approximately 80-90% confluency).
-
Wash the cell monolayer with PBS and detach the cells using Trypsin-EDTA.
-
Neutralize the trypsin with complete culture medium and transfer the cell suspension to a conical tube.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in a small volume of cold complete culture medium.
-
Perform a cell count and determine viability using trypan blue exclusion.
-
Adjust the cell concentration to 2 x 10^6 viable cells/mL in cold complete culture medium.
-
-
Freezing:
-
Aliquot the cell suspension into separate tubes for each condition.
-
Add an equal volume of the corresponding cold cryopreservation medium to each tube of cell suspension to achieve a final cell concentration of 1 x 10^6 cells/mL and the desired final this compound concentration.
-
Gently mix and immediately aliquot 1 mL of the cell suspension into labeled cryopreservation vials.
-
Place the vials in a controlled-rate freezing container and transfer to a -80°C freezer overnight. This should achieve a cooling rate of approximately -1°C/minute.[6]
-
The next day, transfer the vials to a liquid nitrogen dewar for long-term storage.
-
-
Thawing and Viability Assessment:
-
After at least 24 hours of storage in liquid nitrogen, remove one vial for each condition.
-
Quickly thaw the vial in a 37°C water bath until only a small amount of ice remains.
-
Wipe the outside of the vial with 70% ethanol.
-
Transfer the contents to a centrifuge tube containing 9 mL of pre-warmed complete culture medium.
-
Centrifuge at 300 x g for 5 minutes.
-
Aspirate the supernatant and gently resuspend the cell pellet in 1 mL of fresh, pre-warmed complete culture medium.
-
Perform a cell count and viability assessment using trypan blue exclusion.
-
Calculate the post-thaw viability for each this compound concentration.
-
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Mechanism of non-penetrating cryoprotectants.
References
- 1. cryonicsarchive.org [cryonicsarchive.org]
- 2. Cryoprotectants (Chapter 4) - Fertility Cryopreservation [cambridge.org]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. How to select the appropriate cell culture cryoprotectant?-Biobool News | biobool.com [biobool.com]
- 6. Impact of Freeze–Thaw Processes on the Quality of Cells [insights.bio]
- 7. Improving Cell Recovery: Freezing and Thawing Optimization of Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Tablet Friability with High Isomalt Content
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering tablet friability issues in formulations with a high concentration of isomalt. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My tablets with a high percentage of this compound are failing the friability test. What are the primary causes?
High friability in tablets containing a significant amount of this compound can stem from several factors related to the inherent properties of this compound and the manufacturing process. This compound exhibits plastic deformation and elastic recovery, which can lead to weaker tablet structures if not properly managed[1]. Key contributors to high friability include:
-
Inadequate Compression Force: Insufficient force during tableting can result in tablets with higher porosity and lower mechanical strength[1].
-
Work Hardening: Particularly in dry granulation or roll compaction, this compound can undergo work hardening, where the material becomes less compressible upon re-compression, leading to weaker tablets[1].
-
Particle Morphology: The initial form of this compound used (e.g., primary crystals, milled particles, or agglomerates) significantly impacts tabletability[2][3]. Primary crystals, for instance, may not be suitable for direct compression or roll compaction[2][3].
-
Lubricant Effects: The type and concentration of lubricants can negatively affect tablet hardness and friability[4][5]. Hydrophobic lubricants like magnesium stearate (B1226849) can interfere with the bonding between this compound particles, weakening the tablet structure[6][7][8].
-
Binder Inefficiency: The formulation may lack a sufficiently effective binder to create strong intra-granular and inter-granular bonds[9][10].
Q2: How does the choice of this compound grade and its particle morphology affect tablet friability?
The particle morphology of this compound is a critical factor in determining the final tablet's mechanical strength[2][3].
-
Agglomerated this compound: Generally, agglomerated grades of this compound are well-suited for direct compression, demonstrating good flowability and compressibility[3][4]. These agglomerates can effectively enlarge particle size, which is beneficial for tablet formation[2][3].
-
Milled this compound: Milled this compound can also produce tablets with satisfactory quality attributes and is considered an effective filler/binder in roll compaction and dry granulation processes[2][3].
-
Primary Crystals: The primary crystals of this compound are often unsuitable for both direct compression and roll compaction, as milling effects can predominate over compaction, leading to smaller granules than the starting material[2][3].
High tableting pressure can cause the breakdown of initial agglomerates, resulting in characteristics similar to those of tablets made from milled raw material[2][3]. This can lead to "overpressing," particularly with agglomerated this compound, which can negatively impact friability[2][3].
Q3: What is the optimal compression force to minimize friability in high-isomalt tablets?
The optimal compression force is a balance between achieving sufficient hardness and avoiding issues like capping or lamination. Tablet hardness generally increases with the compression force[11]. However, excessive force does not always lead to better friability and can be detrimental.
For pure this compound tablets prepared by roll compaction, tensile strength was highest when granules were prepared at specific compaction forces of 2 kN/cm and 6 kN/cm, and it decreased at higher forces (>10 kN/cm)[1][12]. The friability test for these tablets was successful for tableting forces greater than 9 kN when specific compaction forces of 2 kN/cm and 6 kN/cm were used[1]. It is crucial to perform a compaction study to determine the ideal compression profile for your specific formulation.
Q4: Can the type and concentration of lubricant impact the friability of my this compound tablets?
Yes, lubricants can have a significant impact on tablet friability. While essential for preventing adhesion to tooling, they can also weaken the tablet structure.
-
Effect on Tablet Strength: Hydrophobic lubricants, such as magnesium stearate, are known to decrease tablet hardness[5][7]. This is because the lubricant can form a film around the this compound particles, hindering effective bonding[6][8]. Studies have shown that increasing the amount of magnesium stearate can decrease tablet hardness[5].
-
Lubricant Concentration: Doubling the quantity of magnesium stearate in a formulation has been shown to increase friability in some cases[13]. Finding the minimum effective concentration of a lubricant is key. For example, one study found 0.25 wt.% of magnesium stearate to be sufficient for proper compression[5].
-
Alternative Lubricants: Less hydrophobic lubricants, like sodium stearyl fumarate, may be a better choice as they can have a lesser negative impact on tablet hardness and disintegration times[7][8].
Q5: How can I improve my formulation to reduce friability?
If you are facing friability issues, consider the following formulation adjustments:
-
Incorporate a Strong Binder: The addition of a suitable binder can significantly improve the cohesiveness of the tablet[9][10]. Binders like hydroxypropyl cellulose (B213188) (HPC), povidone (PVP), or even certain starches can enhance inter-particle bonding[10]. The absence of an adequate binder can lead to chipping and breakage[9].
-
Co-processing this compound: Co-processing this compound with other excipients can improve its tableting properties[14][15]. For example, co-processed this compound has demonstrated better tabletability compared to a simple physical mixture[14][15].
-
Moisture Content: The moisture content of the powder blend can be a critical factor. Both excessively low and high moisture levels can negatively affect tablet hardness[16].
Data Summary Tables
Table 1: Effect of Compaction and Tableting Forces on Pure this compound Tablet Properties (Post-Roll Compaction)
| Specific Compaction Force (kN/cm) | Tableting Force (kN) | Tensile Strength (MPa) | Friability Test Result |
| 2 | >9 | Highest | Pass[1] |
| 6 | >9 | Highest | Pass[1] |
| >10 | - | Decreased | - |
| 14 | - | - | Fail[1] |
Data synthesized from studies on roll-compacted this compound (galenIQ™ 801)[1].
Table 2: Influence of Lubricant Type on Tablet Properties
| Lubricant | Effect on Hardness | Effect on Friability | Rationale |
| Magnesium Stearate | Tends to decrease hardness[5][7] | Can increase friability, especially at higher concentrations[13] | Hydrophobic nature interferes with particle bonding[6][8] |
| Stearic Acid | Can result in higher hardness compared to magnesium stearate[6] | Lower friability may be observed | Less hydrophobic than magnesium stearate |
| Sodium Stearyl Fumarate | Lesser negative impact on hardness compared to magnesium stearate[7] | Generally favorable | Less hydrophobic, allowing for better wettability[8] |
Experimental Protocols
Protocol 1: Tablet Friability Testing
This protocol is based on the standards described in the European Pharmacopoeia (Ph. Eur. 2.9.7).
Objective: To determine the physical strength of uncoated tablets when subjected to mechanical shock and attrition.
Apparatus: Roche Friabilator
Methodology:
-
Sample Selection: Select a sample of tablets with a total weight as close as possible to 6.5 g. For tablets with a unit weight equal to or less than 650 mg, take a whole number of tablets. For tablets with a unit weight of more than 650 mg, test 10 whole tablets.
-
Initial Weighing: Carefully de-dust the selected tablets and accurately weigh the sample (W_initial).
-
Friability Test: Place the tablets in the drum of the friabilator. Rotate the drum 100 times at a speed of 25 ± 1 rpm.
-
Final Weighing: After the rotation is complete, remove the tablets from the drum. Remove any loose dust from the tablets. If no tablets are cracked, split, or broken, weigh the tablets again (W_final).
-
Calculation: The friability is expressed as the percentage of mass loss. Calculate the percentage loss using the following formula:
Friability (%) = [(W_initial - W_final) / W_initial] x 100
-
Acceptance Criteria: For most tablets, a maximum weight loss of not more than 1.0% is considered acceptable.
Visualizations
Logical Relationships in this compound Tablet Friability
Caption: Factors contributing to high friability in this compound tablets.
Troubleshooting Workflow for this compound Tablet Friability
Caption: A systematic workflow for troubleshooting this compound tablet friability.
References
- 1. Compaction Behavior of this compound after Roll Compaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tabletingtechnology.com [tabletingtechnology.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. csfarmacie.cz [csfarmacie.cz]
- 5. An experimental investigation of the effect of the amount of lubricant on tablet properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. latamjpharm.org [latamjpharm.org]
- 7. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. ijprajournal.com [ijprajournal.com]
- 10. Investigating the fundamental effects of binders on pharmaceutical tablet performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. impactfactor.org [impactfactor.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Improving the Flowability of Isomalt Powder for Direct Compression
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with the flowability of isomalt powder for direct compression applications.
Troubleshooting Guide
This guide addresses common issues encountered during direct compression of this compound and provides actionable solutions.
Issue 1: My this compound powder blend is not flowing consistently from the hopper, leading to tablet weight variation.
-
Question: What are the immediate steps to improve the flow of my existing this compound blend?
-
Answer: The most direct approach is to incorporate a glidant into your formulation. Glidants are excipients that reduce inter-particle friction and cohesion, thereby improving powder flow.[1][2][3] Colloidal silicon dioxide (e.g., Aerosil® 200) at a concentration of 0.5% has been shown to be effective in improving the flow behavior of this compound.[4] A two-step glidant mixing process, where the glidant is first mixed with the active pharmaceutical ingredient (API) and then with the remaining excipients, can also significantly enhance powder flow.[5][6]
-
Question: I've added a glidant, but the flow is still not optimal. What other factors should I consider?
-
Answer: If adding a glidant is insufficient, you may need to consider modifying the physical properties of the this compound powder. Several techniques can improve flowability:
-
Co-processing: This involves processing this compound with other excipients to create a new material with enhanced properties. Co-processing this compound with polyethylene (B3416737) glycol (PEG) 4000 and crospovidone using melt granulation has demonstrated a significant improvement in flow rate.[7][8][9][10][11]
-
Roll Compaction (Dry Granulation): This technique densifies the powder and increases particle size, which generally leads to better flow. Even low specific compaction forces can significantly improve the flowability of pure this compound.[12]
-
Melt Extrusion: This process transforms crystalline this compound into an amorphous form, which can dramatically improve its tableting properties.[13][14][15] However, be aware that amorphous this compound can be prone to agglomeration due to recrystallization in the presence of moisture.[13][15]
-
Issue 2: My tablets are showing lamination or capping.
-
Question: What is causing my this compound tablets to split or cap?
-
Answer: Lamination and capping in direct compression can be due to several factors, including poor powder flowability, entrapped air, and inadequate particle bonding.[16] The main issues with this compound as an excipient for direct compression of tablets are lamination and sticking.[8]
-
Question: How can I prevent lamination and capping with my this compound formulation?
-
Answer: Improving the flowability of your this compound blend using the methods described in Issue 1 is a critical first step. Additionally, consider the following:
-
Optimize Compression Parameters: Adjusting the pre-compression and main compression forces can help to reduce entrapped air.
-
Binder Selection: Ensure you are using a suitable binder in your formulation to promote adequate particle-particle bonding.
-
Co-processing: Co-processed this compound has been shown to overcome lamination and sticking problems.[7][10][11]
-
Quantitative Data on this compound Flowability Improvement
The following table summarizes quantitative data from studies on improving the flowability of this compound powder.
| Treatment Method | Key Parameters Measured | Results | Reference |
| Addition of Glidant | Tablet Weight Uniformity | Addition of 0.5% Aerosil® 200 improved tablet weight uniformity, indicating better powder flow. | [4] |
| Co-processing (Melt Granulation) | Flow Rate (6 mm orifice) | - this compound: 1051.2 mg/sec- Co-processed this compound: 2172.09 mg/sec (2.07 times greater) | [8] |
| Dilution Potential (Paracetamol) | - this compound: 20%- Co-processed this compound: 40% | [8][10][11] | |
| Roll Compaction | Hausner Ratio | - Uncompacted this compound: 1.33- Granules (14 kN/cm): 1.11 | [12] |
| Flowability Factor (ffc) | - Uncompacted this compound: 3.24 (cohesive)- Granules (6 kN/cm and higher): >10 (free-flowing) | [12] |
Experimental Protocols
Detailed Methodology for Co-processing this compound by Melt Granulation
This protocol is based on the methodology described in studies on developing novel directly compressible this compound-based co-processed excipients.[7][9]
Objective: To improve the flowability and compressibility of this compound by co-processing it with PEG 4000 and crospovidone using the melt granulation technique.
Materials:
-
This compound
-
PEG 4000
-
Crospovidone
Equipment:
-
Laboratory blender
-
Water bath or other suitable heating apparatus
-
Sieve stack
-
Powder flow testing equipment (e.g., for angle of repose, Carr's Index, Hausner Ratio)
Procedure:
-
Formulation: A typical formulation for co-processed this compound is this compound (45.8%), PEG 4000 (43.7%), and Crospovidone (10.5%).[9]
-
Melting: Gently heat the PEG 4000 in a suitable container using a water bath until it melts (approximately 60°C).
-
Blending: While maintaining the temperature, add the this compound and crospovidone to the molten PEG 4000.
-
Granulation: Stir the mixture continuously until a homogenous mass is formed.
-
Cooling and Solidification: Remove the mixture from the heat and allow it to cool to room temperature to solidify.
-
Sizing: Pass the solidified mass through an appropriate sieve to obtain granules of the desired particle size.
-
Characterization: Evaluate the flow properties of the co-processed this compound granules using standard methods such as Angle of Repose, Carr's Index, and Hausner Ratio.
FAQs
-
Q1: What is direct compression and why is it preferred?
-
A1: Direct compression is a tablet manufacturing process that involves blending the active pharmaceutical ingredient (API) with excipients and then compressing the mixture directly into tablets. It is often preferred due to its simplicity, cost-effectiveness, and fewer processing steps compared to methods like wet granulation.[17][18]
-
-
Q2: What are the typical flow properties of untreated this compound powder?
-
A2: Untreated this compound powder often exhibits cohesive flow properties, which can make it challenging for direct compression applications.[12]
-
-
Q3: How do I measure the flowability of my this compound powder?
-
A3: Several standard methods are used to characterize powder flowability, including:
-
Angle of Repose: The angle of the conical pile formed when a powder is poured onto a horizontal surface. A smaller angle generally indicates better flowability.[19][20][21]
-
Carr's (Compressibility) Index and Hausner Ratio: These are calculated from the bulk and tapped densities of the powder. Lower values for both indices typically suggest better flow properties.[22][23][24]
-
-
-
Q4: Can I use other glidants besides colloidal silicon dioxide?
-
A4: While colloidal silicon dioxide is a commonly used and effective glidant, other materials like talc (B1216) and magnesium stearate (B1226849) can also improve powder flow.[1][25] However, the choice and concentration of the glidant should be optimized for your specific formulation.
-
-
Q5: Are there any disadvantages to modifying this compound to improve flowability?
-
A5: While techniques like melt extrusion can significantly improve tableting properties, they can also lead to changes in the physical form of this compound (e.g., from crystalline to amorphous). Amorphous forms can be more hygroscopic and may have different stability profiles, which need to be considered.[13][15]
-
Visualizations
Caption: Troubleshooting workflow for poor this compound powder flow.
Caption: Experimental workflow for co-processing this compound via melt granulation.
References
- 1. ijnrd.org [ijnrd.org]
- 2. ijrti.org [ijrti.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Characterization and evaluation of this compound performance in direct compression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improving Powder Flow Properties of a Direct Compression Formulation Using a Two-Step Glidant Mixing Process [jstage.jst.go.jp]
- 6. Improving powder flow properties of a direct compression formulation using a two-step glidant mixing process. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. impactfactor.org [impactfactor.org]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. researchgate.net [researchgate.net]
- 12. Compaction Behavior of this compound after Roll Compaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Direct compression properties of melt-extruded this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Direct compression and moulding properties of co-extruded this compound/drug mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Top 10 Troubleshooting Guide Tablettierung - Biogrund [biogrund.com]
- 17. jstar-research.com [jstar-research.com]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 19. Pharmaceutical Technology Lab Report ( NFNF 2013): Practical 1D: Angle of Repose [tflabreport2014.blogspot.com]
- 20. Lab Report 1 and 2: PRACTICAL 4 : ANGLE OF REPOSE [pharmatechg7.blogspot.com]
- 21. Angle of Repose - overview (definition, formula, calculation Excel, table, measure, application) [powderprocess.net]
- 22. 2.4. Evaluation of Physical Properties of Powderized Solid Dispersions [bio-protocol.org]
- 23. usp.org [usp.org]
- 24. Comparative Evaluation of Flow for Pharmaceutical Powders and Granules - PMC [pmc.ncbi.nlm.nih.gov]
- 25. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
strategies to prevent phase separation in isomalt-based formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent phase separation in isomalt-based formulations.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the formulation and storage of this compound-based amorphous solid dispersions (ASDs).
Issue 1: The formulation appears cloudy or shows signs of crystallization immediately after preparation.
This issue often indicates that the drug has not been fully converted to its amorphous state or has rapidly recrystallized.
| Potential Cause | Recommended Solution |
| Inadequate Drug-Carrier Interaction | This compound's stability enhancement is attributed to the large number of hydroxyl groups on its molecules, which can form hydrogen bonds with the active pharmaceutical ingredient (API).[1] Ensure the chosen API has functional groups capable of interacting with this compound. |
| High Drug Loading | High concentrations of the drug can lead to supersaturation and subsequent crystallization. It has been observed that increasing the drug ratio from 10% to 30% in an indomethacin (B1671933)/isomalt solid dispersion can dramatically decrease the dissolution rate, indicating potential stability issues.[1] |
| Improper Manufacturing Process | The method of preparation is critical. For solvent evaporation, ensure rapid solvent removal to kinetically trap the drug in an amorphous state.[2] For hot melt extrusion, ensure the temperature is high enough for complete drug dissolution in the this compound carrier without causing degradation. |
Issue 2: The formulation is stable initially but shows phase separation or crystallization upon storage.
This delayed instability is often triggered by environmental factors or suboptimal formulation parameters.
| Potential Cause | Recommended Solution |
| Exposure to High Humidity | This compound is less hygroscopic than many other sugars, but moisture can still act as a plasticizer, increasing molecular mobility and promoting crystallization.[1] Store formulations in tightly sealed containers with desiccants. Stability tests have shown that this compound solid dispersions have better physical stability under various humidity levels compared to PVP K30 dispersions.[1] |
| Elevated Storage Temperature | High temperatures can increase molecular mobility, leading to phase separation and crystallization.[3] Store formulations at controlled room temperature or as determined by stability studies. |
| Suboptimal Drug-to-Carrier Ratio | The ratio of drug to this compound is crucial for long-term stability. A study on indomethacin (IMC) and this compound solid dispersions showed that formulations with 2% and 10% drug loading had better dissolution profiles and stability than those with 30% loading.[1] |
Frequently Asked Questions (FAQs)
Q1: What is phase separation in the context of this compound-based amorphous solid dispersions?
A1: Phase separation in an this compound-based ASD is the process where the initially homogenous, molecularly dispersed drug and this compound carrier separate into distinct drug-rich and this compound-rich amorphous phases (amorphous-amorphous phase separation) or where the drug crystallizes out of the amorphous matrix.[3] This negates the solubility and bioavailability advantages of the ASD.[3]
Q2: Why is this compound a good carrier for amorphous solid dispersions?
A2: this compound is a suitable carrier for ASDs due to several properties. It has high thermal stability, making it suitable for manufacturing methods like hot-melt extrusion.[1] Its numerous hydroxyl groups allow for strong hydrogen bonding with various APIs, which helps to stabilize the amorphous form of the drug and inhibit crystallization.[1] Additionally, studies have shown that this compound-based solid dispersions can exhibit better physical stability under high moisture and temperature conditions compared to formulations with other carriers like PVP.[1]
Q3: How does humidity affect the stability of this compound formulations?
A3: While this compound is considered less hygroscopic than other polyols, exposure to humidity can still compromise the stability of an amorphous formulation.[1] Water molecules can be absorbed by the formulation and act as a plasticizer, which lowers the glass transition temperature (Tg) and increases the molecular mobility of the drug.[1][4] This increased mobility can facilitate the transition from a high-energy amorphous state to a more stable crystalline state, leading to phase separation.[4] However, this compound-based solid dispersions have demonstrated better physical stability in various humidity levels compared to those made with PVP K30.[1]
Q4: What is the optimal drug-to-isomalt ratio to prevent phase separation?
A4: The optimal ratio is drug-dependent. However, lower drug loading generally leads to better stability. For example, in solid dispersions of indomethacin in this compound, formulations with 2% and 10% drug content showed significantly better dissolution rates and stability compared to a formulation with 30% drug content.[1] It is crucial to determine the saturation solubility of the drug in the this compound carrier to avoid creating a supersaturated and inherently unstable system.[5]
Q5: Which analytical techniques are best for detecting phase separation in this compound formulations?
A5: A combination of techniques is recommended. Differential Scanning Calorimetry (DSC) is used to detect the glass transition temperature (Tg); a single Tg indicates a homogenous amorphous system, while multiple Tgs may suggest phase separation.[6] Powder X-ray Diffraction (PXRD) is essential for detecting the presence of crystalline material.[7] The absence of sharp peaks in a PXRD pattern indicates the material is amorphous.[1] Fourier-Transform Infrared (FTIR) Spectroscopy can be used to investigate drug-carrier interactions, such as hydrogen bonding, which are crucial for stability.[7]
Data Presentation
Table 1: Effect of Drug-to-Carrier Ratio on the Dissolution Rate of Indomethacin (IMC) from this compound Solid Dispersions.
| IMC:this compound Ratio (w/w) | Dissolution Rate Comparison | Stability Implication |
| 2:98 | Maximum dissolution rate observed.[1] | High stability due to low drug loading. |
| 10:90 | Negligible decrease in dissolution rate compared to 2% loading.[1] | Good stability, suitable for higher drug doses. |
| 30:70 | Dramatically decreased dissolution rate compared to 2% and 10% loading.[1] | Lower stability, higher risk of crystallization. |
Table 2: Comparison of this compound and PVP K30 as Carriers for Indomethacin (IMC) Solid Dispersions.
| Carrier | IMC Loading (w/w) | Dissolution Rate Comparison | Physical Stability under High Humidity |
| This compound | 30% | Higher dissolution rate than 30% IMC/PVP solid dispersion.[1] | Dissolution profile did not change significantly.[1] |
| PVP K30 | 30% | Lower dissolution rate than 30% IMC/isomalt solid dispersion.[1] | Dissolution rate decreased, indicating recrystallization.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound-Based Solid Dispersions via Solvent Evaporation
Objective: To prepare a homogenous amorphous solid dispersion of a poorly water-soluble drug in an this compound carrier.
Methodology:
-
Dissolution: Accurately weigh the desired amounts of the API and this compound to achieve the target drug-to-carrier ratio (e.g., 10:90 w/w). Dissolve both components in a suitable common solvent (e.g., ethanol (B145695) or methanol) under constant stirring until a clear solution is obtained.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator. The water bath temperature should be set to a level that ensures rapid evaporation without causing thermal degradation of the API (e.g., 40-50°C).
-
Drying: After the bulk of the solvent is removed, transfer the resulting solid film to a vacuum oven. Dry the sample under vacuum at a slightly elevated temperature (e.g., 40°C) for an extended period (e.g., 24-48 hours) to remove any residual solvent.
-
Processing: Gently grind the dried solid dispersion into a fine powder using a mortar and pestle.
-
Storage: Store the powdered solid dispersion in a tightly sealed container with a desiccant at controlled room temperature, protected from light and moisture.[1]
Protocol 2: Characterization of Phase Separation using Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) and detect any crystalline melting endotherms in the this compound-based formulation.
Methodology:
-
Sample Preparation: Accurately weigh 3-5 mg of the prepared solid dispersion powder into a standard aluminum DSC pan. Hermetically seal the pan.
-
Instrumentation: Use a calibrated differential scanning calorimeter equipped with a cooling system.
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 25°C).
-
Ramp the temperature up to a point well above the expected glass transition and melting point of the components (e.g., 200°C) at a controlled heating rate (e.g., 10°C/min). This initial scan is to erase the thermal history of the sample.
-
Cool the sample back to the starting temperature at a controlled rate (e.g., 20°C/min).
-
Perform a second heating scan from the starting temperature to the upper limit (e.g., 25°C to 200°C) at the same heating rate (10°C/min).
-
-
Data Analysis: Analyze the thermogram from the second heating scan. The presence of a single, distinct glass transition (a stepwise change in the heat flow) indicates a homogenous, miscible amorphous system. The absence of a sharp endothermic peak corresponding to the melting point of the crystalline drug confirms its amorphous state. The appearance of multiple Tgs or a melting endotherm would indicate phase separation or crystallization, respectively.[6]
Visualizations
Caption: Experimental workflow for preparing and analyzing this compound-based solid dispersions.
Caption: Factors leading to phase separation in amorphous solid dispersions.
References
- 1. Preparation, Characterization and Stability Studies of Glassy Solid Dispersions of Indomethacin using PVP and this compound as carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. DSC Analysis of Thermophysical Properties for Biomaterials and Formulations | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Spray-Drying Parameters for Isomalt Formulations
Welcome to the technical support center for the optimization of spray-drying parameters for isomalt formulations. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for successful spray-drying of this compound.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the spray-drying of this compound formulations in a question-and-answer format.
Issue: Low or No Product Yield
-
Question: I am not getting any powder, or the yield is extremely low. The inside of the cyclone and drying chamber is coated with a sticky residue. What is causing this and how can I fix it?
-
Answer: This is a common problem when spray-drying materials with low glass transition temperatures (Tg), like this compound.[1][2] The issue arises when the particle temperature at collection is higher than the Tg of this compound, causing it to be in a rubbery, sticky state instead of a glassy, solid powder.[1][3]
Troubleshooting Steps:
-
Lower the Inlet Temperature: this compound processing is challenging due to its tendency to become sticky.[1][2] Low-temperature and low-humidity drying processes generally perform best.[1][2] For instance, successful spray-drying of this compound has been achieved with an inlet temperature as low as 60°C, resulting in an outlet temperature of 42-43°C.[1][2]
-
Adjust the Feed Rate: A high feed rate can lead to incomplete drying, leaving the particles moist and sticky.[3][4] Try reducing the feed rate to allow for more efficient evaporation.[3] For a 15% this compound solution, a feed rate of 1.4 ml/min has been shown to be effective.[1][2]
-
Optimize Feed Concentration: While a higher solids concentration can improve efficiency, for sticky materials like this compound, it can exacerbate the problem.[5] A study showed that increasing trehalose (B1683222) concentration above 20% reduced yield.[5] For this compound, a 15% w/v solution has been used successfully.[1][2]
-
Increase Atomizing Gas Flow Rate: A higher atomizing gas flow rate produces smaller droplets, which dry more quickly.[6] An atomizing rate of 800 L/h has been reported as optimal for this compound formulations.[1][2]
-
Issue: Product is Sticking to the Chamber Walls (Bearding/Buildup)
-
Question: My this compound formulation is causing significant buildup on the nozzle tip ("bearding") and the walls of the drying chamber. How can I prevent this?
-
Answer: Product buildup, or "bearding," is often a result of improper nozzle design or process parameters that are not optimized for a sticky product.[7]
Troubleshooting Steps:
-
Maintain a Low Outlet Temperature: The outlet temperature is a critical indicator of the final particle temperature.[3] Ensure it remains below the glass transition temperature (Tg) of your this compound formulation.[3]
-
Check Nozzle and Atomizer Settings: Ensure the atomizer is functioning correctly and the nozzle is not worn, as this can lead to uneven droplet formation and buildup.[4][8]
-
Consider Formulation Additives: The addition of drying aids with a high Tg, such as maltodextrins or gum arabic, can help to reduce the stickiness of the final product.[3]
-
Issue: Inconsistent Particle Size or Large Agglomerates in Final Product
-
Question: The spray-dried this compound powder I've collected has a wide particle size distribution and contains large agglomerates. What factors influence this and how can I achieve a more uniform powder?
-
Answer: The presence of large agglomerates can significantly reduce the quality and stability of your product.[9] This issue is often linked to the atomization process and drying conditions.
Troubleshooting Steps:
-
Optimize Atomization: Atomization is a crucial part of the spray-drying process.[9][10] The atomization pressure and feed rate should be optimized to ensure a consistent droplet size.[6] A higher atomization pressure generally leads to smaller, more uniform droplets.[11]
-
Adjust Feed Viscosity: Variations in the viscosity of your feed solution can affect atomization.[4] Ensure your this compound solution is homogenous and within a suitable viscosity range for your atomizer.[12]
-
Prevent Partial Drying and Stickiness: If droplets are not sufficiently dry before they come into contact with each other or the chamber walls, they can agglomerate. Ensure your drying parameters (inlet temperature, airflow) are adequate for the feed rate.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the optimal spray-drying parameters for an aqueous this compound solution?
A1: While the optimal parameters can vary based on the specific equipment and formulation, a successful starting point for a 15% aqueous this compound solution is an inlet temperature of 60°C, an atomizing gas flow rate of 800 L/h, a solution feed rate of 1.4 ml/min, and a 100% aspirator rate. This should yield an outlet temperature around 42-43°C.[1][2]
-
Q2: Why is this compound more difficult to spray dry compared to other sugars like trehalose?
A2: this compound has a lower glass transition temperature (Tg) than trehalose, making it more prone to stickiness during the drying process.[1][2] While higher temperatures can improve the yield for trehalose, low-temperature and low-humidity conditions are generally better for processing this compound.[1][2]
-
Q3: Can I spray dry a more concentrated solution of this compound to improve throughput?
A3: While increasing the feed concentration can increase throughput, for this compound, it can also lead to a lower yield due to increased stickiness and incomplete drying.[5] It is recommended to start with a lower concentration (e.g., 10-15% w/v) and carefully optimize from there.[1][2]
-
Q4: How does the inlet temperature affect the final product properties?
A4: The inlet temperature is a critical parameter that influences the rate of solvent evaporation.[13] A higher inlet temperature leads to faster drying.[14] However, for heat-sensitive materials like this compound, an excessively high inlet temperature can cause the outlet temperature to exceed the Tg, leading to a sticky, amorphous product instead of a dry powder.[1][3]
Data Presentation: Spray-Drying Parameters for Disaccharides
The following table summarizes successful spray-drying parameters for this compound and other related disaccharides from published research.
| Carbohydrate | Inlet Temp. (°C) | Atomizing Gas Flow (L/h) | Feed Rate (ml/min) | Feed Conc. (% w/v) | Outlet Temp. (°C) | Yield (%) | Reference |
| This compound | 60 | 800 | 1.4 | 15 | 42-43 | High | [1][2] |
| Melibiose | 50 | 800 | 4.9 | 10 | 39 | 52 | [1][2] |
| Sucrose | 60 | 800 | 1.4 | 15 | 42-43 | High | [1] |
| Trehalose | Higher temps preferred | - | - | - | - | Better yields at higher temps | [1][2] |
Experimental Protocols
Protocol: Preparation of Amorphous this compound by Spray-Drying
This protocol is based on methodologies described for producing amorphous this compound powder.
-
Solution Preparation:
-
Prepare a 15% (w/v) solution of this compound in deionized water.
-
Ensure the this compound is completely dissolved by stirring at room temperature.
-
-
Spray Dryer Setup (e.g., BUCHI B-290 Mini Spray Dryer):
-
Fit the spray dryer with a standard 0.7 mm nozzle.
-
Set the initial process parameters as follows:
-
Inlet Temperature: 60°C
-
Aspirator Rate: 100%
-
Atomizing Gas Flow Rate: 800 L/h
-
Feed Pump Rate: 1.4 ml/min
-
-
-
Spray-Drying Process:
-
Pump deionized water through the nozzle for 5-10 minutes to stabilize the inlet and outlet temperatures.
-
Once the outlet temperature is stable (approximately 42-43°C), switch the feed to the 15% this compound solution.
-
Continuously monitor the process for any signs of clogging or excessive wall deposition.
-
Collect the dried powder from the collection vessel.
-
-
Post-Processing:
-
Immediately transfer the collected powder to a desiccator to prevent moisture absorption.
-
Characterize the powder for properties such as particle size, morphology, moisture content, and amorphous state (e.g., using DSC or XRD).
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Spray-dried amorphous this compound and melibiose, two potential protein-stabilizing excipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. yamato-usa.com [yamato-usa.com]
- 4. Spray Dryer Troubleshooting Common Issues – A Comprehensive Guide [spraydryer.com]
- 5. scribd.com [scribd.com]
- 6. yutongdrying.com [yutongdrying.com]
- 7. bulkinside.com [bulkinside.com]
- 8. Common issues faced during the spray drying process in the Food industry [spraytechsystem.com]
- 9. achievechem.com [achievechem.com]
- 10. Spray Dryer Atomization Techniques Explained - Comprehensive Guide [spraydryer.com]
- 11. researchgate.net [researchgate.net]
- 12. spray.com [spray.com]
- 13. How does the inlet temperature affect the spray drying process? - Blog [csspraydryer.com]
- 14. Influence of Composition and Spray-Drying Process Parameters on Carrier-Free DPI Properties and Behaviors in the Lung: A review - PMC [pmc.ncbi.nlm.nih.gov]
addressing recrystallization of amorphous isomalt during storage
This guide provides researchers, scientists, and drug development professionals with essential information for addressing the recrystallization of amorphous isomalt during storage.
Frequently Asked Questions (FAQs)
Q1: What is amorphous this compound, and why is it used in pharmaceutical formulations?
Amorphous this compound is a non-crystalline form of this compound, a sugar alcohol used as a pharmaceutical excipient.[1] Unlike its crystalline counterpart, the amorphous form offers potential advantages such as improved compressibility and faster dissolution rates.[1] It is produced through processes like melt-extrusion or freeze-drying, which transform the crystalline structure into a disordered, amorphous state.[1]
Q2: What causes amorphous this compound to recrystallize during storage?
Amorphous solids are thermodynamically unstable and have a natural tendency to revert to their more stable crystalline form. This process, known as recrystallization, is influenced by several factors, primarily temperature and humidity.[1] Moisture absorption, in particular, acts as a plasticizer, lowering the glass transition temperature (Tg) of this compound and increasing molecular mobility, which accelerates crystallization.[2][3]
Q3: What is the glass transition temperature (Tg), and why is it critical for the stability of amorphous this compound?
The glass transition temperature (Tg) is a critical physical property of amorphous materials. It represents the temperature at which the material transitions from a rigid, glassy state to a more rubbery, viscous state.[4] Storing amorphous this compound at temperatures above its Tg significantly increases molecular mobility, leading to rapid recrystallization.[2] Since water absorption lowers the Tg, high humidity storage can cause the Tg to drop below the ambient temperature, triggering instability.[3][5] Anhydrous amorphous this compound has a glass transition temperature of approximately 60°C.[6]
Q4: How does the diastereomer composition of this compound affect its amorphous stability?
This compound is a mixture of two diastereomers: GPS (glucopyranosyl-sorbitol) and GPM (glucopyranosyl-mannitol). Research has shown that a 1:1 mixture of these two diastereomers exhibits better physical stability in the amorphous form compared to mixtures containing only one of the isomers.[2]
Q5: Can other excipients in a formulation influence the recrystallization of this compound?
Yes, other excipients can impact stability. While some high molecular weight compounds might be expected to increase the Tg and improve stability, studies have shown that adding oligomeric or polymeric compounds to amorphous this compound can sometimes accelerate water absorption and crystallization.[2][7] Therefore, formulation compatibility studies are crucial.
Troubleshooting Guide
Problem: My amorphous this compound powder is showing signs of caking, clumping, or loss of flowability.
| Potential Cause | Recommended Action |
| High Humidity Storage: The material has likely absorbed moisture from the environment, causing particles to stick together. | Store the this compound in a desiccator or a controlled low-humidity environment (ideally below 50% RH). Ensure packaging is hermetically sealed. |
| Temperature Fluctuations: Storage at temperatures approaching or exceeding the material's glass transition temperature (Tg) can lead to softening and agglomeration. | Store at a consistent, cool temperature, well below the Tg of the formulation. Avoid cycling between hot and cold environments. |
Problem: Analytical tests (XRPD, DSC) confirm that my amorphous this compound is converting to a crystalline form.
| Potential Cause | Recommended Action |
| Moisture-Induced Crystallization: Absorbed water has lowered the Tg and increased molecular mobility, facilitating crystal formation.[1] | 1. Strictly control humidity during storage and handling. Use of desiccants is highly recommended. 2. Consider incorporating a moisture-protective sealant or coating in the final dosage form. |
| Thermal Stress: The storage temperature is too high, providing the necessary energy for molecules to rearrange into a crystalline lattice. | Maintain storage temperatures significantly below the Tg of the amorphous this compound. A general rule is to store at least 50°C below the Tg. |
| Inherent Instability: The specific formulation (including the ratio of this compound diastereomers or the presence of other excipients) may be prone to faster recrystallization. | Re-evaluate the formulation. Ensure a 1:1 ratio of GPS to GPM diastereomers for optimal stability.[2] Conduct compatibility studies with other excipients to identify any that may accelerate crystallization.[2] |
Data on this compound Stability
The stability of amorphous this compound is intrinsically linked to its glass transition temperature (Tg), which is highly sensitive to water content. As relative humidity (RH) increases, water is absorbed, acting as a plasticizer and depressing the Tg.
Table 1: Effect of Water Content on the Glass Transition Temperature (Tg) of Amorphous Solids
While specific data for this compound is dispersed across various studies, the general relationship for amorphous pharmaceutical solids is well-established.[3][5] As water content increases, the Tg sees a significant initial drop, which then levels off at higher water contents.[3][5]
| Storage Condition | Qualitative Effect on Amorphous this compound | Consequence |
| High Relative Humidity (>60% RH) | Significant moisture uptake.[8] | Drastic reduction in Tg, increased molecular mobility, high risk of recrystallization.[2][8] |
| Moderate Relative Humidity (30-50% RH) | Moderate moisture uptake. | Gradual decrease in Tg, potential for long-term instability. |
| Low Relative Humidity (<30% RH) | Minimal moisture uptake. | Tg remains high, molecular mobility is restricted, promoting physical stability. |
Table 2: Factors Influencing Recrystallization Rate
| Factor | Condition Leading to Increased Recrystallization Rate | Mechanism |
| Temperature | Storage at temperatures near or above the Tg. | Increased kinetic energy and molecular mobility allow for rearrangement into a crystalline lattice.[9] |
| Humidity | High relative humidity. | Water absorption acts as a plasticizer, lowering Tg and increasing molecular mobility.[3][5] |
| Additives | Presence of certain oligomeric or polymeric compounds. | Can accelerate water absorption and crystallization.[2] |
| Particle Size | Smaller particle size. | Higher surface area can lead to faster moisture uptake and a greater number of nucleation sites.[10] |
Key Experimental Protocols
Differential Scanning Calorimetry (DSC) for Tg Determination
DSC is used to measure the heat flow associated with thermal transitions in a material. The glass transition is observed as a step-like change in the heat capacity.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the amorphous this compound sample into an aluminum DSC pan. Hermetically seal the pan to prevent moisture loss or uptake during the experiment.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at a low temperature (e.g., 0°C).
-
Ramp the temperature up at a controlled rate (e.g., 10 K/min) to a temperature well above the expected Tg (e.g., 120°C).[6]
-
Cool the sample back down to the starting temperature at a controlled rate (e.g., 10 K/min).
-
Perform a second heating scan under the same conditions as the first. The Tg is determined from the second heating curve to ensure a consistent thermal history.
-
-
Data Analysis: The glass transition temperature (Tg) is determined as the midpoint of the step transition in the heat flow curve from the second heating scan.[11]
X-ray Powder Diffraction (XRPD) for Detecting Crystallinity
XRPD is the primary technique for distinguishing between amorphous and crystalline materials. Amorphous materials produce a broad, diffuse halo, while crystalline materials produce sharp, distinct Bragg peaks.
Methodology:
-
Sample Preparation: Gently pack the this compound powder sample into an appropriate sample holder. Ensure a flat, smooth surface. A sample size of as little as 10 mg can be used.[12]
-
Instrument Setup: Place the sample holder into the diffractometer.
-
Data Collection:
-
Scan the sample over a relevant angular range (e.g., 5° to 40° 2θ). The specific range may be adjusted based on the known diffraction peaks of crystalline this compound.
-
Use a monochromatic X-ray source (e.g., Cu Kα radiation).
-
-
Data Analysis:
-
Qualitative Analysis: Examine the diffractogram. A broad halo with no sharp peaks indicates the material is amorphous. The presence of sharp peaks indicates that recrystallization has occurred.
-
Quantitative Analysis: The percentage of crystallinity can be estimated by comparing the area of the crystalline peaks to the total area of both the crystalline peaks and the amorphous halo.[13] This often requires specialized software and the use of crystalline and amorphous standards for calibration.
-
Visual Guides
Caption: Key factors that drive the recrystallization of amorphous this compound.
Caption: Workflow for troubleshooting this compound recrystallization.
References
- 1. Direct compression properties of melt-extruded this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The relationship between the glass transition temperature and the water content of amorphous pharmaceutical solids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 5. The Relationship Between the Glass Transition Temperature and the Water Content of Amorphous Pharmaceutical Solids | Semantic Scholar [semanticscholar.org]
- 6. akjournals.com [akjournals.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Stability of Amorphous Pharmaceutical Solids: Crystal Growth Mechanisms and Effect of Polymer Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mt.com [mt.com]
- 12. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Isomalt in Moisture-Sensitive Drug Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of isomalt as an excipient for moisture-sensitive drugs.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the formulation and stability testing of moisture-sensitive drugs with this compound.
Issue 1: Unexpected Degradation of the Active Pharmaceutical Ingredient (API)
-
Question: My moisture-sensitive API is showing higher than expected degradation in an this compound-based formulation during stability studies. What are the potential causes and how can I troubleshoot this?
-
Answer:
-
Verify this compound Grade and Purity: Ensure the grade of this compound used is of high purity and suitable for pharmaceutical applications. Impurities can sometimes interact with the API.
-
Assess Amorphous vs. Crystalline State: Amorphous this compound, while beneficial for tablet compaction, can be more hygroscopic than its crystalline form.[1] This increased moisture sorption can create a microenvironment that accelerates the degradation of a moisture-sensitive API. Consider using a more crystalline grade of this compound or controlling the manufacturing process to minimize the generation of amorphous content.
-
Moisture Content of Other Excipients: While this compound has low hygroscopicity, other excipients in the formulation might be contributing to the overall moisture content.[2] Review the hygroscopicity of all components and consider replacing highly hygroscopic excipients.
-
In-Process Moisture Control: Evaluate moisture uptake during manufacturing steps like wet granulation and drying.[3][4] Inadequate drying can leave residual moisture that compromises stability.
-
Drug-Excipient Interaction: Although generally inert, there is a possibility of a specific interaction between your API and this compound under certain conditions. Conduct compatibility studies using techniques like Differential Scanning Calorimetry (DSC) to investigate potential interactions.
-
Issue 2: Poor Tablet Compactability and Friability
-
Question: My tablets formulated with this compound are showing poor hardness and high friability. How can I improve these properties?
-
Answer:
-
This compound Grade Selection: Different grades of this compound have varying particle sizes and morphologies, which significantly impact their compaction properties. Agglomerated grades of this compound are specifically designed for direct compression and generally exhibit better compressibility.[5]
-
Processing Method: If using crystalline this compound, its tabletting properties can be dramatically improved by transforming it into an amorphous form through processes like melt-extrusion.[1] However, be mindful of the potential for recrystallization.
-
Lubricant Level: The type and concentration of the lubricant can affect tablet hardness. While necessary, excessive lubricant can form a hydrophobic film around the particles, weakening the tablet structure. Optimize the lubricant concentration, with levels around 1% often providing good performance.[6]
-
Flow Properties: Poor flowability can lead to inconsistent die filling and, consequently, variable tablet weight and hardness. If flow is an issue, consider adding a glidant like colloidal silicon dioxide (e.g., Aerosil® 200).[6]
-
Co-processing: Co-processing this compound with other excipients like PEG 4000 and crospovidone can enhance its tabletability and dilution potential.[7][8]
-
Issue 3: Physical Instability of the Formulation During Storage
-
Question: My this compound-based tablets are becoming sticky and showing changes in appearance during storage at elevated humidity. What is causing this and how can it be prevented?
-
Answer:
-
Recrystallization of Amorphous this compound: This is a common issue when using amorphous this compound, which is prone to absorbing atmospheric moisture and recrystallizing into a more stable crystalline form.[1] This process can lead to changes in tablet properties.
-
Storage Conditions: The low hygroscopicity of this compound makes it relatively stable at various humidity levels.[6] However, prolonged exposure to high humidity can still lead to moisture sorption, especially if amorphous content is present. Ensure appropriate packaging with adequate moisture protection.
-
Glass Transition Temperature (Tg): The presence of moisture can lower the glass transition temperature of amorphous this compound, making it more prone to physical changes.[9] Understanding the Tg of your formulation is crucial for predicting its stability.
-
Frequently Asked Questions (FAQs)
1. Why is this compound considered a good excipient for moisture-sensitive drugs?
This compound is a sugar alcohol with several properties that make it suitable for formulating moisture-sensitive drugs:
-
Low Hygroscopicity: It absorbs significantly less moisture from the surrounding environment compared to other common excipients like sorbitol and xylitol.[10] This helps to protect the drug from hydrolysis and other moisture-mediated degradation pathways.
-
High Chemical and Thermal Stability: this compound is chemically inert and stable at high temperatures, reducing the risk of drug-excipient interactions and degradation during manufacturing processes like melt granulation.[2][11]
-
Good Processing Characteristics: Different grades of this compound are available that are suitable for various manufacturing processes, including direct compression and wet granulation.[11]
2. How does the hygroscopicity of this compound compare to other common pharmaceutical excipients?
This compound exhibits lower hygroscopicity than many other commonly used sugar alcohols and excipients. The following table summarizes the comparative moisture gain at 25°C.
| Relative Humidity (%) | This compound (% Moisture Gain) | Sorbitol (% Moisture Gain) | Mannitol (% Moisture Gain) | Xylitol (% Moisture Gain) | Erythritol (% Moisture Gain) |
| 20 | < 0.1 | ~0.2 | < 0.1 | ~0.1 | < 0.1 |
| 40 | ~0.1 | ~0.3 | < 0.1 | ~0.2 | < 0.1 |
| 60 | ~0.2 | ~0.5 | ~0.1 | ~0.3 | < 0.1 |
| 80 | ~0.3 | > 15 | ~0.2 | > 10 | ~0.2 |
| 90 | ~0.5 | > 20 | ~0.3 | > 15 | ~0.3 |
| Data compiled from various studies. Absolute values may vary based on crystalline form and particle size.[10] |
3. What is the difference between amorphous and crystalline this compound, and which one should I use?
-
Crystalline this compound: This is the more thermodynamically stable form. It is less hygroscopic and generally preferred for its stability. However, it may have poorer compaction properties.
-
Amorphous this compound: This form is created through processes like melt-extrusion or spray drying. It has significantly improved tabletting properties, leading to harder tablets.[1] However, it is more prone to moisture absorption and can recrystallize over time, potentially affecting the stability and physical characteristics of the final product.[1]
The choice depends on the specific requirements of your formulation. If tablet hardness is a primary concern, amorphous this compound may be beneficial, but careful control of humidity during manufacturing and storage is crucial. For optimal stability of a highly moisture-sensitive drug, a crystalline grade is often the safer choice.
4. How can I assess the compatibility and stability of my moisture-sensitive drug with this compound?
A systematic approach involving several analytical techniques is recommended:
-
Differential Scanning Calorimetry (DSC): To detect potential physical interactions between the drug and this compound by observing changes in melting points, glass transitions, or the appearance of new thermal events.
-
X-Ray Powder Diffraction (XRPD): To identify the solid-state form (crystalline or amorphous) of the drug and this compound in the mixture and to detect any changes in crystallinity during stability studies.
-
Dynamic Vapor Sorption (DVS): To measure the moisture sorption and desorption properties of the drug, this compound, and the final formulation, which helps in understanding how the formulation will behave in different humidity environments.[9][12]
-
Accelerated Stability Studies: Storing the formulation under stressed conditions (e.g., 40°C / 75% RH) to predict its long-term stability and identify potential degradation pathways.[13][14]
Experimental Protocols
1. Differential Scanning Calorimetry (DSC) for Drug-Excipient Compatibility
-
Objective: To evaluate the thermal behavior of the drug, this compound, and their physical mixture to identify any potential interactions.
-
Methodology:
-
Accurately weigh 2-5 mg of the sample (drug alone, this compound alone, or a 1:1 physical mixture) into an aluminum DSC pan.
-
Seal the pan hermetically. An empty, hermetically sealed pan is used as a reference.
-
Place the sample and reference pans in the DSC instrument.
-
Heat the samples at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 25°C to 200°C).
-
Record the heat flow as a function of temperature.
-
Analyze the resulting thermograms for changes in melting endotherms, the appearance of new peaks, or shifts in peak temperatures, which may indicate an interaction.[15][16]
-
2. X-Ray Powder Diffraction (XRPD) for Solid-State Characterization
-
Objective: To determine the crystalline or amorphous nature of the drug and this compound and to monitor for any solid-state changes during stability testing.
-
Methodology:
-
Prepare a fine powder of the sample (drug, this compound, or formulation).
-
Pack the powder into a sample holder, ensuring a flat, even surface.[17][18]
-
Place the sample holder in the XRPD instrument.
-
Set the desired scan parameters, typically a 2θ range of 5° to 40° with a step size of 0.02° and a scan speed of 1°/min.[17]
-
Initiate the X-ray scan.
-
Analyze the resulting diffractogram. Sharp peaks indicate crystalline material, while a broad halo suggests an amorphous form. Compare the diffractogram of the mixture to those of the individual components to identify any changes.
-
3. Accelerated Stability Testing
-
Objective: To evaluate the chemical and physical stability of the drug product in a shorter timeframe by exposing it to elevated temperature and humidity.
-
Methodology:
-
Package the drug product in the intended container closure system.
-
Place the packaged samples in a stability chamber set to accelerated conditions, typically 40°C ± 2°C and 75% RH ± 5% RH.[19][20]
-
Withdraw samples at predetermined time points (e.g., 0, 1, 3, and 6 months).
-
Analyze the samples for key stability-indicating parameters, such as:
-
Appearance (color, shape, etc.)
-
Assay of the active ingredient
-
Degradation products/impurities
-
Moisture content
-
Hardness and friability
-
Dissolution profile
-
-
Evaluate the data to identify any significant changes over time and to predict the shelf-life of the product.
-
Visualizations
Caption: Workflow for assessing drug-isomalt stability.
Caption: Troubleshooting logic for API degradation.
References
- 1. Direct compression properties of melt-extruded this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Troubleshooting Wet Granulation Formulation Challenges for Coated Tablets – Pharma.Tips [pharma.tips]
- 4. pharmainform.com [pharmainform.com]
- 5. nmc-magazine.com [nmc-magazine.com]
- 6. Characterization and evaluation of this compound performance in direct compression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. researchgate.net [researchgate.net]
- 9. tainstruments.com [tainstruments.com]
- 10. benchchem.com [benchchem.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Dynamic vapor sorption - Wikipedia [en.wikipedia.org]
- 13. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 14. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Tablets: SOP for X-Ray Powder Diffraction for API Analysis in Tablets – V 2.0 – SOP Guide for Pharma [pharmasop.in]
- 18. mse.washington.edu [mse.washington.edu]
- 19. qlaboratories.com [qlaboratories.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Isomalt Particle Size for Enhanced Dissolution
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals working with isomalt to improve the dissolution of active pharmaceutical ingredients (APIs). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: How does controlling the particle size of this compound lead to improved dissolution of poorly soluble drugs?
Reducing the particle size of this compound, a hydrophilic carrier, increases its surface area. When co-processed with a poorly soluble drug, this increased surface area enhances the wettability of the drug particles. This leads to a more intimate contact between the drug and the dissolution medium, ultimately resulting in a faster dissolution rate.[1][2]
Q2: What are the common methods for reducing the particle size of this compound?
Common methods for reducing the particle size of this compound include various milling techniques. The choice of mill depends on the desired particle size range and the properties of the this compound. Widely used mills in the pharmaceutical industry that can be adapted for this compound include:
-
Ball Mills: Effective for grinding materials to a fine powder.
-
Hammer Mills: Used for coarse to intermediate size reduction.
-
Jet Mills (Micronization): Employed to produce very fine particles, typically in the micron range.[2][3]
Q3: What are the key considerations when selecting a grade of this compound for formulation development?
Different grades of this compound are commercially available, varying in particle size distribution and morphology. Finer grades of this compound generally provide a larger surface area, which can lead to faster tablet disintegration and drug release. It is advisable to screen different grades to find the optimal one for your specific formulation and dissolution requirements.
Troubleshooting Guides
Issue 1: Difficulty in Controlling this compound Particle Size During Milling
Question: We are experiencing inconsistent particle size distribution after milling this compound. What factors could be contributing to this, and how can we achieve a more uniform particle size?
Answer: Inconsistent particle size distribution during milling can be attributed to several factors. Here’s a troubleshooting guide:
-
Milling Parameters: The rotor speed, feed rate, and the type of milling tool and screen are critical parameters.[2] Optimizing these can help achieve the desired particle size. For instance, in a hammer mill, a higher rotor speed and a smaller screen size will generally result in finer particles.
-
Material Properties: this compound's relatively low melting point and potential for stickiness can pose challenges. Overheating during milling can lead to agglomeration. Consider using a mill with temperature control or implementing cooling steps.
-
Agglomeration: Milled this compound particles can re-agglomerate, leading to a broader particle size distribution. This can be mitigated by controlling humidity during and after milling and by using anti-caking agents if compatible with your formulation.
Issue 2: Agglomeration of this compound Powder After Particle Size Reduction
Question: Our milled this compound powder is clumping together, affecting flowability and dissolution uniformity. How can we prevent this agglomeration?
Answer: Agglomeration of fine this compound powder is a common issue due to its hygroscopic nature and increased surface energy after milling. Here are some strategies to prevent it:
-
Humidity Control: Store and handle milled this compound in a low-humidity environment.[4] Packaging with desiccants can also be effective.
-
Anti-Caking Agents: The addition of a small amount of an anti-caking agent, such as silicon dioxide, can improve flowability and prevent clumping.[5] However, the compatibility of any additive with the final drug product must be thoroughly evaluated.
-
Process Control Agents (PCAs): In some milling processes, PCAs like stearic acid can be used to prevent agglomeration during the milling process itself.
-
Storage Conditions: Store the milled powder in well-sealed containers to minimize moisture uptake.
Data Presentation
Table 1: Dissolution of Indomethacin (IMC) from Physical Mixtures and Solid Dispersions with this compound
| Formulation | Drug:Carrier Ratio | % Drug Dissolved at 10 min | % Drug Dissolved at 30 min | % Drug Dissolved at 60 min |
| Pure IMC | - | < 5% | < 10% | < 15% |
| IMC:this compound Physical Mixture | 1:4 (20% drug load) | ~10% | ~20% | ~30% |
| IMC:this compound Solid Dispersion | 98:2 (2% drug load) | > 80% | > 90% | > 95% |
| IMC:this compound Solid Dispersion | 90:10 (10% drug load) | > 80% | > 90% | > 95% |
| IMC:this compound Solid Dispersion | 70:30 (30% drug load) | ~70% | ~85% | ~90% |
Data is estimated based on graphical representations from Khodaverdi et al., 2012.[6]
Experimental Protocols
Particle Size Analysis by Laser Diffraction
Objective: To determine the particle size distribution of this compound powder.
Methodology:
-
Sample Preparation: Disperse a representative sample of the this compound powder in a suitable non-solvent dispersant (e.g., isopropanol) to form a suspension. The concentration should be optimized to achieve an appropriate obscuration level on the instrument.
-
Instrumentation: Use a laser diffraction particle size analyzer.
-
Analysis:
-
Perform a background measurement with the clean dispersant.
-
Introduce the this compound suspension into the measurement cell.
-
Apply sonication if necessary to break up agglomerates, ensuring that primary particles are not fractured.
-
Measure the scattered light pattern as the particles pass through the laser beam.
-
The instrument software calculates the particle size distribution based on the Mie or Fraunhofer theory.[7][8][9][10]
-
-
Reporting: Report the particle size distribution as volume-based results, including D10, D50 (median), and D90 values.
In-Vitro Dissolution Testing (USP Apparatus 2 - Paddle)
Objective: To evaluate the dissolution rate of a poorly soluble drug from a formulation containing this compound.
Methodology:
-
Dissolution Medium: 900 mL of a suitable buffer (e.g., phosphate (B84403) buffer pH 6.8) maintained at 37 ± 0.5 °C. The medium should be deaerated.
-
Paddle Speed: 50 or 75 RPM.[11]
-
Procedure:
-
Place the dosage form (e.g., tablet or capsule) in the dissolution vessel.
-
Start the paddle rotation.
-
Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples promptly.
-
-
Analysis: Analyze the drug concentration in the samples using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Data Presentation: Plot the percentage of drug dissolved against time to obtain the dissolution profile.
Solid-State Characterization
a) Differential Scanning Calorimetry (DSC)
Objective: To assess the physical state (crystalline or amorphous) of the drug within the this compound formulation.
Methodology:
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum DSC pan and seal it.
-
Instrumentation: A calibrated Differential Scanning Calorimeter.
-
Thermal Program:
-
Analysis: Analyze the resulting thermogram for thermal events such as glass transitions (Tg), crystallization exotherms, and melting endotherms. The absence of a drug melting peak in a solid dispersion suggests it is in an amorphous state.
b) X-Ray Powder Diffraction (XRPD)
Objective: To confirm the crystalline or amorphous nature of the drug in the this compound formulation.
Methodology:
-
Sample Preparation: Pack the powder sample into a sample holder.
-
Instrumentation: An X-ray powder diffractometer.
-
Analysis:
-
Interpretation: A crystalline material will produce a series of sharp peaks (a diffraction pattern), while an amorphous material will show a broad halo with no distinct peaks.[17][18][19]
Visualizations
Caption: Experimental workflow for preparing and characterizing this compound-based solid dispersions.
Caption: Relationship between this compound particle size and drug dissolution rate.
References
- 1. Preparation, Characterization and Stability Studies of Glassy Solid Dispersions of Indomethacin using PVP and this compound as carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uomus.edu.iq [uomus.edu.iq]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. usp.org [usp.org]
- 5. EP0470774B1 - Method for preventing agglomeration of powder - Google Patents [patents.google.com]
- 6. scilit.com [scilit.com]
- 7. pharmtech.com [pharmtech.com]
- 8. Laser diffraction for particle sizing | Anton Paar Wiki [wiki.anton-paar.com]
- 9. Laser Diffraction Particle Size Analysis | Malvern Panalytical [malvernpanalytical.com]
- 10. particletechlabs.com [particletechlabs.com]
- 11. m.youtube.com [m.youtube.com]
- 12. fip.org [fip.org]
- 13. s4science.at [s4science.at]
- 14. Heating Rate in DSC | Materials Characterization Lab [mcl.mse.utah.edu]
- 15. nmt.edu [nmt.edu]
- 16. researchgate.net [researchgate.net]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. How complementary techniques boost XRPD in solid form analysis | Malvern Panalytical [malvernpanalytical.com]
- 19. Solid-state analysis of amorphous solid dispersions: Why DSC and XRPD may not be regarded as stand-alone techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Tablet Compression with High-Percentage Isomalt Formulations
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when formulating and compressing tablets with a high percentage of isomalt.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when working with high-isomalt tablet formulations?
A1: While this compound is an excellent excipient for direct compression due to its good flowability and compactibility, high concentrations can present challenges.[1][2] Key issues include:
-
Tablet Capping and Lamination: This is where the top or bottom of the tablet separates from the main body, or the tablet splits into layers.[3][4][5] This can be caused by entrapped air, excessive compression force, or poor particle bonding.[3][4]
-
Sticking and Picking: Adhesion of the formulation to the punch faces and die walls.[6]
-
Inconsistent Hardness: Variations in tablet hardness can affect friability, disintegration, and dissolution.[7]
-
High Friability: Tablets may be prone to chipping or breaking, especially at lower compression forces.[8][9]
-
Prolonged Disintegration Time: Higher compression forces can lead to longer disintegration times.[6][10]
Q2: How does compression force affect the properties of tablets with a high percentage of this compound?
A2: Compression force is a critical process parameter that significantly impacts the final characteristics of this compound-based tablets. Generally, as the compression force increases:
-
Tensile Strength and Hardness Increase: The mechanical strength of the tablet improves.[6][10]
-
Disintegration Time is Prolonged: Denser tablets created at higher forces take longer to break apart.[6][10]
-
Dissolution Rate May Decrease: A slower disintegration can lead to a reduced rate of drug release.[8]
-
Friability Decreases: Tablets become more robust and less likely to break.
It's crucial to find an optimal compression force that balances sufficient hardness and low friability with an acceptable disintegration and dissolution profile.
Q3: What is "work hardening" and how does it relate to this compound?
A3: Work hardening, also known as strain hardening, is the strengthening of a material by plastic deformation. In the context of tableting, when a material like this compound is subjected to compression (for instance, during dry granulation or roller compaction), it can become harder and less compressible in subsequent compression steps. This can lead to weaker tablets if the initial compaction force is too high.[9] Studies have shown that for roll-compacted this compound, a lower initial specific compaction force can result in tablets with higher tensile strength.[9]
Q4: Are this compound-based tablets sensitive to lubricants?
A4: this compound exhibits some sensitivity to lubricants, which can affect tablet properties. However, some studies have shown that the presence of lubricants like magnesium stearate (B1226849) and sodium stearyl fumarate (B1241708) did not significantly decrease the tensile strength of this compound tablets.[10] In some cases, the strength was even slightly higher with lubricants.[10] It is important to optimize the type and concentration of the lubricant, as excessive lubrication can sometimes lead to decreased tablet strength and prolonged disintegration times.[11][12]
Troubleshooting Guide
Problem 1: My this compound tablets are exhibiting capping and lamination.
This is a common issue where the top or bottom of the tablet separates, or the tablet splits into layers.[3][4]
Potential Causes & Solutions:
-
Entrapped Air: High turret speeds can trap air within the powder.
-
Excessive Compression Force: Over-compression can build up internal stresses that are released upon ejection, causing the tablet to fracture.[3][4]
-
Solution: Reduce the main compression force. Optimize the force to achieve adequate hardness without introducing excessive stress.
-
-
Poor Particle Bonding: This can be due to over-lubrication or the plastic nature of this compound.
-
Solution: Optimize the lubricant concentration and blending time.[11] Ensure the formulation has the right balance of plastic and brittle materials if other excipients are included.
-
Problem 2: The tablets are too soft and have high friability.
Tablets are chipping or breaking easily, indicating insufficient mechanical strength.[8][9]
Potential Causes & Solutions:
-
Insufficient Compression Force: The force applied is not adequate to form strong bonds between the this compound particles.
-
Solution: Gradually increase the compression force while monitoring tablet hardness and friability.[14]
-
-
Inadequate Binder: The formulation may lack sufficient binding properties.
-
Solution: While this compound itself is a good binder,[15] in formulations with a high drug load, the addition of a small percentage of a strong binder might be necessary.
-
-
Work Hardening from Granulation: If using a dry granulation method like roller compaction, the initial compaction force might be too high, making the granules less compressible.[9]
-
Solution: Reduce the specific compaction force during the granulation step. A study on galenIQ™ 801 found that a lower specific compaction force resulted in tablets with higher tensile strength.[9]
-
Problem 3: Disintegration time is too long.
The tablets are not breaking apart within the desired timeframe, which can negatively impact drug release.[6][10]
Potential Causes & Solutions:
-
Excessive Compression Force: Higher compression leads to lower tablet porosity, hindering water penetration.[9][10]
-
Solution: Decrease the compression force. Find a balance where the tablet is hard enough but still disintegrates readily.
-
-
High Lubricant Concentration: Hydrophobic lubricants like magnesium stearate can coat the particles and repel water.[6]
-
This compound Grade: Different grades of this compound have different solubilities.
-
Solution: Consider using a more soluble grade of this compound, which can lead to faster disintegration.[16] For example, grades with a higher ratio of GPS (6-O-α-D-glucopyranosyl-D-sorbitol) to GPM (1-O-α-D-glucopyranosyl-D-mannitol dihydrate) are more soluble.[17] The addition of a superdisintegrant can also significantly reduce disintegration time.[16]
-
Data Summary Tables
Table 1: Effect of Compression Force on this compound Tablet Properties (galenIQ™ 720 & 721)
| This compound Type | Compression Force (kN) | Tensile Strength (MPa) | Disintegration Time (s) |
| galenIQ™ 720 | 6 | ~0.7 | ~200 |
| 8 | ~1.0 | ~300 | |
| 10 | ~1.3 | ~400 | |
| galenIQ™ 721 | 6 | ~0.8 | ~100 |
| 8 | ~1.1 | ~150 | |
| 10 | ~1.4 | ~200 |
Data synthesized from graphical representations in a study by Česká a slovenská farmacie.[10]
Table 2: Influence of Lubricants on this compound Tablet Properties (Compression Force: 8 kN)
| This compound Type | Lubricant (0.5%) | Tensile Strength (MPa) | Disintegration Time (s) |
| galenIQ™ 720 | None | ~1.0 | ~300 |
| Magnesium Stearate | ~1.1 | ~250 | |
| Sodium Stearyl Fumarate | ~1.05 | ~350 | |
| galenIQ™ 721 | None | ~1.1 | ~150 |
| Magnesium Stearate | ~1.2 | ~200 | |
| Sodium Stearyl Fumarate | ~1.15 | ~220 |
Data synthesized from graphical representations in a study by Česká a slovenská farmacie.[10]
Experimental Protocols
Protocol 1: Tablet Hardness (Breaking Force) Testing
This protocol outlines the standard procedure for measuring the mechanical strength of a tablet.
-
Apparatus: A calibrated tablet hardness tester equipped with two platens.[18][19]
-
Procedure:
-
Place a single tablet diametrically between the two platens of the tester.[18]
-
Initiate the test. The tester will apply a compressive force at a constant rate.[20]
-
The force required to fracture the tablet is recorded.[18][19] This is the tablet's hardness or breaking force.
-
Repeat the measurement for a statistically relevant number of tablets from the batch (typically a minimum of 6-10 tablets) to calculate the average hardness and standard deviation.[19][20]
-
-
Units: The breaking force is typically measured in Newtons (N), Kiloponds (kp), or Strong-Cobb units (SCU).[18] Note that 1 kp ≈ 9.8 N.[20]
Protocol 2: Tablet Friability Testing
This protocol determines the tablet's ability to withstand abrasion during handling, packaging, and shipping.
-
Apparatus: A Roche friabilator.[21]
-
Procedure:
-
Take a sample of tablets (usually a number that weighs close to 6.5 g) and accurately weigh them (W_initial).
-
Place the tablets in the drum of the friabilator.
-
Rotate the drum 100 times at a speed of 25 rpm.
-
Remove the tablets from the drum and carefully remove any loose dust.
-
Accurately weigh the tablets again (W_final).
-
-
Calculation:
-
Friability (%) = [(W_initial - W_final) / W_initial] x 100
-
A maximum weight loss of not more than 1% is generally considered acceptable for most tablets.
-
Protocol 3: Tablet Disintegration Time Testing
This protocol measures the time it takes for a tablet to break up into smaller particles under specified conditions.
-
Apparatus: A USP disintegration apparatus with a basket-rack assembly.[21]
-
Procedure:
-
Place one tablet in each of the six tubes of the basket.
-
Place a disk on top of each tablet (if required by the monograph).
-
Immerse the basket in the specified fluid (e.g., purified water or buffer solution) at a constant temperature (typically 37 ± 2 °C).[21]
-
Raise and lower the basket in the fluid at a constant frequency.
-
The disintegration time is the time it takes for all tablets to completely disintegrate (i.e., no solid residue remains on the screen of the basket).
-
Visualizations
Caption: Troubleshooting workflow for capping and lamination issues.
Caption: Workflow for optimizing tablet compression force.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. icapsulepack.com [icapsulepack.com]
- 4. Causes And Solutions For Common Tablet Defects - Senieer - What You Trust [senieer.com]
- 5. merlin-pc.com [merlin-pc.com]
- 6. researchgate.net [researchgate.net]
- 7. Troubleshooting Common Issues with Tablet Compression Machines | Urban Machinery [urbanpackline.com]
- 8. Characterization and evaluation of this compound performance in direct compression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Compaction Behavior of this compound after Roll Compaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. csfarmacie.cz [csfarmacie.cz]
- 11. researchgate.net [researchgate.net]
- 12. Tablet Defects and How to Overcome Them in Manufacturing - Vici Health Sciences [vicihealthsciences.com]
- 13. Addressing Common Causes of Tablet Capping and Lamination – Pharma.Tips [pharma.tips]
- 14. How to Optimize Tablet Compression Force for Uniform Tablets – Pharma.Tips [pharma.tips]
- 15. researchgate.net [researchgate.net]
- 16. pharmtech.com [pharmtech.com]
- 17. Orodispersibles and minitablets: optimising patient compliance by improving the sensory properties with this compound [manufacturingchemist.com]
- 18. Hardness Testing: Basic Principles and Methods | Teledyne LABS [teledynelabs.com]
- 19. scribd.com [scribd.com]
- 20. grokipedia.com [grokipedia.com]
- 21. sphinxsai.com [sphinxsai.com]
Validation & Comparative
A Comparative Analysis of Isomalt and Mannitol as Pharmaceutical Excipients
For Researchers, Scientists, and Drug Development Professionals
In the formulation of solid dosage forms, the selection of the right excipient is paramount to achieving desired tablet properties, ensuring stability, and optimizing the manufacturing process. Among the polyols, isomalt and mannitol (B672) are two widely used sugar alcohols that serve as effective diluents, binders, and sweetening agents. This guide provides an objective, data-driven comparison of this compound and mannitol, summarizing their performance based on experimental findings to aid in making informed formulation decisions.
Physicochemical and Sensory Properties: A Head-to-Head Comparison
This compound, a disaccharide alcohol, and mannitol, a monosaccharide alcohol, share several desirable characteristics for pharmaceutical applications, including low hygroscopicity and a pleasant sweet taste.[1][2][3] However, they exhibit key differences in their physical and sensory profiles that can significantly impact formulation and patient experience.
| Property | This compound | Mannitol | References |
| Molecular Formula | C₁₂H₂₄O₁₁ | C₆H₁₄O₆ | [3] |
| Molecular Weight ( g/mol ) | 344.31 | 182.17 | [3] |
| Melting Point (°C) | 145-150 | 165-168 | [3] |
| Solubility in Water ( g/100 mL at 20-25°C) | ~25 | ~20 | [2] |
| Hygroscopicity | Low | Low | [2][3] |
| Sweetness (relative to sucrose) | 0.45 - 0.70 | ~0.50 | [1][2] |
| Cooling Effect | Minimal/Mild | Strong | [3][4][5] |
| Glycemic Index | 2 | 2 | [3] |
| Caloric Value (kcal/g) | 2.0 | 1.6 | [3] |
Mannitol is known for its distinct cooling effect in the mouth, a desirable attribute in orally disintegrating tablets (ODTs) and chewable tablets.[3][4] In contrast, this compound has a minimal cooling effect, which may be preferred in other types of oral dosage forms where this sensation is not desired.[4][5] A sensory evaluation study noted that mannitol can be perceived as having a dustier, chalkier, and more astringent mouthfeel compared to this compound.[1]
Performance in Solid Dosage Forms: Experimental Data
The performance of this compound and mannitol in tablet formulations, particularly in direct compression and for orally disintegrating tablets, has been the subject of various studies.
Orally Disintegrating Tablets (ODTs)
A comparative study on orodispersible mini-tablets (ODMTs) evaluated the performance of this compound (a direct compression grade) against a commercially available co-processed excipient based on mannitol. The study found that both excipients were capable of producing ODMTs that met the criteria of the European Pharmacopoeia, with disintegration times under 180 seconds, and in some cases, even the FDA limit of 30 seconds.[6]
Another study comparing ODTs produced by direct compression concluded that the choice of polyol as the main filler had the most significant impact on tablet properties. Tablets formulated with mannitol exhibited faster disintegration times and were less friable compared to those made with this compound or xylitol.[2]
| Formulation | Disintegration Time | Friability | Reference |
| Mannitol-based ODTs | Faster | Less friable | [2] |
| This compound-based ODTs | Slower | More friable | [2] |
Direct Compression
In direct compression formulations, both this compound and mannitol demonstrate good compressibility.[2] A study investigating lubricated spray-dried mannitol and fluid-bed granulated this compound found that the tableting properties were primarily influenced by the moisture content and the manufacturing method of the excipient grade.[7] Fluid-bed granulated this compound grades showed high-pressure transmission and lower ejection forces even at low lubricant levels (0.5 wt.% magnesium stearate). In contrast, spray-dried mannitol required higher levels of lubrication to achieve similar performance.[7]
| Excipient | Key Finding | Reference |
| Fluid-bed granulated this compound | High-pressure transmission, low ejection force with low lubrication. | [7] |
| Spray-dried mannitol | Requires higher lubrication levels for optimal tableting. | [7] |
Experimental Protocols
To ensure the reproducibility and validity of comparative studies, standardized experimental protocols are crucial. Below are detailed methodologies for key experiments cited in this guide.
Tablet Hardness Test
Objective: To determine the mechanical strength of a tablet by measuring the force required to cause it to fracture.
Methodology (based on USP <1217>):
-
A calibrated tablet hardness tester is used.
-
The tablet is placed between the two platens of the tester. For a standard round tablet, the force is applied across the diameter.
-
The tester is initiated, and force is gradually applied to the tablet.
-
The force at which the tablet breaks is recorded in Newtons (N) or kiloponds (kp).
-
The test is repeated for a statistically significant number of tablets (e.g., n=10) from a batch to calculate the average hardness.[8][9]
Tablet Friability Test
Objective: To assess the ability of a tablet to withstand abrasion and shock during handling, packaging, and transportation.
Methodology (based on USP <1216>):
-
For tablets with a unit weight of 650 mg or less, a sample of whole tablets corresponding to as near as possible to 6.5 g is taken. For tablets with a unit weight of more than 650 mg, 10 whole tablets are used.
-
The tablets are carefully dedusted and accurately weighed (W_initial).
-
The tablets are placed in the drum of a friability tester.
-
The drum is rotated at 25 ± 1 rpm for 4 minutes (100 rotations).
-
The tablets are removed from the drum, dedusted, and accurately weighed again (W_final).
-
The percentage of weight loss is calculated using the formula: Friability (%) = [(W_initial - W_final) / W_initial] x 100.
-
A maximum weight loss of not more than 1% is generally considered acceptable for most tablets.[3][8]
In Vitro Disintegration Time Test
Objective: To determine the time it takes for a tablet to disintegrate into smaller particles when immersed in a liquid medium under specified conditions.
Methodology (based on USP <701>):
-
A disintegration tester equipped with a basket-rack assembly is used.
-
One tablet is placed in each of the six tubes of the basket.
-
The basket is immersed in a beaker containing a suitable liquid medium (e.g., purified water) maintained at 37 ± 2°C.
-
The apparatus is operated to move the basket up and down through the liquid at a constant frequency.
-
The time taken for each tablet to completely disintegrate and pass through the screen at the bottom of the tube is recorded.[8][10]
Hygroscopicity Testing
Objective: To quantify the tendency of a substance to absorb moisture from the atmosphere.
Methodology (based on European Pharmacopoeia):
-
Approximately 1 g of the sample is accurately weighed into a tared, shallow weighing bottle.
-
The open weighing bottle is placed in a desiccator containing a saturated solution of ammonium (B1175870) chloride, which maintains a relative humidity of approximately 79.5% at 25°C.
-
The desiccator is stored at a constant temperature of 25 ± 1°C.
-
After 24 hours, the weighing bottle is removed, immediately closed, and weighed.
-
The percentage increase in weight represents the moisture absorbed.[3]
Visualizing Key Processes and Relationships
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate important workflows and logical relationships.
Caption: Experimental workflow for tablet formulation and characterization.
Caption: Decision logic for selecting between this compound and mannitol.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. benchchem.com [benchchem.com]
- 4. talcottlab.tamu.edu [talcottlab.tamu.edu]
- 5. dpointernational.com [dpointernational.com]
- 6. New orodispersible mini-tablets for paediatric use - A comparison of this compound with a mannitol based co-processed excipient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Hardness Testing: Basic Principles and Methods | Teledyne LABS [teledynelabs.com]
- 10. scribd.com [scribd.com]
Isomalt vs. Xylitol: A Comparative Analysis in Drug Formulation
For Researchers, Scientists, and Drug Development Professionals
The selection of appropriate excipients is a critical determinant of the final product's performance, stability, and manufacturability in oral solid dosage form development. Among the polyols, isomalt and xylitol (B92547) have emerged as versatile sugar substitutes, each possessing a unique profile of physicochemical properties that lend them to specific applications in drug formulation. This guide provides an objective, data-driven comparison of this compound and xylitol to aid researchers and formulation scientists in making informed decisions.
Physicochemical Properties: A Head-to-Head Comparison
A summary of the key physicochemical properties of this compound and xylitol is presented below, offering a quantitative basis for comparison.
| Property | This compound | Xylitol | References |
| Molecular Formula | C₁₂H₂₄O₁₁ | C₅H₁₂O₅ | [1] |
| Molecular Weight ( g/mol ) | 344.31 | 152.15 | [1] |
| Melting Point (°C) | 145 - 150 | 92 - 96 | [2][3] |
| Sweetness (vs. Sucrose) | 0.45 - 0.65 | ~1.0 | |
| Caloric Value (kcal/g) | ~2.0 | ~2.4 | |
| Glycemic Index | Very Low (2) | Low (7) | |
| Solubility in Water at 20°C ( g/100 mL) | ~25 | ~169 | [3][4] |
| Solubility in Ethanol ( g/100 mL) | Sparingly Soluble | ~1.2 | [2][3] |
| Hygroscopicity | Low | Moderate to High |
In-Depth Analysis of Key Formulation Attributes
Compressibility and Tabletability
Direct compression is a favored method for tablet manufacturing due to its simplicity and cost-effectiveness. The compressibility of an excipient is, therefore, a paramount consideration.
This compound is recognized for its excellent compressibility, making it highly suitable for direct compression tablet formulations.[5] It exhibits plastic deformation, which contributes to the formation of robust tablets with low friability.[5] Studies have shown that acceptable tablets can be produced with a significant drug load when using this compound.[5]
Xylitol , in its crystalline form, is not inherently suitable for direct compression.[6] However, directly compressible grades of xylitol are available and have demonstrated good tableting properties. These grades often require the inclusion of a binder to achieve optimal tablet hardness.
Hygroscopicity and Stability
The hygroscopic nature of an excipient can significantly impact the stability of moisture-sensitive active pharmaceutical ingredients (APIs) and the physical properties of the final dosage form.
This compound is characterized by its low hygroscopicity.[7] It absorbs minimal moisture even at high relative humidity, which contributes to the excellent stability of formulations.[7] This property is particularly advantageous for protecting moisture-sensitive drugs and ensuring a long shelf-life of the final product.
Xylitol , on the other hand, is more hygroscopic than this compound.[1] This can present challenges in terms of powder flow, caking, and the potential for degradation of moisture-labile APIs. Careful control of environmental humidity during manufacturing and storage is crucial when working with xylitol-based formulations.
Solubility and Impact on Drug Release
The solubility of an excipient influences its functionality as a filler, binder, and taste-masking agent, and can also affect the dissolution profile of the incorporated drug.
This compound has a lower aqueous solubility compared to xylitol.[3][4] This can be advantageous in the formulation of chewable and lozenge tablets, where a slower dissolution rate is desired to prolong taste and mouthfeel. In controlled-release formulations, this compound has been investigated as a matrix-forming agent.[8][9][10][11]
Xylitol exhibits high water solubility, leading to a rapid dissolution rate.[3] This property, combined with its pronounced cooling effect, makes it a popular choice for orally disintegrating tablets (ODTs) and other fast-dissolving formulations. Xylitol has also been explored as a carrier to enhance the dissolution of poorly soluble drugs.[6][12][13][14]
Experimental Protocols
To ensure robust and reproducible results in the evaluation of excipients, standardized experimental protocols are essential. Below are detailed methodologies for key experiments.
Hygroscopicity Testing
Objective: To determine the moisture sorption characteristics of the excipient at various relative humidity (RH) conditions.
Methodology:
-
Dry the excipient sample to a constant weight in a vacuum oven at a specified temperature (e.g., 60 °C).
-
Place a known weight of the dried sample in a pre-weighed container.
-
Store the container in a desiccator with a saturated salt solution to maintain a specific relative humidity (e.g., NaCl for 75% RH, Mg(NO₃)₂ for 53% RH) at a constant temperature (e.g., 25 °C).
-
At predetermined time intervals, remove the container and quickly weigh it to determine the amount of moisture absorbed.
-
Continue until the weight of the sample becomes constant.
-
Calculate the percentage of moisture absorbed.
Tablet Compressibility and Compactibility Assessment
Objective: To evaluate the compaction properties of the excipient and its ability to form robust tablets.
Methodology:
-
Prepare blends of the excipient with a model drug and a lubricant (e.g., magnesium stearate).
-
Use a tablet press (single-punch or rotary) equipped with force and displacement sensors.
-
Compress the blends into tablets at a range of compression forces.
-
For each compression force, measure the tablet's weight, thickness, and breaking force (hardness).
-
Calculate the tablet's tensile strength using the appropriate equation for the tablet's geometry.
-
Plot the tensile strength as a function of the compression pressure to generate a tabletability profile.
-
Plot the solid fraction of the tablet as a function of the compression pressure to generate a compressibility profile.
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. Xylitol - Sciencemadness Wiki [sciencemadness.org]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Drug Release From Coated Pellets Based on this compound, Sugar, and Microcrystalline Cellulose Inert Cores - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. Sugars as solid dispersion carrier to improve solubility and dissolution of the BCS class II drug: clotrimazole | Semantic Scholar [semanticscholar.org]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. researchgate.net [researchgate.net]
- 9. ijprajournal.com [ijprajournal.com]
- 10. The Role of Oral Controlled Release Matrix Tablets in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. Sugars and Polyols of Natural Origin as Carriers for Solubility and Dissolution Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Xylitol as a Hydrophilization Moiety for a Biocatalytically Synthesized Ibuprofen Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validated HPLC Methods for Isomalt Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of excipients like isomalt is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products and food formulations. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose. This guide provides an objective comparison of HPLC methods for this compound quantification, supported by experimental data, to aid in method selection and implementation.
Comparison of Validated HPLC Methods
The selection of an HPLC method for this compound quantification often depends on the sample matrix, required sensitivity, and available instrumentation. This compound lacks a significant UV chromophore, making Refractive Index Detection (RID) a common and robust choice.[1] Other detectors like Evaporative Light Scattering Detectors (ELSD) and Charged Aerosol Detectors (CAD) are also applicable for sugar analysis and can offer advantages in terms of sensitivity and gradient compatibility.[2][3]
Below is a summary of a validated HPLC-RID method, which is a widely accepted technique for this compound analysis.[4][5]
HPLC with Refractive Index Detection (HPLC-RID)
This method is suitable for the routine analysis of this compound, particularly in samples where it is a major component.[6]
Table 1: Performance Characteristics of a Validated HPLC-RID Method for this compound Quantification
| Validation Parameter | This compound |
| Linearity (R²) | >0.997 |
| Limit of Detection (LOD) | 0.01 - 0.17 mg/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.56 mg/mL |
| Precision (RSD%) | < 5% |
| Accuracy/Recovery (%) | Good (Not explicitly quantified in the provided search results) |
| Data based on a method for simultaneous determination of various sugars and polyols, including this compound.[5] |
Experimental Protocols
Detailed methodologies are essential for the successful replication and validation of analytical methods.
Protocol 1: this compound Quantification using HPLC-RID
This protocol is based on a validated method for the analysis of sugars and polyols.[4][5]
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system equipped with an isocratic pump, autosampler, column oven, and a Refractive Index Detector (RID).[1]
-
Data acquisition and processing software.
-
Analytical Column: Shodex SUGAR SP0810 (or an equivalent column for sugar analysis).[1][6]
-
This compound reference standard.
-
HPLC grade deionized water.[6]
-
Sample filters (0.45 µm).[6]
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | Shodex SUGAR SP0810 (Pb2+) |
| Column Temperature | 80 °C |
| Mobile Phase | Deionized Water |
| Flow Rate | 0.5 mL/min |
| Detector | Refractive Index Detector (RID) |
| Injection Volume | 20 µL |
| Run Time | Approximately 50 minutes |
| These conditions are based on the method by Hadjikinova et al. (2017) as cited in the search results.[4] |
3. Standard and Sample Preparation:
-
Standard Preparation: Prepare a stock solution of this compound in deionized water. From the stock solution, create a series of calibration standards by dilution to cover a concentration range of 0.1 to 5 mg/mL.[1][6]
-
Sample Preparation: Accurately weigh a homogenized portion of the solid sample and dissolve it in a known volume of deionized water. For liquid samples, dilute as necessary to fall within the calibration range. Filter all solutions through a 0.45 µm filter before injection.[6]
4. Analysis:
-
Inject the prepared standards and samples into the HPLC system.
-
Identify the this compound peak based on the retention time of the standard.
-
Quantify the amount of this compound in the samples using a calibration curve generated from the standards.[6]
Alternative Analytical Methods
While HPLC-RID is a robust method, other techniques can also be employed for this compound and sugar alcohol analysis.
Table 2: Comparison with Alternative Quantification Methods
| Method | Principle | Advantages | Disadvantages |
| HPAEC-PAD | High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection separates anions and carbohydrates.[6] | Highly sensitive and selective for carbohydrates without derivatization.[7] | Requires specialized instrumentation and can be more complex to operate. |
| GC-MS | Gas Chromatography-Mass Spectrometry separates volatile compounds.[6] | Offers high specificity and is often used as a confirmatory method.[6] | Requires a mandatory derivatization step to increase the volatility of polar compounds like this compound.[6] |
Methodology and Workflow Visualizations
Understanding the logical flow of experimental procedures is critical for proper execution.
Caption: Experimental workflow for this compound quantification by HPLC-RID.
Caption: Logical workflow for HPLC method validation.
References
- 1. benchchem.com [benchchem.com]
- 2. Rapid HPLC Method for Determination of Isomaltulose in the Presence of Glucose, Sucrose, and Maltodextrins in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Comparative Analysis of Dissolution Profiles: Isomalt vs. Lactose in Tablet Formulations
For researchers, scientists, and drug development professionals, the selection of appropriate excipients is a critical determinant of a drug product's performance. Among the most common diluents, or fillers, used in tablet formulations are isomalt and lactose (B1674315). This guide provides a comparative analysis of their impact on tablet dissolution profiles, supported by experimental data and detailed methodologies.
Key Performance Indicators: Dissolution and Disintegration
The dissolution of a tablet is a complex process preceded by disintegration. Both this compound and lactose are available in various grades with distinct physical properties that significantly affect these two parameters.
This compound , a sugar alcohol, is known for its excellent tableting properties and is available in grades with different solubilities, which directly impacts disintegration times. For instance, the higher solubility grade, this compound 721, has demonstrated superior performance in fast-dissolving tablets, particularly when paired with superdisintegrants like crospovidone.[1][2] Studies have shown that placebo tablets formulated with this compound can achieve disintegration times of less than 20 seconds.[1][2]
Lactose , a disaccharide, is a widely used excipient available in various forms, including granulated, anhydrous, and monohydrate.[3] The polymorphic form and particle size of lactose play a crucial role in tablet disintegration and dissolution. Research indicates that granulated lactose tends to disintegrate the fastest, whereas anhydrous lactose has the slowest disintegration rate.[3] The dissolution of tablets containing lactose is influenced by the mechanical properties of the tablet as much as the solubility of the lactose itself.[4]
Quantitative Data Summary
The following tables summarize quantitative data extracted from discrete studies. It is important to note that these results are not from a single, direct comparative study of this compound and lactose but are presented to provide a comparative perspective.
Table 1: Disintegration Time of Placebo Tablets
| Excipient | Superdisintegrant | Disintegration Time (seconds) | Reference |
| This compound (galenIQ 721) | Crospovidone | < 20 | [1][2] |
| This compound (grades 720 & 721) | None | 200 - 500 | [1] |
Table 2: Comparative Dissolution of Aspirin (ASA) from Coated Tablets in Simulated Gastrointestinal Fluids
This study used lactulose (B1674317), a disaccharide isomeric with lactose.
| Time (hours) | Cumulative ASA Release (%) - this compound Formulation | Cumulative ASA Release (%) - Lactulose Formulation | Simulated Fluid |
| 1 | 0 | 0 | Gastric Fluid (pH 1.2) |
| 4 | ~5 | ~5 | Intestinal Fluid (pH 6.8) |
| 5 | ~10 | ~20 | Intestinal Fluid (pH 6.8) |
| 7 | ~100 | ~100 | Colonic Fluid (pH 6.8 with 1% rat caecal content) |
Data is approximated from graphical representation in the source study.[5]
Table 3: Dissolution of Captopril from Tablets with Different Types of Lactose
| Lactose Type | Drug Release Profile |
| SuperTab 21AN | Faster dissolution |
| Lactopress | Intermediate dissolution |
| Lactose NF | Intermediate dissolution |
| SuperTab 24AN | Slower dissolution |
This study highlights the significant impact of the grade of lactose on the dissolution profile.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for tablet formulation and dissolution testing.
Tablet Formulation by Direct Compression
-
Blending: The active pharmaceutical ingredient (API) and the excipient (this compound or lactose) are blended with other necessary excipients such as a disintegrant (e.g., crospovidone, 2-3% w/w) and a lubricant (e.g., magnesium stearate, 0.5-1% w/w) in a suitable blender (e.g., V-blender) for a specified time (e.g., 15-20 minutes) to ensure a homogenous mixture.[1]
-
Compression: The blend is then compressed into tablets using a tablet press. Compression force is adjusted to achieve tablets of a specific hardness (e.g., 60 N).[1]
In Vitro Dissolution Testing (USP Apparatus II - Paddle Method)
This protocol is adapted from a study comparing this compound and lactulose in colon-specific drug delivery.[5]
-
Apparatus: USP Dissolution Apparatus II (Paddle Method).[5]
-
Dissolution Medium: A sequential fluid change can be used to simulate the gastrointestinal tract:
-
Stomach: 375 mL of 0.1 N hydrochloric acid (pH 1.2) for 1 hour.[5]
-
Small Intestine: Add 125 mL of 0.2 M trisodium (B8492382) phosphate (B84403) to the above medium to adjust the pH to 6.8. Continue the test for a specified duration (e.g., 3 hours).[5]
-
-
Temperature: Maintain the dissolution medium at 37 ± 0.5°C.[5]
-
Agitation: Set the paddle speed to 50 rpm.[5]
-
Sampling: Withdraw samples at predetermined time intervals.
-
Analysis: Analyze the samples for drug content using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
Experimental Workflow Diagram
Caption: Experimental workflow for comparing tablet dissolution profiles.
Conclusion
The choice between this compound and lactose as a primary tablet diluent can have a marked impact on the final product's dissolution characteristics. This compound, particularly its more soluble grades, appears to be an excellent choice for formulations where rapid disintegration and dissolution are desired, such as orally disintegrating tablets. Lactose, with its various grades, offers a range of possibilities, but its performance is highly dependent on the specific form used. The mechanical properties of the final tablet also play a more significant role in the dissolution from lactose-based formulations.
For optimal formulation development, it is recommended to perform head-to-head studies with the specific API and intended tablet characteristics to determine the most suitable excipient. The experimental protocols and comparative data presented in this guide serve as a foundational resource for such investigations.
References
- 1. Sugars and Polyols of Natural Origin as Carriers for Solubility and Dissolution Enhancement [mdpi.com]
- 2. japsonline.com [japsonline.com]
- 3. pharmtech.com [pharmtech.com]
- 4. Assessment of this compound for Colon-Specific Delivery and Its Comparison with Lactulose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaexcipients.com [pharmaexcipients.com]
A Comparative Analysis of the Sweetening Profile of Isomalt and Other Polyols
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the sweetening characteristics of isomalt in comparison to other commonly used polyols, supported by experimental data and detailed methodologies.
In the quest for sugar alternatives, polyols, or sugar alcohols, have emerged as a prominent class of bulk sweeteners. Their reduced caloric content and non-cariogenic properties make them attractive ingredients in food, pharmaceutical, and nutraceutical formulations. Among these, this compound stands out for its sugar-like physicochemical properties. This guide provides a detailed comparative analysis of the sweetening profile of this compound against other widely used polyols, including xylitol (B92547), sorbitol, maltitol (B1215825), and erythritol (B158007). The information presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their formulation needs.
Quantitative Comparison of Sweetening Profiles
The sweetening profile of a substance is a multifaceted characteristic defined by its relative sweetness to a reference (typically sucrose), its temporal profile (how sweetness intensity evolves over time), and any accompanying side tastes. The following table summarizes the key quantitative data for this compound and other selected polyols.
| Sweetener | Relative Sweetness (Sucrose = 1.0) | Time to Maximum Intensity (Tmax) | Maximum Intensity (Imax) | Duration of Sweetness |
| This compound | 0.45 - 0.65[1] | Slower than sucrose (B13894) | Lower than sucrose | Shorter than sucrose |
| Xylitol | 1.0[2] | Similar to sucrose | Similar to sucrose | Similar to sucrose |
| Sorbitol | 0.6 | Slower than sucrose | Lower than sucrose | Longer than sucrose |
| Maltitol | 0.9 | Similar to sucrose | Similar to sucrose | Similar to sucrose |
| Erythritol | 0.7 | Faster than sucrose | Lower than sucrose | Shorter than sucrose |
Note: The temporal profile data (Tmax, Imax, Duration) are qualitative comparisons based on available literature. Precise quantitative values can vary depending on the specific experimental conditions, including concentration and temperature.
Experimental Protocols
To ensure objective and reproducible sensory data, standardized experimental protocols are crucial. Below are detailed methodologies for key experiments used to evaluate the sweetening profiles of polyols.
Quantitative Descriptive Analysis (QDA) for Sweetness Profile
Objective: To identify and quantify the sensory attributes of sweeteners, including sweetness intensity, side tastes (e.g., bitter, metallic), and aftertaste.
Methodology:
-
Panelist Selection and Training:
-
Recruit 10-12 individuals screened for their sensory acuity and ability to discriminate between the five basic tastes (sweet, sour, salty, bitter, umami).
-
Conduct a series of training sessions to familiarize panelists with the sensory terminology and the specific attributes to be evaluated.
-
Use reference standards to anchor the intensity scales for each attribute. For example, a series of sucrose solutions of increasing concentrations can be used to calibrate the sweetness intensity scale.
-
-
Sample Preparation:
-
Prepare aqueous solutions of each polyol and a sucrose reference at concentrations determined to be equi-sweet in preliminary tests.
-
All samples should be prepared with purified, odor-free water and served at a controlled temperature (e.g., 22°C).
-
Samples should be presented to panelists in identical, opaque containers labeled with random three-digit codes.
-
-
Evaluation Procedure:
-
Panelists evaluate the samples in a controlled sensory laboratory environment with individual booths to prevent interaction.
-
The presentation order of the samples should be randomized for each panelist to minimize order effects.
-
Panelists cleanse their palates with purified water and unsalted crackers between samples.
-
For each sample, panelists rate the intensity of each sensory attribute (e.g., sweetness, bitterness, cooling sensation, metallic aftertaste) on a structured line scale (e.g., a 15-cm line scale anchored with "not perceptible" and "very strong").
-
-
Data Analysis:
-
The intensity ratings from the line scales are converted to numerical data.
-
Analysis of Variance (ANOVA) is used to determine if there are significant differences in the sensory attributes among the sweeteners.
-
Principal Component Analysis (PCA) can be used to visualize the relationships between the sweeteners and their sensory attributes.
-
Time-Intensity (TI) Analysis for Temporal Sweetness Profile
Objective: To measure the intensity of sweetness over time, from initial perception to extinction.
Methodology:
-
Panelist Training:
-
Train panelists on the use of the TI data collection software. This involves learning to continuously rate the perceived intensity of a stimulus over time using a joystick, mouse, or other input device.
-
Conduct practice sessions with known sweeteners to ensure panelists are proficient in the TI methodology.
-
-
Sample Presentation and Evaluation:
-
Present the samples to the panelists as described in the QDA protocol.
-
Upon receiving the sample, the panelist will simultaneously start the data collection and take the entire sample into their mouth.
-
The panelist will continuously rate the perceived sweetness intensity on the computer interface for a predetermined duration (e.g., 60-120 seconds).
-
-
Data Acquisition and Analysis:
-
The software records the intensity rating at regular intervals (e.g., every second), generating a time-intensity curve for each panelist and sample.
-
From each TI curve, the following parameters are extracted:
-
Tmax (Time to Maximum Intensity): The time (in seconds) at which the maximum sweetness intensity is perceived.
-
Imax (Maximum Intensity): The highest perceived sweetness intensity.
-
Duration: The total time (in seconds) from the initial perception of sweetness to its disappearance.
-
Area Under the Curve (AUC): The total integrated sweetness perception over time.
-
-
The data for each parameter are then averaged across panelists for each sweetener.
-
Statistical analysis (e.g., ANOVA) is used to compare the TI parameters among the different polyols.
-
Signaling Pathways and Experimental Workflows
The perception of sweetness is initiated by the interaction of sweet-tasting molecules with specific G-protein coupled receptors on the tongue. Understanding these pathways and the experimental workflows to study them provides deeper insights into the sensory profiles of different sweeteners.
Caption: Sweet taste signaling pathway initiated by sweetener binding to the T1R2/T1R3 receptor.
Different polyols may interact with the T1R2/T1R3 sweet taste receptor at various binding sites, contributing to their distinct sweetness profiles. For instance, some sweeteners primarily bind to the Venus Flytrap Domain (VFD) of the T1R2 subunit, while others may also interact with the transmembrane domain of the T1R3 subunit.[2][3] This differential binding can influence the potency and temporal characteristics of the sweet taste perception.
Caption: Experimental workflow for the sensory evaluation of sweeteners.
Conclusion
The choice of a polyol in a formulation depends on the desired sweetening profile and functional properties. This compound offers a clean, sugar-like taste with a lower sweetness intensity and a temporal profile characterized by a slower onset and shorter duration compared to sucrose. This makes it a suitable bulk sweetener, particularly in applications where a rapid, intense sweetness is not desired.
In contrast, xylitol and maltitol provide a sweetness profile that is very similar to sucrose in terms of both intensity and temporal characteristics.[2] Sorbitol has a lingering sweetness, while erythritol provides a faster but less intense sweet taste. A thorough understanding of these comparative profiles, supported by robust sensory evaluation, is essential for the successful development of palatable and effective products for the discerning consumer and patient. Researchers and formulators are encouraged to conduct their own sensory evaluations based on the protocols outlined in this guide to determine the most suitable polyol for their specific application.
References
- 1. Sensory evaluation of mixtures of maltitol or aspartame, sucrose and an orange aroma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Temporal sweetness and side tastes profiles of 16 sweeteners using temporal check-all-that-apply (TCATA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Analysis of Isomalt and Trehalose as Cryoprotective Agents
In the landscape of biopreservation, the selection of an appropriate cryoprotectant is a critical determinant for post-thaw cell viability and functionality. This guide offers a detailed comparison between two disaccharides, isomalt and the well-established trehalose (B1683222), to assist researchers, scientists, and drug development professionals in making informed decisions for their cryopreservation protocols.
Mechanism of Action: A Tale of Two Sugars
Both this compound and trehalose are non-reducing disaccharides that primarily act as extracellular cryoprotectants.[1] Their protective mechanisms are multifaceted, focusing on mitigating the detrimental effects of ice crystal formation and osmotic stress during the freezing and thawing processes.
Trehalose is renowned for its exceptional ability to protect biological structures through several key mechanisms:
-
Water Replacement Hypothesis: Trehalose molecules are thought to form hydrogen bonds with phospholipids (B1166683) and proteins in the cell membrane, effectively replacing water molecules and maintaining the structural integrity of the membrane during dehydration.[2]
-
Vitrification: At high concentrations, trehalose promotes the formation of a glassy, amorphous state (vitrification) in the extracellular environment.[2][3] This solid, non-crystalline matrix encases the cells, preventing the formation of damaging ice crystals.[1]
-
Membrane and Protein Stabilization: By interacting with the lipid bilayer, trehalose stabilizes cell membranes, preventing phase transitions and fusion.[2][3] It also helps to prevent the denaturation of proteins during the stresses of cryopreservation.[1][3]
This compound , while less extensively studied as a cryoprotectant, is believed to share similar protective mechanisms due to its structural similarity to other sugars. Its cryoprotective properties are likely attributed to:
-
High Chemical Stability: The α-1,6-glycosidic bond in this compound is more resistant to hydrolysis under acidic conditions compared to the α-1,1 bond of trehalose, which could be advantageous in certain formulations.[4]
-
Protein Stabilization: Studies have shown that this compound can effectively stabilize proteins like lactate (B86563) dehydrogenase during freeze-drying and subsequent storage, suggesting its potential to prevent denaturation.[5]
dot
Caption: Mechanisms of Trehalose and this compound Cryoprotection.
Quantitative Comparison of Cryoprotective Efficacy
Direct head-to-head quantitative data comparing this compound and trehalose as primary cryoprotectants is still emerging in the scientific literature. However, extensive research on trehalose provides a strong benchmark for its effectiveness, often in comparison to other sugars or standard cryoprotectants like dimethyl sulfoxide (B87167) (DMSO).
| Cell/Tissue Type | Cryoprotectant(s) | Key Finding | Reference |
| Human Pancreatic Islets | 300 mmol/l Trehalose + DMSO | Recovery of 92% vs. 58% with DMSO alone. | [6] |
| Human Pancreatic Islets (Fetal) | 300 mmol/l Trehalose + DMSO | Recovery of 94% vs. 42% with DMSO alone. | [6] |
| Murine Spermatogonial Stem Cells | 50 mM Trehalose + DMSO | Significantly higher cell viability (89.7% vs. 76.1%) after 1 week compared to DMSO alone. | [7] |
| Human Oocytes | 0.5 mol/l Trehalose + EG + DMSO | Superior embryo development compared to sucrose-based vitrification medium. | [8] |
| Human Peripheral Blood Stem Cells | 1M Trehalose | Improved cell survival after thawing compared to the standard procedure with Me₂SO. | [9] |
| Lactate Dehydrogenase (Protein) | This compound | Retained protein activity better during storage compared to sucrose. | [5] |
Experimental Protocols
To facilitate reproducible research, the following are generalized protocols for key experiments used to evaluate and compare cryoprotectants.
1. Cell Cryopreservation and Viability Assessment
This protocol provides a framework for comparing the cryoprotective effects of this compound and trehalose on a given cell line.
-
Cell Culture: Culture cells to a logarithmic growth phase.
-
Harvesting: Harvest cells and determine initial viability and density using a method like Trypan Blue exclusion. A viability of >90% is recommended.[10]
-
Preparation of Freezing Media:
-
Prepare a base medium, typically consisting of cell culture medium and fetal bovine serum (FBS).
-
Prepare separate freezing media by supplementing the base medium with varying concentrations of sterile-filtered this compound or trehalose (e.g., 50 mM, 100 mM, 200 mM). A control with a standard cryoprotectant like 10% DMSO should also be included.[7][10]
-
-
Cryopreservation:
-
Centrifuge the cell suspension and resuspend the pellet in the prepared freezing media to a final concentration of 1-5 x 10⁶ cells/mL.[10]
-
Aliquot the cell suspension into cryovials.[10]
-
Place the vials in a controlled-rate freezing container to achieve a cooling rate of approximately -1°C/minute and transfer to a -80°C freezer for at least 4 hours.[10]
-
For long-term storage, transfer the cryovials to a liquid nitrogen dewar.[10]
-
-
Thawing and Viability Assessment:
-
Rapidly thaw the cryovials in a 37°C water bath.[10]
-
Immediately transfer the cell suspension to a tube containing pre-warmed complete culture medium to dilute the cryoprotectant.[10]
-
Centrifuge the cells to remove the cryoprotectant-containing medium and resuspend in fresh medium.
-
Assess post-thaw viability using assays such as Trypan Blue, Calcein-AM, or MTT.[4][10]
-
dot
Caption: Generalized Experimental Workflow for Cryopreservation.
2. Protein Stabilization Assessment using Differential Scanning Calorimetry (DSC)
This protocol outlines a method to compare the stabilizing effects of this compound and trehalose on a model protein.
-
Sample Preparation:
-
Prepare solutions of the target protein in a suitable buffer.
-
Create a series of formulations by adding varying concentrations of this compound or trehalose. A control sample with no added sugar should be included.[4]
-
-
DSC Analysis:
-
Data Analysis:
-
The resulting thermogram will show an endothermic peak corresponding to protein unfolding.
-
Determine the midpoint of this transition, which is the denaturation temperature (Td).
-
Compare the Td values of the protein in the presence of this compound and trehalose to the control. A higher Td indicates greater protein stability.[4]
-
Conclusion
Trehalose is a well-documented and highly effective cryoprotectant, serving as a gold standard in many applications due to its superior ability to stabilize membranes and promote vitrification.[2][4] this compound, while less characterized in the context of cryopreservation, shows promise as a stabilizing excipient, particularly for protein formulations, and warrants further investigation.[5] Its high chemical stability may offer advantages in specific applications.
Future head-to-head comparative studies are essential to fully elucidate the relative cryoprotective capabilities of this compound and trehalose across a range of cell types and biological materials. Such research will be invaluable in optimizing cryopreservation protocols and advancing the fields of cell therapy, regenerative medicine, and biopharmaceutical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Trehalose in cryopreservation. Applications, mechanisms and intracellular delivery opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound and its diastereomer mixtures as stabilizing excipients with freeze-dried lactate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trehalose: a cryoprotectant that enhances recovery and preserves function of human pancreatic islets after long-term storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cryopreservation in Trehalose Preserves Functional Capacity of Murine Spermatogonial Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sucrose ‘Versus’ Trehalose Cryoprotectant Modification in Oocyte Vitrification : A Study of Embryo Development – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 9. Effect of trehalose on cryopreservation of pure peripheral blood stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Isomalt Versus Sorbitol: A Comparative Guide on Hygroscopicity and Stability for Pharmaceutical Applications
For researchers, scientists, and drug development professionals, the selection of appropriate excipients is a critical factor in determining the stability, shelf-life, and efficacy of a final pharmaceutical product. Among the polyols, or sugar alcohols, isomalt and sorbitol are frequently considered for their roles as bulk sweeteners and diluents. However, their distinct physicochemical properties, particularly their hygroscopicity and stability, necessitate a careful and data-driven selection process. This guide provides an objective comparison of this compound and sorbitol, supported by experimental data, to inform formulation decisions.
Executive Summary
This compound consistently demonstrates lower hygroscopicity and higher stability compared to sorbitol, making it a more suitable excipient for moisture-sensitive and high-temperature processing applications. While sorbitol's hygroscopic nature can be advantageous in specific formulations requiring moisture retention, it presents significant challenges in terms of handling, flowability, and the chemical stability of the active pharmaceutical ingredient (API). This compound's chemical inertness and thermal robustness contribute to a longer shelf-life and greater predictability in solid dosage forms.
Hygroscopicity: A Tale of Two Polyols
Hygroscopicity, the propensity of a substance to attract and hold water molecules from the surrounding environment, is a crucial parameter in pharmaceutical formulation. Excessive moisture uptake can lead to physical changes such as caking and agglomeration, as well as chemical degradation of the API.
This compound is characterized by its low hygroscopicity. It absorbs minimal moisture even at high relative humidity (RH) levels, which contributes to the excellent physical stability of the final dosage form.[1][2] In contrast, sorbitol is highly hygroscopic and readily absorbs moisture from the atmosphere, particularly at RH levels above 70%.[3] This can be beneficial in formulations where it acts as a humectant but is a considerable drawback when formulating moisture-sensitive drugs.[3]
Quantitative Comparison of Moisture Gain
The difference in hygroscopicity is clearly illustrated by the percentage of moisture gain at various relative humidities.
| Relative Humidity (%) | This compound (% Moisture Gain) | Sorbitol (% Moisture Gain) |
| 20 | < 0.1 | ~0.2 |
| 40 | ~0.1 | ~0.3 |
| 60 | ~0.2 | ~0.8 |
| 80 | ~0.3 | > 15.0 |
| 90 | ~0.4 | Significant Deliquescence |
Note: Data compiled from various studies. Absolute values may vary based on crystalline form and particle size.[3]
dot
Caption: Comparative hygroscopicity of this compound and sorbitol.
Stability Profile: A Deeper Dive
The stability of an excipient under various stress conditions, such as high temperature and varying pH, is paramount to ensuring the integrity of the pharmaceutical product throughout its shelf life.
Thermal Stability
This compound exhibits high thermal and chemical stability.[4] It can be heated to high temperatures with no change in its molecular structure, making it suitable for processes like high-temperature granulation and the manufacturing of boiled candies and lozenges.[5][6] this compound has a melting point of around 145-150°C.[7]
Sorbitol, on the other hand, is less stable at high temperatures.[1] Its lower melting point of 98-100°C and tendency for thermal degradation limit its application in high-temperature manufacturing processes.[8] Studies on the hydrothermal decomposition of sorbitol show that it degrades at temperatures between 170°C and 250°C, following first-order reaction kinetics.[3]
Chemical Stability and Maillard Reaction
Polyols, including this compound and sorbitol, are generally considered chemically inert and do not contain reducing sugars. This makes them less prone to the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor but is an undesirable source of degradation in pharmaceutical products.[9]
However, under heating in the presence of amino acids, sorbitol can be converted to glucose, which can then participate in the Maillard reaction, leading to browning.[10] this compound's structure, a mixture of two disaccharide alcohols (gluco-mannitol and gluco-sorbitol), confers greater stability and a lower propensity for this reaction.[5]
Stability in Relation to pH
Sorbitol solutions are generally stable in the pH range of 4.5 to 7.0.[11] However, they can form water-soluble chelates with many divalent and trivalent metal ions under strongly acidic or alkaline conditions and can increase the degradation rate of certain drugs, like penicillins, in neutral aqueous solutions.[8][12] While specific quantitative data on the pH stability of this compound is less prevalent in the literature, its overall high chemical stability suggests a broad tolerance to pH variations encountered in typical pharmaceutical formulations.[4]
dot
Caption: Comparative stability of this compound and sorbitol.
Experimental Protocols
Dynamic Vapor Sorption (DVS) for Hygroscopicity Measurement
The hygroscopicity of this compound and sorbitol is quantitatively determined using Dynamic Vapor Sorption (DVS) analysis.
Objective: To measure the moisture sorption and desorption characteristics of the polyols at various relative humidities.
Methodology:
-
Sample Preparation: A precisely weighed sample of the polyol (typically 5-10 mg) is placed in the DVS instrument's microbalance pan.
-
Drying: The sample is first dried under a stream of dry nitrogen (0% RH) at a constant temperature (e.g., 25°C) until a stable weight is achieved. This establishes the dry mass of the sample.
-
Sorption Phase: The relative humidity is then increased in a stepwise manner (e.g., in 10% increments from 0% to 90% RH). At each step, the sample is allowed to equilibrate until the rate of mass change is negligible.
-
Desorption Phase: Following the sorption phase, the relative humidity is decreased in a stepwise manner back to 0% RH, with the mass recorded at each equilibrium point.
-
Data Analysis: The change in mass at each RH step is plotted against the relative humidity to generate a moisture sorption isotherm. The percentage moisture gain is calculated relative to the initial dry mass.
Accelerated Stability Testing
To assess the chemical stability of this compound and sorbitol, accelerated stability studies are conducted under stressed conditions.
Objective: To evaluate the degradation of the polyols under elevated temperature and humidity.
Methodology:
-
Sample Preparation: Samples of this compound and sorbitol are stored in controlled environment chambers.
-
Stress Conditions: The chambers are set to specific conditions, for example, 40°C / 75% RH, as per ICH guidelines for accelerated stability testing.
-
Time Points: Samples are withdrawn at predetermined time intervals (e.g., 0, 1, 3, and 6 months).
-
Analysis: At each time point, the samples are analyzed for:
-
Appearance: Visual inspection for any changes in color or physical form.
-
Assay: Quantification of the polyol content using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).
-
Degradation Products: Identification and quantification of any degradation products by HPLC or other chromatographic techniques.
-
Moisture Content: Determined by Karl Fischer titration.
-
-
Data Evaluation: The rate of degradation is determined, and the shelf-life is extrapolated under normal storage conditions.
Conclusion
The choice between this compound and sorbitol as a pharmaceutical excipient is highly dependent on the specific requirements of the drug formulation. The experimental data clearly indicates that this compound's low hygroscopicity and superior thermal and chemical stability make it an excellent choice for formulations where moisture sensitivity and processing at elevated temperatures are concerns. Sorbitol, while useful as a humectant, presents challenges that must be carefully managed to ensure the stability and quality of the final drug product. For drug development professionals, a thorough understanding of these differences is essential for robust and reliable formulation design.
References
- 1. researchgate.net [researchgate.net]
- 2. Polyols in Pharma: Uses, Benefits, and Safety Insights - Creative Proteomics [creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. easybuyingredients.com [easybuyingredients.com]
- 6. chembk.com [chembk.com]
- 7. akjournals.com [akjournals.com]
- 8. Sorbitol | 50-70-4 [chemicalbook.com]
- 9. Pharmaceuticals - EPA - European Association of Polyol Producers [polyols-eu.org]
- 10. Analysis of the browning reaction in a sorbitol/glycine model: Formation and degradation of precursors, glucose and α-dicarbonyl compounds during heating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. himedialabs.com [himedialabs.com]
- 12. Sorbitol | C6H14O6 | CID 5780 - PubChem [pubchem.ncbi.nlm.nih.gov]
Isomalt's Low Glycemic Index: A Comparative Clinical Guide for Researchers
For professionals in research, science, and drug development, understanding the metabolic response to excipients and active ingredients is paramount. This guide provides a comprehensive comparison of the glycemic and insulinemic responses to isomalt, a sugar replacer derived from beet sugar, in relation to other low-glycemic alternatives. The data presented is compiled from various clinical studies to offer a clear, evidence-based overview of this compound's performance.
This compound's low impact on blood glucose and insulin (B600854) levels has been consistently validated in clinical trials.[1][2] As a polyol, or sugar alcohol, it is slowly and incompletely absorbed in the small intestine, resulting in a blunted glycemic response compared to sucrose (B13894) and other sugars.[3][4] This characteristic makes it a favorable ingredient in products designed for individuals requiring blood sugar management.
Quantitative Comparison of Glycemic and Insulinemic Responses
To facilitate a clear comparison, the following table summarizes the Glycemic Index (GI) and Insulinemic Index (II) of this compound and other common polyols, with glucose and sucrose provided as high-glycemic references. The GI is a relative ranking of carbohydrates on a scale from 0 to 100 according to how they affect blood glucose levels. The II, similarly, measures the postprandial insulin response to a food.
| Sweetener | Glycemic Index (GI) | Insulinemic Index (II) |
| Glucose | 100 | 100 |
| Sucrose (Table Sugar) | 65 | 43 |
| This compound | 9 | 6 |
| Xylitol | 13 | 11 |
| Sorbitol | 9 | 11 |
| Mannitol (B672) | 0 | 0 |
| Maltitol | 35 | 27 |
| Erythritol (B158007) | 0 | 2 |
| Data sourced from a comprehensive review of polyol metabolism.[5] |
As the data indicates, this compound exhibits one of the lowest glycemic and insulinemic indices among the listed polyols, second only to mannitol and erythritol which have a negligible impact on both measures.
Further clinical evidence demonstrates the significant impact of replacing sugar with this compound in various food products. A series of randomized controlled trials on sweets (chocolate, candies, mints, and jam) where sugar was replaced 1:1 with this compound showed a remarkable reduction in postprandial glucose and insulin responses in healthy adults.[1][2] Specifically, the incremental glucose peak (iCmax) was reduced by 46% to 83%, and the two-hour incremental area under the curve (iAUC2h) for glucose was lowered by 5% to 71%.[1][2] The corresponding insulin response was even more pronounced, with a 70% to 92% reduction in iCmax and a 58% to 87% decrease in iAUC2h.[1][2]
Experimental Protocols
The determination of the glycemic index of this compound and its alternatives is typically conducted through standardized in vivo clinical trials. The following outlines a general experimental workflow for such a study.
A cohort of healthy adult volunteers is recruited for the study. Participants are required to fast overnight prior to the testing sessions. On separate occasions, each participant consumes a test food containing a standardized amount of the test carbohydrate (e.g., 50 grams of this compound) or a reference carbohydrate (glucose). Capillary blood samples are collected at baseline (fasting) and at regular intervals (e.g., 15, 30, 45, 60, 90, and 120 minutes) after consumption of the test or reference food. Blood glucose levels are then measured for each sample. The incremental area under the glucose response curve (iAUC) is calculated for both the test food and the reference food. The GI of the test food is then determined as the iAUC of the test food divided by the iAUC of the reference food, multiplied by 100.
References
A Comparative Evaluation of Isomalt Grades for Direct Compression Tableting
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting the Optimal Isomalt Grade for Your Direct Compression Needs.
Direct compression (DC) stands out as a streamlined and cost-effective tablet manufacturing process. The success of DC is heavily reliant on the functionality of the excipients used. This compound, a sugar alcohol, has gained prominence as a versatile excipient in DC formulations due to its beneficial physicochemical properties. This guide provides a comparative evaluation of various this compound grades, supported by experimental data, to aid in the selection of the most suitable grade for specific direct compression tableting applications.
Performance Characteristics of this compound Grades
The selection of an appropriate this compound grade is critical for achieving desired tablet properties. Key performance indicators include flowability, compressibility, tablet hardness, friability, and disintegration time. The following tables summarize the quantitative data gathered from various studies on commercially available this compound grades and co-processed alternatives.
Table 1: Physical Properties of this compound Grades
| This compound Grade | Key Characteristics | Bulk Density (g/cm³) | Solubility in Water ( g/100g solution at 20°C) |
| galenIQ™ 720 | Agglomerated, slowly dissolving | 0.40[1] | 25[1] |
| galenIQ™ 721 | Agglomerated, highly soluble | 0.40[1] | 42[1] |
| Co-processed this compound | This compound, PEG 4000, and crospovidone | - | - |
Table 2: Tableting Performance of this compound Grades
| This compound Grade | Dilution Potential (with Paracetamol) | Tablet Hardness (Tensile Strength) | Friability | Disintegration Time |
| galenIQ™ 720 | - | Increases with compression force[2] | Generally low[3] | Longer than galenIQ™ 721[2] |
| galenIQ™ 721 | - | Increases with compression force[2] | Generally low[3] | Shorter than galenIQ™ 720[2] |
| Co-processed this compound | 40%[4][5] | Higher than standard this compound[6] | Lower than standard this compound[6] | - |
| Standard this compound | 20%[4][5] | Lower than co-processed this compound[6] | Higher than co-processed this compound[6] | - |
Experimental Protocols
The data presented in this guide is based on standard pharmaceutical testing methodologies. Detailed protocols for key experiments are provided below.
Powder Flowability
-
Method: Carr's Index and Hausner Ratio.
-
Procedure: The bulk density and tapped density of the this compound powder are determined. Carr's Index and the Hausner Ratio are calculated from these values to assess the flowability of the powder. An angle of repose test can also be conducted as a complementary method.[6]
Tabletability/Compressibility
-
Method: Heckel Plot Analysis.
-
Procedure: Tablets are produced at various compression forces. The tablet's tensile strength is then measured and plotted against the compression pressure. The Heckel plot is used to characterize the compaction behavior of the material.[4][5]
Tablet Hardness (Breaking Force)
-
Method: Tablet Hardness Tester.
-
Procedure: The force required to fracture a tablet diametrically is measured using a calibrated hardness tester. The test is performed on a representative sample of tablets from a batch.[7]
Tablet Friability
-
Method: Roche Friabilator.
-
Procedure: A pre-weighed sample of tablets is placed in the friabilator drum. The drum is rotated for a set number of revolutions (e.g., 100). The tablets are then de-dusted and re-weighed. The percentage of weight loss is calculated, which represents the friability. A weight loss of less than 1% is generally considered acceptable.[7][8]
Tablet Disintegration Time
-
Method: USP Disintegration Apparatus.
-
Procedure: Tablets are placed in the tubes of the disintegration apparatus basket. The basket is raised and lowered in a suitable immersion fluid (e.g., water at 37°C) at a constant frequency. The time taken for all tablets to disintegrate and pass through the screen at the bottom of the tubes is recorded.[9]
Direct Compression Tableting Workflow
The following diagram illustrates the typical workflow for direct compression tableting, from initial raw material dispensing to the final quality control checks of the compressed tablets.
Conclusion
The choice of this compound grade significantly impacts the efficiency of the direct compression process and the quality of the final tablet. For formulations requiring rapid disintegration, the more soluble galenIQ™ 721 is a suitable choice. In contrast, galenIQ™ 720 may be preferred for applications where a slower dissolution profile is desired. Co-processed this compound demonstrates superior tabletability and dilution potential, making it an excellent option for challenging formulations with poorly compressible active pharmaceutical ingredients.[4][5][6] The selection should be guided by the specific requirements of the drug product and the desired performance characteristics. This guide provides a foundational understanding to assist researchers and formulation scientists in making informed decisions for their direct compression tableting projects.
References
- 1. galenIQ, the product range | BENEO [beneo.com]
- 2. csfarmacie.cz [csfarmacie.cz]
- 3. phexcom.cn [phexcom.cn]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. researchgate.net [researchgate.net]
- 6. impactfactor.org [impactfactor.org]
- 7. paulrpalmer.com [paulrpalmer.com]
- 8. Quality Control Tests for Tablets - Pharmapproach.com [pharmapproach.com]
- 9. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
Assessing the Drug-Excipient Compatibility of Isomalt with Common APIs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Isomalt, a sugar alcohol derived from sucrose, is increasingly favored as an excipient in oral solid dosage forms due to its non-cariogenic nature, low hygroscopicity, and pleasant taste profile. A critical step in the pre-formulation stage of drug development is the assessment of compatibility between the active pharmaceutical ingredient (API) and the chosen excipients. This guide provides a comparative analysis of the compatibility of this compound with several common APIs, supported by experimental data from thermal and spectroscopic analyses.
Executive Summary
This compound generally exhibits excellent compatibility with a range of common APIs. Its non-reducing nature minimizes the risk of chemical interactions, such as Maillard reactions, which can occur with reducing sugars. Experimental evidence from Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FTIR) studies indicates a low potential for physical and chemical interactions with APIs like ibuprofen (B1674241) and paracetamol. While direct compatibility data for this compound with some other common APIs such as metformin (B114582), diclofenac (B195802) sodium, furosemide (B1674285), and amlodipine (B1666008) besylate is limited in publicly available literature, its chemical inertness suggests a low likelihood of significant interactions.
Comparative Data on Drug-Excipient Compatibility of this compound
The following table summarizes the available experimental data on the compatibility of this compound with various common APIs. The data is compiled from multiple studies and presented to facilitate a comparative assessment.
| Active Pharmaceutical Ingredient (API) | Analytical Method | Key Findings | Compatibility Assessment |
| Ibuprofen | DSC | The DSC thermogram of a physical mixture of ibuprofen and this compound showed the characteristic endothermic peaks of both individual components with no significant shifts or appearance of new peaks, indicating the absence of any significant interaction.[1][2] | Compatible |
| FTIR | FTIR spectra of ibuprofen and this compound mixtures did not show any new peaks or significant shifts in the characteristic peaks of ibuprofen, further confirming the lack of chemical interaction. | Compatible | |
| Paracetamol (Acetaminophen) | FTIR | FTIR spectroscopy of physical mixtures of paracetamol and this compound revealed no significant changes in the characteristic peaks of paracetamol, suggesting no chemical interaction between the two components. | Compatible |
| Tablet Friability | Tablets formulated with a high drug load (40%) of paracetamol and pure this compound exhibited high friability. However, this issue was overcome by using co-processed this compound, which demonstrated a 40% dilution potential for paracetamol and resulted in tablets with acceptable friability.[3] | Compatible (with formulation optimization) | |
| Metformin HCl | DSC, FTIR | No direct studies on the compatibility of metformin HCl with this compound were found. However, studies on metformin HCl with other excipients like polyethylene (B3416737) glycol and polyvinylpyrrolidone (B124986) have shown potential for interactions, as indicated by changes in DSC thermograms and FTIR spectra.[4] Given this compound's different chemical structure (a non-reducing sugar alcohol), the likelihood of similar interactions is lower, but direct testing is recommended. | Likely Compatible (Further studies required) |
| Diclofenac Sodium | DSC, FTIR | Direct compatibility studies of diclofenac sodium with this compound were not found. Thermal analysis of diclofenac sodium alone shows decomposition upon melting, which can be influenced by the presence of other substances.[2][5][6] Compatibility with an inert excipient like this compound is expected to be good, but should be confirmed experimentally. | Likely Compatible (Further studies required) |
| Furosemide | DSC, FTIR | No specific compatibility studies between furosemide and this compound were identified. Furosemide has been shown to be compatible with several solid-state excipients in DSC studies, with the thermograms of mixtures appearing as a compilation of the individual components.[7] A similar outcome would be expected with the inert this compound. | Likely Compatible (Further studies required) |
| Amlodipine Besylate | HPLC, Stability Studies | Direct compatibility data for amlodipine besylate with this compound is not available. However, amlodipine besylate has shown instability in the presence of lactose, a reducing sugar, due to the Maillard reaction.[8][9][10][11] As this compound is a non-reducing sugar alcohol, it is a potentially more suitable excipient for amlodipine besylate formulations. | Likely Compatible and a better alternative to reducing sugars (Further studies required) |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of drug-excipient compatibility. Below are the typical experimental protocols for the key analytical techniques cited in this guide.
Differential Scanning Calorimetry (DSC)
-
Objective: To detect physical interactions such as solid-state transformations, melting point depression, or the formation of new crystalline phases.
-
Methodology:
-
Accurately weigh 2-5 mg of the pure API, pure this compound, and a 1:1 physical mixture of the API and this compound into standard aluminum pans.
-
Seal the pans hermetically. An empty sealed pan is used as a reference.
-
Place the sample and reference pans in the DSC instrument.
-
Heat the samples at a constant rate, typically 10°C/min, over a temperature range relevant to the thermal events of the components (e.g., 25°C to 300°C).
-
Record the heat flow as a function of temperature.
-
Analyze the resulting thermograms for changes in the melting endotherms, appearance of new peaks, or shifts in peak temperatures in the physical mixture compared to the individual components.
-
Fourier-Transform Infrared Spectroscopy (FTIR)
-
Objective: To identify chemical interactions by observing changes in the vibrational frequencies of functional groups.
-
Methodology:
-
Prepare samples of the pure API, pure this compound, and a 1:1 physical mixture.
-
For solid samples, the potassium bromide (KBr) pellet method is commonly used. Mix approximately 1 mg of the sample with 100-200 mg of dry KBr powder and compress the mixture into a thin, transparent pellet.
-
Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used by placing the powder sample directly on the ATR crystal.
-
Record the infrared spectra over a specific wavenumber range, typically 4000-400 cm⁻¹.
-
Compare the spectrum of the physical mixture with the spectra of the individual components. The appearance of new absorption bands, disappearance of existing bands, or significant shifts in the wavenumber of characteristic peaks indicates a chemical interaction.[12]
-
Isothermal Stress Testing (Stability Studies)
-
Objective: To evaluate the chemical stability of the API in the presence of the excipient under accelerated conditions.
-
Methodology:
-
Prepare physical mixtures of the API and this compound (e.g., 1:1 ratio).
-
Store the mixtures in controlled environment chambers at accelerated stability conditions (e.g., 40°C/75% relative humidity) for a predefined period (e.g., 4 weeks).
-
At specified time points (e.g., 0, 1, 2, and 4 weeks), withdraw samples.
-
Analyze the samples for the appearance of degradation products and the remaining concentration of the API using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method.
-
Physical observations, such as changes in color or appearance, should also be recorded.
-
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for assessing drug-excipient compatibility, from initial screening to detailed analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Thermal behaviour of diclofenac sodium: decomposition and melting characteristics. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Thermal behaviour of diclofenac sodium: decomposition and melting characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 9. [PDF] Amlodipine Besylate–Excipients Interaction in Solid Dosage Form | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Amlodipine besylate-excipients interaction in solid dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ri.conicet.gov.ar [ri.conicet.gov.ar]
The Subtle Science of Mouthfeel: A Comparative Analysis of Isomalt and Other Polyols in Oral Dosage Forms
For researchers, scientists, and drug development professionals, the sensory experience of an oral dosage form is a critical factor in patient compliance and overall product success. Beyond taste, the tactile sensation, or "mouthfeel," imparted by excipients plays a pivotal role. This guide provides an objective comparison of the mouthfeel characteristics of isomalt against other commonly used polyols, supported by available experimental data and detailed methodologies.
The selection of a suitable polyol as a filler or binder in tablets, lozenges, and other oral dosage forms can significantly influence the patient's perception of the product. Key mouthfeel attributes such as grittiness, cooling sensation, smoothness, and the rate of dissolution contribute to the overall palatability. This comparative analysis focuses on this compound and its performance relative to other widely used polyols like sorbitol, mannitol, xylitol (B92547), and erythritol (B158007).
Quantitative Comparison of Sensory Attributes
To facilitate a clear comparison, the following table summarizes key quantitative and qualitative sensory data for this compound and other polyols. The "Cooling Effect" is quantified by the heat of solution, where a more negative value indicates a stronger cooling sensation. Other mouthfeel characteristics are described based on findings from sensory evaluation studies.
| Polyol | Relative Sweetness (Sucrose = 1.0) | Heat of Solution (J/g) | Perceived Cooling Effect | Other Mouthfeel Characteristics |
| This compound | 0.45 - 0.65 | -39.4 | Low | Smooth, non-hygroscopic, low grittiness.[1] |
| Sorbitol | 0.5 - 0.7 | -111 | Moderate | Smooth mouthfeel, but can be hygroscopic.[2] |
| Mannitol | 0.5 - 0.7 | -121 | Moderate | Can be perceived as dusty, chalky, and astringent.[1] |
| Xylitol | 1.0 | -153 | High | Strong cooling effect, sweet. |
| Erythritol | 0.6 - 0.7 | -180 | High | Pronounced cooling effect, non-hygroscopic. |
Experimental Protocols for Sensory Evaluation
The objective assessment of mouthfeel relies on standardized experimental protocols involving trained sensory panels. Below is a detailed methodology for a typical sensory evaluation of oral dosage forms.
Objective:
To quantitatively and qualitatively assess the mouthfeel characteristics of oral tablets formulated with different polyols.
Panelists:
A panel of 10-15 trained sensory assessors is selected. Panelists are screened for their sensory acuity, ability to discriminate between different textures, and their ability to articulate sensory experiences. Training involves familiarization with the sensory attributes to be evaluated and the use of the rating scale.
Samples:
Placebo tablets are prepared using a direct compression method. Each formulation contains a single polyol (this compound, sorbitol, mannitol, xylitol, or erythritol) as the primary excipient, along with a standard concentration of a lubricant (e.g., magnesium stearate). All tablets are identical in size, shape, and hardness.
Procedure:
-
Environment: The evaluation is conducted in a controlled environment with neutral lighting, constant temperature, and humidity. Each panelist is seated in an individual booth to avoid interaction and bias.
-
Sample Presentation: Panelists are presented with one tablet at a time, with the order of presentation randomized for each panelist. Samples are coded with three-digit random numbers.
-
Evaluation: Panelists are instructed to place the tablet in their mouth and allow it to dissolve without chewing. They are asked to focus on the textural and mouthfeel sensations from the initial contact until complete dissolution.
-
Data Collection: Panelists rate the intensity of predefined sensory attributes on a 100-point Visual Analogue Scale (VAS), where 0 represents "not perceived" and 100 represents "very strong." Key attributes include:
-
Grittiness: The perception of small, hard particles.
-
Chalkiness/Dustiness: A dry, powdery sensation.
-
Smoothness: The absence of any rough or particulate feeling.
-
Cooling Sensation: The perception of a cold feeling in the mouth.
-
Dissolution Rate Perception: The perceived speed at which the tablet dissolves.
-
Overall Mouthfeel Acceptability: A hedonic rating of the overall mouthfeel experience.
-
-
Palate Cleansing: Panelists rinse their mouths thoroughly with purified water and wait for a predetermined period (e.g., 5 minutes) between samples to prevent sensory fatigue and carry-over effects.
Data Analysis:
The data from the VAS scales are collected and statistically analyzed using Analysis of Variance (ANOVA) to determine significant differences in the sensory attributes between the different polyol formulations. Post-hoc tests (e.g., Tukey's HSD) are used for pairwise comparisons.
Visualizing Methodologies and Relationships
To further clarify the processes and concepts discussed, the following diagrams are provided.
The diagram above illustrates the sequential steps involved in a robust sensory evaluation study, from the initial preparation phase through to the final analysis of results.
This diagram illustrates the logical relationship between the inherent physicochemical properties of polyols and the resulting sensory perceptions that constitute mouthfeel.
References
A Comparative Guide to Validated Analytical Methods for Detecting Impurities in Isomalt
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the detection and quantification of impurities in isomalt. This compound, a sugar substitute, is an equimolar mixture of two stereoisomers: 1-O-α-D-Glucopyranosyl-D-mannitol (GPM) and 6-O-α-D-Glucopyranosyl-D-sorbitol (GPS). The primary impurities of concern are the related sugar alcohols, mannitol (B672) and sorbitol, which are also process-related impurities from the hydrogenation of isomaltulose. Accurate and robust analytical methods are crucial for ensuring the purity and quality of this compound used in pharmaceutical formulations and food products.
This document outlines the methodologies, performance characteristics, and experimental protocols of the most common analytical techniques employed for this purpose, including High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).
Comparison of Analytical Method Performance
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the key performance characteristics of the compared methods for the analysis of mannitol and sorbitol impurities in this compound.
| Parameter | HPLC-RID | GC-MS (after derivatization) | HPAEC-PAD |
| Principle | Separation based on polarity, detection based on refractive index changes. | Separation of volatile derivatives by partitioning between a gaseous mobile phase and a liquid stationary phase, with mass spectrometric detection. | Separation based on anion exchange at high pH, with electrochemical detection. |
| Specificity | Good, but resolution between mannitol and sorbitol can be challenging.[1] | Excellent, provides structural information for definitive identification. | Excellent, high selectivity for carbohydrates without derivatization.[2] |
| Linearity (R²) | >0.997[3] | Typically >0.99 | ≥ 0.9993[4] |
| Limit of Detection (LOD) | 0.01–0.17 mg/mL[3] | Nanogram to sub-nanogram levels | 4.91 to 18.75 µg/L[4] |
| Limit of Quantification (LOQ) | 0.03–0.56 mg/mL[3] | Typically in the low µg/mL range | 16.36 to 62.50 µg/L[4] |
| Precision (RSD) | <5%[3] | Generally <10% | 0.22% to 2.31% (peak areas)[4] |
| Accuracy (Recovery) | 96-102%[5] | Typically within 90-110% | >86.95%[6] |
| Throughput | Moderate | Lower due to derivatization step | High |
| Derivatization Required | No | Yes | No |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established pharmacopeial methods and scientific literature.
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
This method is widely adopted in pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) for the analysis of related substances in this compound.[7][8]
-
Instrumentation: HPLC system equipped with a refractive index detector.
-
Column: A strong cation-exchange resin column (calcium form), typically 7.8 mm x 300 mm, with a 9 µm particle size is recommended.[8]
-
Detector Temperature: Maintained at a constant temperature (e.g., 40 °C).[10]
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the this compound sample in water to a concentration of approximately 20 mg/mL.[7]
-
Standard Preparation: Prepare a resolution solution containing this compound, mannitol, and sorbitol to verify system suitability. A standard solution with known concentrations of mannitol and sorbitol (e.g., 0.1 mg/mL each) is used for quantification.[9]
-
System Suitability: The resolution between the 1,1-GPM and 1,6-GPS peaks in the chromatogram of the resolution solution should be not less than 2.0.[9] The relative retention times are approximately 1.0 for 1,1-GPM, 1.2 for 1,6-GPS, 1.6 for mannitol, and 2.0 for sorbitol.[9]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity for the analysis of sugar alcohols, but requires a derivatization step to increase the volatility of the analytes.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Derivatization: The hydroxyl groups of the sugar alcohols are typically converted to more volatile esters (e.g., acetates) or trimethylsilyl (B98337) (TMS) ethers. For peracetylation, the dried aqueous extract of the sample is treated with a mixture of pyridine (B92270) and acetic anhydride.[5]
-
Column: A nonpolar or medium-polarity capillary column is commonly used.
-
Carrier Gas: Helium.
-
Temperature Program: An oven temperature gradient is employed to separate the derivatized sugar alcohols.
-
Injection Mode: Split or splitless injection.
-
Detection: Mass spectrometry in either full scan or selected ion monitoring (SIM) mode for enhanced sensitivity.
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
HPAEC-PAD is a highly sensitive and selective method for the direct analysis of carbohydrates, including sugar alcohols, without the need for derivatization.[2]
-
Instrumentation: Ion chromatography system with a pulsed amperometric detector equipped with a gold working electrode.
-
Column: A high-performance anion-exchange column, such as a Dionex CarboPac MA1 (4 x 250 mm).[2]
-
Mobile Phase: A gradient of sodium hydroxide (B78521) and sodium acetate (B1210297) solutions.[6]
-
Flow Rate: 0.4 mL/min.[2]
-
Temperature: Ambient.[2]
-
Detection: Pulsed amperometry using a specific waveform of potentials for detection, cleaning, and equilibration of the gold electrode surface.[2]
-
Sample Preparation: Samples are typically diluted in deionized water and filtered before injection.
Method Validation Workflow
The validation of an analytical method is essential to ensure its suitability for its intended purpose. The following diagram illustrates a typical workflow for the validation of an analytical method for impurities in this compound, based on ICH guidelines.
Caption: Workflow for analytical method validation.
This guide provides a comparative overview of key analytical methods for the determination of impurities in this compound. The choice of the most suitable method will depend on the specific analytical requirements, available instrumentation, and regulatory expectations. For routine quality control, HPLC-RID offers a robust and widely accepted approach. For higher sensitivity and confirmatory analysis, GC-MS and HPAEC-PAD are powerful alternatives.
References
- 1. shimadzu.com [shimadzu.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Gas chromatographic determination of sorbitol, mannitol, and xylitol in chewing gum and sorbitol in mints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization and validation of an extraction method and HPAEC-PAD for determination of residual sugar composition in l-lactic acid industrial fermentation broth with a high salt content - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. usp.org [usp.org]
- 8. usp.org [usp.org]
- 9. This compound [drugfuture.com]
- 10. This compound | USP [usp.org]
Safety Operating Guide
Proper Disposal Procedures for Isomalt in a Laboratory Setting
This document provides essential safety and logistical information for the operational disposal of Isomalt. The following procedural, step-by-step guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory environment.
Immediate Safety and Handling
While this compound is generally recognized as a non-hazardous substance, adherence to standard laboratory safety protocols is paramount.[1][2]
-
Personal Protective Equipment (PPE): Always wear protective gloves and chemical safety goggles when handling this compound.[1][3] In instances where dust generation is possible, a dust mask is recommended.[1]
-
Ventilation: Handle this compound in a well-ventilated area to minimize the potential for dust inhalation.[1][4]
-
Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place, separate from incompatible materials.[4][5]
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound is contingent upon its quantity and whether it has been contaminated with other hazardous materials.
2.1 Uncontaminated this compound
-
Small Quantities: For minor amounts of pure, uncontaminated this compound, disposal in the regular trash is generally considered acceptable.[1] However, it is crucial to first consult your institution's specific waste management guidelines and local regulations.[1]
-
Large Quantities: For the disposal of larger volumes of uncontaminated this compound, it is best practice to contact your institution's Environmental Health & Safety (EHS) department or a licensed professional waste disposal service.[1]
2.2 Contaminated this compound
-
Hazardous Waste Identification: If this compound has been mixed or has come into contact with any hazardous materials, it must be treated as hazardous waste.[1] The disposal protocol is determined by the nature of the contaminants.[1]
-
Containment: Collect the contaminated this compound and place it in a suitable, closed, and clearly labeled container for disposal.[6][7]
-
Professional Disposal: Contaminated this compound should be disposed of through a licensed chemical destruction plant or a professional hazardous waste disposal service.[1][4][5] Methods may include controlled incineration with flue gas scrubbing.[4][5]
-
Important Note: Do not discharge this compound, contaminated or uncontaminated, into sewer systems or drains, as this is prohibited by some regulations.[4][5][7]
Spill Management
In the event of a spill, follow these procedures:
-
Ensure Safety: Wear appropriate PPE, including gloves, goggles, and a dust mask.[1]
-
Containment: Prevent further spillage if it is safe to do so.[5]
-
Clean-up: Gently sweep up the spilled material and place it into a suitable, labeled container for disposal.[1][7] Avoid methods that create airborne dust.[1][2]
-
Decontamination: After the material has been collected, ventilate the area and wash the spill site.[1]
Disposal of Packaging
-
Uncontaminated Packaging: Containers that are completely empty and have not been contaminated can typically be recycled.[7] It is good practice to rinse the empty container with water and deface or remove the original label before recycling.[2]
-
Contaminated Packaging: Handle contaminated packaging in the same manner as the hazardous material it contained.[1][7] Containers may need to be triple-rinsed and offered for reconditioning or punctured to be made unusable before disposal in a sanitary landfill.[4][5]
Data Presentation: this compound Disposal Summary
| This compound Status | Quantity | Recommended Disposal Procedure |
| Uncontaminated | Small | Dispose of in regular trash, pending institutional and local guidelines.[1] |
| Large | Contact institutional EHS or a licensed waste disposal service.[1] | |
| Contaminated | Any | Treat as hazardous waste. Dispose of via a licensed chemical destruction or hazardous waste disposal service.[1][4] |
Experimental Protocols
The disposal procedures outlined in this document are based on established safety data sheets and laboratory safety guidelines rather than specific experimental protocols. No peer-reviewed experimental studies on the disposal of this compound were cited in the source materials.
Mandatory Visualization: this compound Disposal Workflow
Caption: Decision workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Isomalt
This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of Isomalt in a laboratory setting. Adherence to these procedures is crucial for ensuring the safety of all personnel and maintaining a secure research environment. While this compound is generally considered not hazardous, proper handling is essential to mitigate risks associated with its physical forms, particularly when heated.[1][2][3]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| Equipment | Specifications and Conditions for Use |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards should be worn, especially when handling this compound powder or molten this compound to protect against dust particles and splashes.[4] |
| Hand Protection | For handling solid this compound at room temperature, standard laboratory gloves are sufficient. When working with molten this compound, which reaches extremely high temperatures, multiple layers of gloves are recommended.[5] This typically includes a pair of cotton gloves underneath a pair of latex-free or nitrile gloves to provide insulation against heat.[6][7][8] Always inspect gloves for any damage before use. |
| Respiratory Protection | In situations where dust formation is likely, a full-face respirator or a NIOSH/MSHA approved respirator should be used to prevent inhalation of airborne particles.[9] |
| Body Protection | A standard lab coat or long-sleeved clothing should be worn to protect the skin from potential splashes of hot this compound.[5] When there is a significant risk of splashing, impervious clothing is recommended. |
Operational Plan
This section outlines the step-by-step procedures for the safe handling of this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][4]
-
Keep away from direct sunlight, sources of ignition, and incompatible materials such as strong oxidizing agents.[1]
-
Store apart from foodstuff containers.[4]
2. Handling and Use:
-
Handle this compound in a well-ventilated area to avoid the accumulation of dust.[4]
-
When melting this compound, use a clean, non-stick pot and heat it on a medium-high setting. Do not stir the mixture as it begins to boil to prevent crystallization.[3]
-
Exercise extreme caution when working with molten this compound as it can cause severe burns upon contact with skin.[3] Have a bowl of ice water readily available as a first aid measure for burns.[3]
-
Use only heat-resistant (e.g., silicone or stainless steel) utensils and molds when working with molten this compound.[10]
3. First Aid Measures:
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1][4]
-
In case of skin contact: For contact with solid this compound, wash the affected area with soap and water. If molten this compound comes into contact with the skin, immediately immerse the affected area in ice water for at least 5 minutes and seek immediate medical attention.[3] Do not attempt to remove the hardened this compound from the skin yourself.
-
In case of inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[4]
-
In case of ingestion: Rinse the mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Seek medical attention if a large amount is swallowed or if symptoms develop.[4]
Disposal Plan
-
Solid this compound Waste: Uncontaminated solid this compound waste can be disposed of in accordance with local, state, and federal regulations. It is generally not considered hazardous waste.[1]
-
Contaminated Materials: Any materials (e.g., paper towels, gloves) contaminated with this compound should be placed in a sealed container and disposed of according to institutional guidelines for chemical waste.
-
Cleaning: To remove hardened this compound from laboratory equipment, add hot water to the container and allow the this compound to dissolve over 20-30 minutes. Alternatively, a dishwasher can be used.
Caption: Workflow for the safe handling of this compound in a laboratory setting.
References
- 1. beneo.com [beneo.com]
- 2. echemi.com [echemi.com]
- 3. file1.lookchem.com [file1.lookchem.com]
- 4. beneo.com [beneo.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. chemos.de [chemos.de]
- 8. Supplementary Exposure Limits | NIOSH | CDC [cdc.gov]
- 9. foodsweeteners.com [foodsweeteners.com]
- 10. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
